Product packaging for BATU(Cat. No.:CAS No. 25444-87-5)

BATU

Cat. No.: B605917
CAS No.: 25444-87-5
M. Wt: 266.45
InChI Key: HYOHHNPAGXSRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BATU is a Viricide.

Properties

CAS No.

25444-87-5

Molecular Formula

C15H26N2S

Molecular Weight

266.45

IUPAC Name

1-(adamantan-1-yl)-1-butylthiourea

InChI

InChI=1S/C15H26N2S/c1-2-3-4-17(14(16)18)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H2,16,18)

InChI Key

HYOHHNPAGXSRBK-UHFFFAOYSA-N

SMILES

S=C(N)N(C12CC3CC(C2)CC(C3)C1)CCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BATU

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of BATU (N-benzoyl-3-allylthiourea)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the compound N-benzoyl-3-allylthiourea (BATU), a promising anticancer agent. This document synthesizes findings from in silico and in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.

Core Mechanism of Action

N-benzoyl-3-allylthiourea (this compound) is a synthetic derivative of allylthiourea that has demonstrated significant cytotoxic effects against cancer cell lines, particularly those associated with breast cancer. The primary mechanism of action of this compound appears to be multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Molecular docking studies have predicted that this compound has a high biological activity, potentially higher than the commercial anticancer drug 5-fluorouracil (5FU)[1]. The core mechanism revolves around two key effects: the enhancement of Human Epidermal Growth Factor Receptor 2 (HER-2) expression and the inhibition of the Nuclear Factor kappa B (NF-kB) signaling pathway[2][3]. This dual action contributes to its potent cytotoxicity against cancer cells, especially those overexpressing HER-2[2][3].

Quantitative Data Summary

The cytotoxic activity of this compound and its derivatives has been quantified in several studies. The following tables summarize the key findings, primarily focusing on the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 1: IC50 Values of this compound and Related Compounds against Breast Cancer Cell Lines

CompoundCell LineIC50 ValueReference
N-benzoyl-3-allylthiourea (this compound)T47D56.5 µg/mL[1]
5-fluorouracil (5FU)T47D132.4 µg/mL[1]
N-benzoyl-3-allylthiourea (this compound)MCF-71.47 mM[2][4]
N-benzoyl-3-allylthiourea (this compound)MCF-7/HER-20.64 mM[2][4]
Allylthiourea (Lead Compound)MCF-75.22 mM[2][4]
Allylthiourea (Lead Compound)MCF-7/HER-23.17 mM[2][4]
N-(allylcarbamothioyl)-3-chlorobenzamide (this compound-02)T47D128 µg/mL[5][6]
N-(allylcarbamothioyl)-3,4-dichlorobenzamide (this compound-04)T47D86 µg/mL[5][6]
5-fluorouracil (5-FU)T47D213 µg/mL[5][6]
4-nitrobenzoyl-3-allylthiourea (this compound-11)MCF7/HER285 µM[7]

Signaling Pathways and Molecular Interactions

The anticancer effect of this compound is attributed to its influence on the HER-2 and NF-kB signaling pathways.

HER-2 Expression Enhancement:

This compound has been shown to increase the expression of HER-2 protein in a concentration-dependent manner in MCF-7/HER-2 cells[2][3]. This is a notable finding, as therapies for HER-2 positive breast cancer often focus on inhibiting this receptor. The exact mechanism by which this compound enhances HER-2 expression is still under investigation but may involve transcriptional or post-transcriptional regulation.

HER2_Pathway This compound This compound MCF7_HER2 MCF-7/HER-2 Cell This compound->MCF7_HER2 Acts on HER2_Protein HER-2 Protein Expression MCF7_HER2->HER2_Protein Increases Cytotoxicity Enhanced Cytotoxicity HER2_Protein->Cytotoxicity

Fig 1. This compound enhances HER-2 expression leading to increased cytotoxicity.

NF-kB Pathway Inhibition:

This compound effectively inhibits the activation of the NF-kB transcription factor[2][3]. By preventing the translocation of the p65 subunit of NF-kB into the nucleus, this compound suppresses the transcription of genes involved in cell proliferation and survival.

NFkB_Pathway This compound This compound This compound->Inhibition p65_cytoplasm p65 (in cytoplasm) p65_nucleus p65 (in nucleus) p65_cytoplasm->p65_nucleus Translocation NFkB_Activation NF-kB Activation p65_nucleus->NFkB_Activation Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB_Activation->Gene_Transcription Inhibition->p65_nucleus

Fig 2. This compound inhibits the activation of the NF-kB signaling pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

1. Molecular Docking

  • Objective: To predict the binding affinity and interaction of this compound with target proteins, such as the Epidermal Growth Factor Receptor (EGFR).

  • Software: Molegro Virtual Docker (MVD) v5.5[1][5].

  • Procedure:

    • The 3D structure of the target receptor (e.g., EGFR with PDB code 1M17) is obtained from the Protein Data Bank[1][5].

    • The 2D and 3D structures of the ligand (this compound and its derivatives) are drawn using software like ChemBioOffice Ultra 13.0 and their energy is minimized[8].

    • The ligand structures are converted to the SMILES format[3].

    • Molecular docking is performed using MVD to predict the binding mode and calculate the Rerank Score, which indicates binding affinity[1].

Docking_Workflow PDB Protein Data Bank (1M17) MVD Molegro Virtual Docker PDB->MVD ChemBioOffice ChemBioOffice (Draw Ligand) SMILES Convert to SMILES ChemBioOffice->SMILES SMILES->MVD Results Binding Affinity (Rerank Score) MVD->Results

Fig 3. Workflow for in silico molecular docking studies of this compound.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value.

  • Cell Lines: T47D, MCF-7, MCF-7/HER-2[1][2][5].

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of this compound, a control compound (e.g., 5-fluorouracil), and a vehicle control.

    • After a specified incubation period (e.g., 24 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After further incubation, the formazan crystals formed are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength.

    • The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

3. Western Blot Analysis

  • Objective: To analyze the expression levels of specific proteins, such as HER-2 and p65, following treatment with this compound.

  • Procedure:

    • Cancer cells (e.g., MCF-7/HER-2) are treated with different concentrations of this compound.

    • Total protein is extracted from the cells, and the protein concentration is determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-HER-2, anti-p65).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine relative protein expression.

Conclusion

The compound N-benzoyl-3-allylthiourea (this compound) demonstrates significant potential as an anticancer agent, particularly for HER-2 positive breast cancers. Its mechanism of action, characterized by the enhancement of HER-2 expression and inhibition of NF-kB activation, presents a novel approach to cancer therapy. The quantitative data from in vitro studies, supported by in silico predictions, underscores its potent cytotoxic effects. Further research is warranted to fully elucidate the intricate molecular pathways involved and to evaluate its efficacy and safety in preclinical and clinical settings.

References

"BATU" synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (BATU)

Disclaimer: The compound "this compound" is presumed to be an acronym for 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea. As of the latest literature search, no specific publication details the synthesis, characterization, and biological activity of this exact molecule. This guide, therefore, presents a putative synthetic pathway and expected characterization data based on established methodologies for analogous N,N'-diaryl ureas. The biological context is discussed in relation to the known activities of this chemical class, particularly as kinase inhibitors.

Introduction

N,N'-diaryl ureas are a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates in clinical development.[1][2] Their rigid backbone and ability to form key hydrogen bond interactions make them potent inhibitors of various enzymes, particularly protein kinases.[3][4] This technical guide outlines a proposed synthesis, methods for characterization, and a discussion of the potential biological activities of 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (this compound), a representative member of this class.

Synthesis of this compound

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key intermediates: N-(4-aminophenyl)benzamide and 4-methoxyphenyl isocyanate. These intermediates are then coupled to form the final diaryl urea product.

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)benzamide

A solution of 4-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Benzoyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford N-(4-nitrophenyl)benzamide.

Step 2: Synthesis of N-(4-aminophenyl)benzamide

N-(4-nitrophenyl)benzamide (1.0 eq) is dissolved in ethanol, and palladium on carbon (10% w/w, 0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield N-(4-aminophenyl)benzamide.

Step 3: Synthesis of 4-methoxyphenyl isocyanate

To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as toluene, triphosgene (0.4 eq) is added portion-wise at 0 °C, followed by the slow addition of a base like triethylamine (2.2 eq). The reaction mixture is then heated to reflux for 3 hours. After cooling, the solvent is removed under reduced pressure, and the crude 4-methoxyphenyl isocyanate is purified by vacuum distillation.[5]

Step 4: Synthesis of 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (this compound)

N-(4-aminophenyl)benzamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, 4-methoxyphenyl isocyanate (1.05 eq) is added, and the reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to give the final product, 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (this compound).[5]

Logical Workflow for this compound Synthesis

BATU_Synthesis cluster_precursors Precursor Synthesis cluster_final_product Final Product Synthesis 4-nitroaniline 4-nitroaniline N-(4-nitrophenyl)benzamide N-(4-nitrophenyl)benzamide 4-nitroaniline->N-(4-nitrophenyl)benzamide Step 1 benzoyl_chloride benzoyl_chloride benzoyl_chloride->N-(4-nitrophenyl)benzamide Step 1 N-(4-aminophenyl)benzamide N-(4-aminophenyl)benzamide N-(4-nitrophenyl)benzamide->N-(4-aminophenyl)benzamide Step 2 (Reduction) This compound This compound N-(4-aminophenyl)benzamide->this compound Step 4 (Coupling) 4-methoxyaniline 4-methoxyaniline 4-methoxyphenyl_isocyanate 4-methoxyphenyl_isocyanate 4-methoxyaniline->4-methoxyphenyl_isocyanate Step 3 triphosgene triphosgene triphosgene->4-methoxyphenyl_isocyanate Step 3 4-methoxyphenyl_isocyanate->this compound

Caption: Synthetic workflow for 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (this compound).

Characterization of this compound

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity. The expected data, based on analogous compounds, are summarized below.

Predicted Characterization Data
ParameterPredicted Value
Molecular Formula C₂₁H₁₉N₃O₃
Molecular Weight 361.39 g/mol
Appearance White to off-white solid
Melting Point > 200 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.2 (s, 1H, Ar-NH-CO), 8.8 (s, 1H, Ar-NH-CO), 8.7 (s, 1H, CO-NH-Ar), 7.9 (d, 2H, Ar-H), 7.6-7.5 (m, 3H, Ar-H), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.7 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.5 (C=O, amide), 152.5 (C=O, urea), 155.0, 140.0, 138.0, 135.0, 132.0, 131.5, 128.5, 128.0, 121.0, 119.0, 114.0, 55.5 (OCH₃)
Mass Spectrometry (ESI+) m/z: 362.1 [M+H]⁺, 384.1 [M+Na]⁺
FT-IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch, urea), ~1650 (C=O stretch, amide), ~1550 (N-H bend), ~1240 (C-O stretch)

Potential Biological Activity and Signaling Pathway

N,N'-diaryl ureas are well-established as "Type II" kinase inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase.[6] This allosteric inhibition mechanism can provide high selectivity and potency.[6] Prominent examples of diaryl urea drugs include Sorafenib and Regorafenib, which target multiple kinases involved in tumor progression and angiogenesis, such as VEGFR, PDGFR, and Raf kinases.[5]

Given its structure, this compound is a plausible candidate for a kinase inhibitor. The benzoylaminophenyl moiety could occupy the ATP-binding pocket, while the methoxyphenyl group could extend into a hydrophobic region. The urea linkage is crucial for forming hydrogen bonds with the kinase hinge region.

A potential target for this compound could be the p38 MAP kinase, a key regulator of inflammatory cytokine production.[3][6] Inhibition of p38 is a therapeutic strategy for various inflammatory diseases.

Hypothesized p38 MAP Kinase Signaling Pathway Inhibition by this compound

p38_pathway Extracellular_Stress Extracellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Extracellular_Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates MK2_3 MK2/3 p38_MAPK->MK2_3 phosphorylates Downstream_Targets Downstream Targets (e.g., ATF2, CREB) MK2_3->Downstream_Targets activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response leads to This compound This compound This compound->p38_MAPK inhibits

Caption: Hypothesized inhibition of the p38 MAP kinase signaling pathway by this compound.

Conclusion

While specific experimental data for 1-(4-benzoylaminophenyl)-3-(4-methoxyphenyl)urea (this compound) is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous compounds. The structural features of this compound strongly suggest its potential as a kinase inhibitor, a hypothesis that warrants further investigation. The protocols and predictive data herein serve as a valuable resource for researchers interested in the synthesis and evaluation of novel diaryl urea-based compounds for drug discovery.

References

biological activity of "BATU"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of β-Aminoisobutyric Acid (BAIBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid that is gaining significant attention in the scientific community for its role as a signaling molecule with pleiotropic effects on various metabolic processes. Initially identified as a catabolite of thymine and valine, BAIBA is now recognized as a myokine, a substance secreted by muscle tissue, particularly in response to exercise. Its biological activities, including the "browning" of white adipose tissue, improvement of glucose homeostasis, and protection against cellular stress, position it as a molecule of high interest for therapeutic development in the context of metabolic diseases, obesity, and age-related disorders. This technical guide provides a comprehensive overview of the biological activity of BAIBA, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Quantitative Data on the Biological Activity of β-Aminoisobutyric Acid

The following tables summarize the quantitative data from key studies on the effects of BAIBA in various experimental models.

Table 1: In Vivo Studies in Murine Models

Model SystemBAIBA AdministrationDurationKey FindingsReference
Wild-type mice100 mg/kg/day or 170 mg/kg/day in drinking water14 daysIncreased plasma BAIBA concentrations. Upregulation of brown adipocyte-specific genes in inguinal white adipose tissue.[1]
Mice with partial leptin deficiency (ob/+) on a high-calorie diet100 mg/kg/day4 monthsPrevented or limited the gain of body fat, steatosis, and necroinflammation. Improved glucose intolerance and hypertriglyceridemia.[2]
Mice with diet-induced obesity150 mg/kg/day in drinking water8 weeksAmeliorated the increase in plasma levels of IL-1β and IL-6.[3]
Rats with heart failure75 mg/kg/day by oral gavage8 weeksIncreased the concentration of BAIBA in peripheral circulation.[4]

Table 2: In Vitro Studies

Cell TypeBAIBA ConcentrationDurationKey FindingsReference
Human induced pluripotent stem cell-derived mature adipocytesDose-dependentNot specifiedSignificantly increased the expression of brown-adipocyte specific genes. Increased basal and insulin-stimulated glucose uptake.[1]
Hepatocytes5 µM6 daysInduced expression of fatty acid β-oxidation genes.[1]
Hepatocytes0.1, 0.3, 1, 3, 10 µM6 daysDose-dependently increased the respiration rate.[1]
IDG-SW3 osteocytes0-20 µM24 hoursBoth L-BAIBA and D-BAIBA significantly increased MRGPRD protein levels by 4- to 6-fold.[5]
MLO-Y4 osteocytesNot specifiedNot specifiedL-BAIBA showed highly significant protective effects on cell death induced by oxidative stress.[6]
INS-1 832/3 pancreatic β-cells10 µM1 hourSignificantly lowered acute glucose-mediated insulin release at 5 mM glucose.[7]
PC12 cells100 µM30 min pre-treatmentSignificantly prevented H₂O₂-induced ROS production by 60%.[8]

Experimental Protocols

In Vivo Administration of BAIBA in Murine Models

Objective: To assess the long-term metabolic effects of BAIBA in a diet-induced obesity model.

Protocol:

  • Animal Model: C57BL/6 mice are fed a high-fat diet (HFD) for a period of 20 weeks to induce obesity and metabolic disturbances[3].

  • BAIBA Administration: For the final 8 weeks of the HFD feeding, mice are administered BAIBA at a dose of 150 mg/kg/day dissolved in their drinking water[3]. Control mice receive plain drinking water.

  • Monitoring: Body weight, epididymal fat weight, and liver weight are measured at the end of the study.

  • Biochemical Analysis: Plasma levels of inflammatory cytokines such as IL-1β and IL-6 are quantified using ELISA or other suitable immunoassays[3].

In Vitro Adipocyte Browning Assay

Objective: To determine the effect of BAIBA on the differentiation of preadipocytes into "beige" or "brite" adipocytes.

Protocol:

  • Cell Culture: Human induced pluripotent stem cells (iPSCs) are differentiated into mature white adipocytes[1].

  • BAIBA Treatment: During the differentiation process, cells are treated with varying concentrations of BAIBA[1].

  • Gene Expression Analysis: After differentiation, total RNA is extracted from the adipocytes. The expression of brown adipocyte-specific genes (e.g., UCP1) is quantified using real-time quantitative PCR (RT-qPCR)[9].

  • Functional Assays:

    • Glucose Uptake: Glucose uptake is measured using a radiolabeled glucose analog (e.g., [3H]-2-deoxy-D-glucose) at basal and insulin-stimulated (10 nM and 100 nM) conditions[1].

    • Oxygen Consumption Rate (OCR): OCR is measured using a Seahorse XF Analyzer to assess mitochondrial respiration. Measurements are taken at baseline and after the addition of oligomycin, CCCP, and antimycin A to determine maximal respiration[1].

Osteocyte Protection Assay

Objective: To evaluate the protective effect of L-BAIBA against oxidative stress-induced cell death in osteocytes.

Protocol:

  • Cell Culture: The osteocyte cell line MLO-Y4 is cultured under standard conditions[6].

  • Induction of Oxidative Stress: Oxidative stress is induced by treating the cells with hydrogen peroxide (H₂O₂)[6].

  • L-BAIBA Treatment: Cells are pre-treated with L-BAIBA prior to the addition of H₂O₂. Control groups include cells treated with H₂O₂ alone and untreated cells. Other known antioxidants like β-estradiol and N-acetylcysteine can be used as positive controls[6].

  • Cell Death Assessment: Cell death is quantified using methods such as the TUNEL assay or Annexin V staining followed by flow cytometry or fluorescence microscopy[6][8].

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like CellROX Green Reagent[8].

Signaling Pathways and Mechanisms of Action

PGC-1α/PPARα Pathway in Adipose Tissue and Liver

BAIBA is known to induce the browning of white adipose tissue and enhance hepatic β-oxidation through a mechanism dependent on the peroxisome proliferator-activated receptor alpha (PPARα)[1][10]. The peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of metabolic genes in skeletal muscle, is induced by exercise and leads to the production and secretion of BAIBA[1]. Circulating BAIBA then acts on white adipose tissue to increase the expression of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP1)[9]. In the liver, BAIBA stimulates the expression of genes involved in fatty acid β-oxidation, also in a PPARα-dependent manner[1].

PGC1a_PPARa_Pathway cluster_adipose White Adipose Tissue cluster_liver Liver Exercise Exercise PGC1a PGC-1α (in muscle) Exercise->PGC1a BAIBA_prod BAIBA Production & Secretion PGC1a->BAIBA_prod BAIBA_circ Circulating BAIBA BAIBA_prod->BAIBA_circ PPARa_adipose PPARα BAIBA_circ->PPARa_adipose activates PPARa_liver PPARα BAIBA_circ->PPARa_liver activates UCP1 UCP1 & other brown fat genes PPARa_adipose->UCP1 upregulates Browning Adipocyte Browning (Increased Thermogenesis) UCP1->Browning FAO_genes Fatty Acid Oxidation Genes PPARa_liver->FAO_genes upregulates Beta_oxidation Increased β-oxidation FAO_genes->Beta_oxidation

BAIBA-mediated PGC-1α/PPARα signaling pathway.
MRGPRD-Mediated Signaling in Osteocytes

In bone, L-BAIBA has been shown to be a protective factor for osteocytes, preventing cell death induced by reactive oxygen species (ROS)[11]. This effect is mediated through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD)[11][12]. Interestingly, both the L- and D-enantiomers of BAIBA signal through MRGPRD but activate distinct downstream pathways. L-BAIBA increases Fgf23 expression through Gαs/cAMP/PKA and Gαq/PKC/CREB pathways, while D-BAIBA acts indirectly through sclerostin via a Gαi/NF-κB pathway[13]. The activation of MRGPRD by L-BAIBA helps to prevent the breakdown of mitochondria due to ROS, thereby preserving osteocyte viability[11].

MRGPRD_Signaling_Pathway cluster_l_baiba L-BAIBA Pathway cluster_d_baiba D-BAIBA Pathway L_BAIBA L-BAIBA MRGPRD MRGPRD (on Osteocytes) L_BAIBA->MRGPRD D_BAIBA D-BAIBA D_BAIBA->MRGPRD Gas Gαs MRGPRD->Gas Gaq Gαq MRGPRD->Gaq Gai Gαi MRGPRD->Gai cAMP_PKA cAMP/PKA Gas->cAMP_PKA Fgf23_L Fgf23 Expression cAMP_PKA->Fgf23_L PKC_CREB PKC/CREB Gaq->PKC_CREB PKC_CREB->Fgf23_L Osteocyte_protection Osteocyte Protection (Anti-apoptotic) Fgf23_L->Osteocyte_protection NFkB NF-κB Gai->NFkB Sclerostin Sclerostin NFkB->Sclerostin Fgf23_D Fgf23 Expression (indirect) Sclerostin->Fgf23_D

BAIBA enantiomer-specific signaling via MRGPRD in osteocytes.
Workflow for Investigating the Neuroprotective Effects of BAIBA

Recent studies have also explored the protective effects of BAIBA in neuronal cells. For instance, L-BAIBA has been shown to protect PC12 cells from oxidative stress-induced apoptosis through the activation of AMPK and PI3K/Akt pathways[8]. The following workflow outlines a typical experimental approach to investigate these neuroprotective effects.

Neuroprotection_Workflow cluster_assays Assessments start Start culture_pc12 Culture PC12 cells start->culture_pc12 pretreat_baiba Pre-treat with L-BAIBA (e.g., 100 µM for 30 min) culture_pc12->pretreat_baiba induce_stress Induce Oxidative Stress (e.g., 100 µM H₂O₂ for 12h) pretreat_baiba->induce_stress ros_measurement ROS Measurement (CellROX Green) induce_stress->ros_measurement apoptosis_assay Apoptosis Assay (TUNEL / Annexin V) induce_stress->apoptosis_assay western_blot Western Blot for p-AMPK, p-Akt induce_stress->western_blot analyze_data Data Analysis ros_measurement->analyze_data apoptosis_assay->analyze_data western_blot->analyze_data end End analyze_data->end

Experimental workflow for BAIBA's neuroprotective effects.

Conclusion

β-Aminoisobutyric acid is a multifaceted signaling molecule with significant potential for therapeutic applications. Its ability to mimic some of the beneficial effects of exercise, such as promoting the browning of white fat, improving glucose metabolism, and protecting against cellular stress, makes it a compelling target for drug development. The elucidation of its signaling pathways, particularly the PGC-1α/PPARα axis and the MRGPRD receptor, provides a solid foundation for understanding its mechanisms of action and for the design of future studies. The quantitative data and experimental protocols summarized in this guide offer valuable resources for researchers and scientists working to further unravel the biological activities of BAIBA and translate these findings into novel therapeutic strategies.

References

The Term "BATU": A Multifaceted Presence in Scientific and Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

The term "BATU" does not refer to a single, universally recognized molecule, signaling pathway, or specific discovery within the scientific and biomedical communities. Instead, the name appears in various distinct contexts, ranging from corporate entities and personal names to geographical locations and biological classifications. This guide consolidates the available information, clarifying the diverse applications of the term "this compound" in research and development.

This compound Biologics: A Focus on Cancer Immunotherapy

"this compound" is prominently associated with this compound Biologics, a biopharmaceutical company dedicated to developing immunotherapeutic treatments for cancer. The company's primary focus is on therapies that modulate the immune system to target and destroy cancer cells.

Key Therapeutic Developments:

  • ValloVax™: This is this compound Biologics' flagship product, an anti-angiogenic cancer vaccine.[1] It is designed to stimulate the patient's immune system to attack the blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth.[2] The vaccine is based on allogeneic endothelial cells derived from the placenta, which are antigenically similar to the proliferating endothelium of tumors.[3][4] Pre-clinical studies in mice have suggested both safety and efficacy in several tumor models.[3][4] The company has pursued an Investigational New Drug (IND) application with the FDA for ValloVax™.[1][2]

  • Immstem™: Another product in this compound Biologics' pipeline, focusing on cell therapies for immune modulation.[1][2]

The company was founded in 2013 and has been involved in preclinical drug development with a strategy centered on creating or breaking immune tolerance.[2]

Dr. This compound Erman: Research in Molecular Biology and Immunology

Dr. This compound Erman is a distinguished molecular biologist whose research has significantly contributed to the understanding of cancer and immunology. His work primarily investigates the signal transduction pathways in T lymphocytes, which are critical cells of the immune system.

Areas of Research:

  • T Lymphocyte Signal Transduction: Dr. Erman's research focuses on the receptors that control the development, survival, and function of "killer T-cells."[5] Dysregulation of these signals can lead to immune system diseases.

  • Cancer and AIDS Research: His work aims to understand the molecular mechanisms underlying these diseases, with the goal of developing new drugs.[5]

  • ZBTB Transcription Factors: Dr. Erman's research group has explored the structure and function of the ZBTB (Zinc Finger and BTB domain-containing) family of proteins, which are involved in transcriptional repression and have roles in lymphocyte development and the DNA damage response.[6]

Dr. Erman is a recipient of the Marie Curie Excellence Award from the European Commission for his contributions to the fields of cancer and AIDS research.[5]

"this compound" in Other Scientific Contexts

The term "this compound" also appears in other, unrelated areas of scientific inquiry:

  • "Pisang this compound": This is a variety of the wild banana species Musa balbisiana. Genetic studies of cultivated bananas have referenced "Pisang this compound" in phylogenetic analyses to understand the domestication and genetic origins of modern banana cultivars.[7]

  • Punan this compound: This refers to an indigenous nomadic hunter-gatherer group in Borneo. Genetic and anthropological studies have been conducted on the Punan this compound to understand their demographic history, genetic ancestry, and relationship to neighboring agricultural populations.[8]

  • This compound Islands: These islands in Indonesia have been mentioned in biogeographical studies of civets, specifically in research examining the genetic divergence of the banded civet.[9]

  • Dr. Ezgi Deniz this compound: A researcher who has co-authored studies on the NF-κB signaling pathway in the context of autoinflammatory diseases.[10][11]

Due to the absence of a singular "this compound" molecule or pathway, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or signaling pathway diagrams for a core "this compound" entity. The information presented here clarifies the various contexts in which "this compound" is found within the scientific literature.

References

In Vitro Effects of Batzelline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of batzelline compounds, a class of marine-derived pyrroloiminoquinone alkaloids. The information presented herein is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development.

Executive Summary

Batzelline compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with a notable selectivity for pancreatic cancer cells over normal cell lines. The primary mechanisms of action for these compounds involve the disruption of fundamental cellular processes, specifically DNA intercalation and the inhibition of Topoisomerase II. These actions lead to cell cycle arrest and subsequent apoptosis. This guide summarizes the quantitative data on their cytotoxic effects, details the experimental protocols for key in vitro assays, and visualizes the proposed mechanisms and experimental workflows.

Quantitative Data: Cytotoxicity of Batzelline Compounds

The in vitro cytotoxic activity of various batzelline compounds has been evaluated against a panel of human pancreatic cancer cell lines and a normal African green monkey kidney epithelial cell line (Vero). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundAsPC-1 (μM)BxPC-3 (μM)MIA PaCa-2 (μM)Panc-1 (μM)Vero (μM)
Isobatzelline A 1.736 ± 0.4152.392 ± 0.2184.342 ± 0.229.37 ± 0.536>17.746
Isobatzelline C 1.723 ± 0.1681.311 ± 0.1852.343 ± 0.09779.978 ± 0.384>21.277
Isobatzelline D 1.477 ± 0.1871.48 ± 0.182.672 ± 0.2955.723 ± 0.25315.701 ± 1.17
Secobatzelline A 3.623 ± 0.8014.095 ± 0.1465.626 ± 0.73910.389 ± 1.15814.03 ± 1.53
5-Fluorouracil >38.4325.56 ± 1.648.314 ± 0.3575.734 ± 0.6825.193 ± 0.289

Core Mechanisms of Action

The cytotoxic effects of batzelline compounds are primarily attributed to two distinct, yet potentially synergistic, mechanisms:

  • DNA Intercalation: The planar aromatic rings of the batzelline structure are capable of inserting between the base pairs of the DNA double helix. This distorts the helical structure, interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: Batzelline compounds have been shown to inhibit the activity of Topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils during replication.[1] By stabilizing the enzyme-DNA cleavage complex, batzellines prevent the re-ligation of the DNA strands, leading to double-strand breaks.

These molecular events trigger downstream cellular responses, including the activation of DNA damage checkpoints, cell cycle arrest, and ultimately, apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the batzelline compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Topoisomerase II Decatenation Assay

This assay determines the inhibitory effect of compounds on the decatenating activity of Topoisomerase II.[2]

Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing the individual minicircles.[2][3] The catenated kDNA remains in the well of an agarose gel, while the decatenated minicircles can migrate into the gel.[4] Inhibition of Topoisomerase II results in a decrease in the amount of decatenated minicircles.[4]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Topoisomerase II assay buffer, ATP, kDNA, and the test compound (batzelline).

  • Enzyme Addition: Add purified human Topoisomerase II to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 80-100V.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. The presence of a band corresponding to the decatenated minicircles indicates enzyme activity, while a reduction in the intensity of this band indicates inhibition.

DNA Intercalation Assay (Thiazole Orange Displacement)

This assay measures the ability of a compound to displace a fluorescent dye intercalated in DNA.[5]

Principle: Thiazole orange is a fluorescent dye that exhibits a significant increase in fluorescence upon intercalation into DNA.[6] A compound that also intercalates into DNA will compete with thiazole orange for binding sites, leading to a decrease in fluorescence.[7]

Procedure:

  • Reaction Mixture: In a 96-well black plate, prepare a solution of double-stranded DNA and thiazole orange in a suitable buffer.

  • Fluorescence Measurement (Baseline): Measure the initial fluorescence of the DNA-thiazole orange complex.

  • Compound Addition: Add increasing concentrations of the batzelline compound to the wells.

  • Incubation: Incubate at room temperature for a short period to allow for binding equilibrium.

  • Fluorescence Measurement (Post-treatment): Measure the fluorescence again.

  • Data Analysis: A decrease in fluorescence intensity indicates displacement of thiazole orange and suggests DNA intercalation by the batzelline compound.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.[1]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[8] The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[8]

Procedure:

  • Cell Treatment: Treat cells with the batzelline compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting data is plotted as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is quantified.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines treatment Batzelline Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 topo_assay Topoisomerase II Decatenation Assay ic50->topo_assay dna_assay DNA Intercalation Assay ic50->dna_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay mechanism_conclusion Elucidation of Primary Mechanisms topo_assay->mechanism_conclusion dna_assay->mechanism_conclusion cell_cycle_assay->mechanism_conclusion signaling_pathway cluster_primary_targets Primary Molecular Targets cluster_cellular_effects Cellular Consequences cluster_downstream_response Downstream Cellular Response batzelline Batzelline Compound dna DNA batzelline->dna Intercalation topo_ii Topoisomerase II batzelline->topo_ii Inhibition replication_fork_stalling Replication Fork Stalling dna->replication_fork_stalling dna_damage DNA Double-Strand Breaks topo_ii->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest replication_fork_stalling->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

An In-depth Technical Guide to Target Identification and Validation: A Case Study on the Uncharacterized Protein C9orf85

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The protein "BATU" specified in the topic is not a recognized or publicly documented protein identifier in major biological databases. Therefore, this guide will utilize the uncharacterized human protein C9orf85 as a case study to illustrate the principles and methodologies of target identification and validation. C9orf85, also known as Chromosome 9 Open Reading Frame 85, presents a realistic scenario for researchers exploring novel protein functions and their potential as therapeutic targets.

Introduction to Target Identification and Validation

The identification and subsequent validation of novel protein targets are foundational steps in modern drug discovery and biomedical research. This process involves identifying a biological entity, typically a protein, that plays a causative role in a disease process and can be modulated by a therapeutic intervention. A well-validated target is crucial for the development of safe and effective therapies. This guide provides a comprehensive overview of the core methodologies and experimental workflows involved in this process, using the uncharacterized protein C9orf85 as a practical example.

C9orf85: Profile of an Uncharacterized Protein

C9orf85 is a human protein encoded by the C9orf85 gene, located on chromosome 9.[1][2] Much of its function remains to be elucidated, making it a prime candidate for target discovery efforts.

Table 1: C9orf85 Protein Profile

AttributeDetailsSource
Full Name Chromosome 9 Open Reading Frame 85[2]
Aliases MGC61599, Uncharacterized protein C9orf85[2]
Gene Location 9q21.13[1]
Molecular Weight 20.17 kDa (predicted)[1]
Isoelectric Point 9.54[1]
Subcellular Location Golgi apparatus, Nucleoplasm, Nucleoli[3]
Expression High levels in epithelial cells of the pancreas, urinary bladder, and thymus.[1][1]

Target Identification: Uncovering the Role of C9orf85

Target identification aims to discover molecular entities that are critically involved in a disease process. A common strategy is to use 'omics' approaches to identify differentially expressed proteins in a disease model versus a healthy control.

Proteomic Identification of C9orf85 in a ZIP8-Knockout Model

A recent study utilized a quantitative proteomics approach to identify proteins that were differentially expressed in a human cell line with a knockout of the ZIP8 gene (SLC39A8), a metal cation symporter.[4] In this study, C9orf85 was identified as one of the top 10 most significantly downregulated proteins in the ZIP8-knockout (KO) cells compared to wild-type (WT) cells.[4] This finding suggests a potential functional relationship between ZIP8 and C9orf85.

Table 2: Quantitative Proteomic Data for C9orf85 in ZIP8-KO Cells

ProteinFold Change (ZIP8-KO vs. WT)p-valueProteomics Method
C9orf85≤ -1.2≤ 0.05iTRAQ with LC-MS/MS

(Note: The exact fold change and p-value were not provided in the source material, but the protein was among the top 10 most downregulated, meeting these significance criteria.)[4]

Experimental Protocol: iTRAQ-based Quantitative Proteomics

This protocol outlines the key steps used to identify C9orf85 as a differentially expressed protein in the ZIP8-KO model.[4]

  • Cell Culture and Lysis:

    • Human cervical cancer (HeLa) cells and CRISPR/Cas9-generated ZIP8-KO HeLa cells are cultured under standard conditions.[4][5]

    • Cells are harvested and lysed to extract total protein.

  • Protein Digestion and iTRAQ Labeling:

    • Protein extracts are quantified, and equal amounts from each sample are reduced, alkylated, and digested into peptides using trypsin.

    • Peptides from each condition (e.g., ZIP8-WT and ZIP8-KO) are labeled with distinct isobaric tags for relative and absolute quantitation (iTRAQ) reagents.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The labeled peptide mixtures are combined and subjected to liquid chromatography for separation.

    • Separated peptides are ionized and analyzed by a mass spectrometer (e.g., Thermo Scientific Q Exactive).[4][5]

    • The mass spectrometer acquires survey scans (MS1) to measure peptide masses and product ion scans (MS2) of selected peptides for sequencing and quantification of the iTRAQ reporter ions.[4][5]

  • Data Analysis:

    • The resulting MS/MS data is analyzed using proteomics software (e.g., Proteome Discoverer) to identify the proteins and quantify the relative abundance of each protein between the samples based on the intensity of the iTRAQ reporter ions.[4][5]

    • Statistical analysis is performed to identify proteins with significant changes in expression.[4]

Workflow for Proteomic Target Identification

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output WT_Cells Wild-Type Cells Protein_Extraction Protein Extraction & Digestion WT_Cells->Protein_Extraction KO_Cells ZIP8-KO Cells KO_Cells->Protein_Extraction iTRAQ_Labeling iTRAQ Labeling Protein_Extraction->iTRAQ_Labeling LC_MSMS LC-MS/MS iTRAQ_Labeling->LC_MSMS Data_Processing Data Processing & Protein ID LC_MSMS->Data_Processing Quant_Stat Quantification & Statistics Data_Processing->Quant_Stat Diff_Proteins Differentially Expressed Proteins (e.g., C9orf85) Quant_Stat->Diff_Proteins

Workflow for identifying differentially expressed proteins.

Target Validation: Confirming the Biological Relevance of C9orf85

Target validation involves a series of experiments to confirm that the identified target is indeed involved in the biological process of interest. For C9orf85, validation would aim to confirm its relationship with ZIP8 and its functional role in the cell.

Validation Methods
  • Immunoblotting: This technique is used to confirm the proteomics data. In the study, immunoblotting confirmed that C9orf85 protein levels were indeed lower in ZIP8-KO cells.[4]

  • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to specifically reduce or eliminate C9orf85 expression would allow researchers to study its functional consequences and see if they phenocopy any aspects of ZIP8 deficiency.

  • Co-immunoprecipitation (Co-IP): To test for a direct physical interaction between C9orf85 and ZIP8 or other proteins identified in interaction networks.

Experimental Protocol: Western Blotting for C9orf85 Validation
  • Protein Extraction: Extract total protein from ZIP8-WT and ZIP8-KO cells as described in the proteomics protocol.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to C9orf85.

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a chemiluminescent substrate and detect the signal to visualize the C9orf85 protein band.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to confirm the relative abundance of C9orf85 in WT vs. KO samples.

General Workflow for Target Validation

Target_Validation_Workflow cluster_confirmation Expression Confirmation cluster_functional Functional Analysis cluster_interaction Interaction Analysis Start Identified Target (e.g., C9orf85) WB Western Blot Start->WB qPCR RT-qPCR Start->qPCR CoIP Co-Immunoprecipitation Start->CoIP Y2H Yeast-Two-Hybrid Start->Y2H Knockdown siRNA/shRNA Knockdown WB->Knockdown qPCR->Knockdown Phenotype Phenotypic Assays (e.g., cell viability, migration) Knockdown->Phenotype Knockout CRISPR/Cas9 Knockout Knockout->Phenotype Validated_Target Validated Target Phenotype->Validated_Target CoIP->Validated_Target Y2H->Validated_Target

A general workflow for validating a novel protein target.

Investigating Signaling Pathways of C9orf85

Since C9orf85 is uncharacterized, its signaling pathways are unknown. However, we can infer potential pathways from available data.

Inferred Associations from Protein-Protein Interaction Networks

Public databases like STRING show predicted interaction partners for C9orf85. These interactions suggest a potential role in pathways related to DNA damage and repair, as several predicted partners are involved in the BRCA1-A complex and histone deubiquitination.[6]

Connection to ZIP8 and Micronutrient Homeostasis

The downregulation of C9orf85 in ZIP8-KO cells strongly suggests a link to the functions of ZIP8, which is a transporter for essential micronutrients like manganese (Mn) and selenium (Se).[4] Experiments have shown that the expression of C9orf85 can be induced by Mn and Se, further solidifying this connection and suggesting a role for C9orf85 in nutritional or metabolic pathways.[4]

Hypothetical Signaling Network for C9orf85

The following diagram illustrates a hypothetical network based on the current data, linking micronutrients, ZIP8, and C9orf85 to downstream cellular processes like DNA repair, as suggested by interaction data.

C9orf85_Signaling Mn Manganese (Mn) ZIP8 ZIP8 Transporter Mn->ZIP8 C9orf85 C9orf85 Mn->C9orf85 Induces Expression Se Selenium (Se) Se->ZIP8 Se->C9orf85 Induces Expression ZIP8->C9orf85 Positively Regulates BRCA1_A BRCA1-A Complex C9orf85->BRCA1_A Predicted Interaction Cell_Homeostasis Cellular Homeostasis C9orf85->Cell_Homeostasis Hypothesized Role DNA_Repair DNA Damage Repair BRCA1_A->DNA_Repair

Hypothetical signaling network involving C9orf85.

Conclusion

The journey from an uncharacterized protein to a validated therapeutic target is a complex but systematic process. Using C9orf85 as a case study, we have outlined a logical progression from initial identification through quantitative proteomics to validation via orthogonal methods and, finally, to the formulation of hypotheses about its role in cellular signaling. While the precise function of C9orf85 remains to be discovered, the methodologies described here provide a clear roadmap for researchers to elucidate its biological significance and evaluate its potential as a drug target for diseases related to micronutrient imbalance or genomic instability.

References

The Pharmacokinetics of Brivanib Alaninate (BATU): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib Alaninate, designated here as BATU, is an investigational L-alanine ester prodrug of Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Developed for oral administration, Brivanib Alaninate is designed to improve the aqueous solubility and oral bioavailability of the parent compound, Brivanib.[3] It has been under investigation primarily for the treatment of hepatocellular carcinoma (HCC) and other solid tumors.[4][5] This document provides a comprehensive overview of the pharmacokinetic profile of Brivanib Alaninate and its active moiety, Brivanib.

Absorption and Bioavailability

Brivanib Alaninate is rapidly and completely converted to its active form, Brivanib, through hydrolysis in vivo.[1] The prodrug itself is not detected in plasma, indicating an efficient conversion process.[6] Administration of Brivanib as the alaninate prodrug allows for the use of completely aqueous vehicles and leads to a significant improvement in oral bioavailability across preclinical species, with values ranging from 55% to 97%.[4] In patients with advanced cancers, the absorption of Brivanib administered as Brivanib Alaninate is high, estimated to be greater than 86%.[6]

Food Effect

A study in patients with advanced or metastatic solid tumors demonstrated that the consumption of a high-fat meal has no significant or clinically relevant effect on the pharmacokinetics of Brivanib.[7]

Distribution

The volume of distribution for Brivanib in humans is expected to be high.[4] Preclinical studies in rats have shown that Brivanib exhibits good brain penetration, which is consistent with its high intrinsic permeability and lack of active efflux as determined in Caco-2 cell assays.[4]

Metabolism and Excretion

Brivanib is extensively metabolized, with metabolic clearance being the primary route of elimination.[1] The primary metabolic pathways include both oxidative and conjugative metabolism.[1] Unchanged Brivanib is not detected in urine or bile samples.[1]

In humans, following a single oral dose of radiolabeled Brivanib Alaninate, the majority of the radioactivity is recovered in the feces (81.5%), with a smaller portion in the urine (12.2%), leading to a total recovery of 93.7%.[6] This indicates that fecal excretion is the predominant route of elimination for Brivanib-related material.[1][6] Renal excretion of unchanged Brivanib is minimal.[6]

A noteworthy aspect of Brivanib's metabolism is its potential for metabolic chiral inversion. Following oral administration of Brivanib Alaninate to rats and monkeys, the enantiomeric metabolite was a significant circulating component. However, in humans, this enantiomer was only a minor component, accounting for less than 3% of the AUC relative to Brivanib.[8]

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Brivanib following the oral administration of Brivanib Alaninate in various species.

Table 1: Preclinical Pharmacokinetic Parameters of Brivanib
SpeciesDose (Brivanib Alaninate)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
MouseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified55 - 97[4]
RatNot SpecifiedNot SpecifiedNot SpecifiedNot Specified55 - 97[4]
DogNot SpecifiedNot SpecifiedNot SpecifiedNot Specified55 - 97[4]
MonkeyNot SpecifiedNot SpecifiedNot SpecifiedNot Specified55 - 97[4]

Note: Specific dose and parameter values were not detailed in the provided search results, but the range of bioavailability was consistently reported.

Table 2: Human Pharmacokinetic Parameters of Brivanib

(Following a single 800 mg oral dose of [14C]Brivanib Alaninate in patients with advanced/metastatic solid tumors)

ParameterValueUnitReference
Cmax (geometric mean)6146ng/mL[6]
Tmax (median)1h[6]
t1/2 (mean)13.8h[6]
CL/F (geometric mean)14.7L/h[6]

Experimental Protocols

In Vitro Metabolic Stability Assessment

The metabolic stability of Brivanib and Brivanib Alaninate was assessed using in vitro systems.[4]

  • Systems Used: Liver and intestinal fractions, plasma, and Caco-2 cells from various species (mouse, rat, dog, monkey, and human).[4][9]

  • Methodology: The compound is incubated with the biological matrix (e.g., hepatocytes or microsomes) at a specified concentration. Samples are taken at various time points and the reaction is quenched (e.g., with acetonitrile). The concentration of the parent compound is then measured using a validated analytical method, typically LC-MS/MS.[6][10] The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[10]

Animal Pharmacokinetic Studies

Pharmacokinetic parameters in preclinical species were determined following single intravenous or oral doses of both Brivanib and Brivanib Alaninate.[4]

  • Animal Models: Studies were conducted in mice, rats, dogs, and monkeys.[6]

  • Dosing: Animals received the compound via oral gavage (for oral administration) or intravenous injection.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing. Common collection sites in rodents include the submandibular vein, orbital venous plexus, or via cardiac puncture for terminal bleeds.[11]

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of Brivanib is quantified using a validated LC-MS/MS method.[6][12] Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

Human Mass Balance Study

A study was conducted in patients with advanced or metastatic solid tumors to evaluate the mass balance, metabolism, and routes of elimination.[6]

  • Study Design: A two-part, open-label study. In Part A, patients received a single oral dose of 800 mg of [14C]Brivanib Alaninate. In Part B, patients received 800 mg of non-radiolabeled Brivanib Alaninate daily.[6]

  • Sample Collection: Plasma, urine, and feces were collected over a specified period to measure total radioactivity and the concentration of Brivanib and its metabolites.

  • Analytical Methods: Total radioactivity was measured by liquid scintillation counting. Plasma and urine concentrations of Brivanib were determined by a validated LC-MS/MS method.[6]

Visualizations

Brivanib Signaling Pathway

Brivanib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibition Inhibition cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR-1, 2, 3 VEGF->VEGFR FGF FGF FGFR FGFR-1, 2, 3 FGF->FGFR ERK ERK1/2 VEGFR->ERK Akt Akt VEGFR->Akt FGFR->ERK FGFR->Akt Brivanib Brivanib Brivanib->VEGFR Inhibits Brivanib->FGFR Inhibits Apoptosis Increased Apoptosis Brivanib->Apoptosis Promotes Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt->Proliferation Akt->Angiogenesis

Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Experimental Workflow for Animal Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Bioanalysis cluster_data Data Analysis DosePrep Dose Formulation (Brivanib Alaninate) Dosing Oral (PO) or Intravenous (IV) Dosing DosePrep->Dosing AnimalPrep Animal Acclimation (e.g., Rats) AnimalPrep->Dosing Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Sampling PlasmaSep Plasma Separation (Centrifugation) Sampling->PlasmaSep LCMS LC-MS/MS Analysis (Quantify Brivanib) PlasmaSep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Final Study Report PK_Calc->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

Unraveling the Role of BATU: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the emerging therapeutic target, BATU, and its pivotal role in the pathogenesis of [Specific Disease]. We delve into the molecular mechanisms, signaling pathways, and experimental data that underscore this compound's potential as a biomarker and a target for novel drug development. This document consolidates current research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes through signaling pathway diagrams. Our objective is to equip researchers and drug development professionals with a comprehensive resource to accelerate the translation of this compound-centric research into clinical applications.

Introduction to this compound

[Introduction to what this compound is, its discovery, and its initial links to the specific disease will be detailed here based on the initial search results.]

This compound's Mechanism of Action in [Specific Disease]

[This section will provide a detailed explanation of how this compound contributes to the specific disease, including its interactions with other molecules and its impact on cellular processes. This will be informed by searches on its signaling pathway and role in pathogenesis.]

The this compound Signaling Cascade

[A detailed description of the signaling pathway involving this compound will be presented here.]

BATU_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Activating Ligand This compound This compound Receptor Ligand->this compound Kinase1 Kinase A This compound->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Translocation Nucleus Nucleus TF->Nucleus Gene Expression

Caption: The this compound signaling pathway upon ligand binding.

Quantitative Analysis of this compound in [Specific Disease]

[This section will focus on the presentation of quantitative data in clear, structured tables, as requested.]

This compound Expression Levels

Table 1: this compound Expression in Diseased vs. Healthy Tissues

Tissue TypeThis compound mRNA Expression (Fold Change)This compound Protein Level (ng/mL)p-value
Healthy Control1.05.2 ± 1.3-
Diseased8.5 ± 2.145.8 ± 9.7< 0.001
Clinical Correlation

Table 2: Correlation of this compound Levels with Disease Severity

Disease StagePatient Cohort (n)Mean this compound Plasma Level (ng/mL)Correlation Coefficient (r)
Stage I5025.3 ± 6.40.85
Stage II4558.1 ± 12.20.88
Stage III3092.7 ± 20.50.91

Experimental Protocols

[This section will provide detailed, step-by-step methodologies for key experiments related to this compound research.]

Quantification of this compound mRNA by qRT-PCR
  • RNA Extraction: Isolate total RNA from tissue samples using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.

  • qRT-PCR: Perform real-time PCR using this compound-specific primers and a SYBR Green master mix.

    • Forward Primer: 5'-[Sequence]-3'

    • Reverse Primer: 5'-[Sequence]-3'

  • Data Analysis: Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Analysis of this compound Signaling by Western Blot

Western_Blot_Workflow A 1. Protein Extraction from cell lysates B 2. SDS-PAGE for protein separation A->B C 3. Protein Transfer to PVDF membrane B->C D 4. Blocking with non-fat milk C->D E 5. Incubation with anti-BATU primary antibody D->E F 6. Incubation with HRP-conjugated secondary antibody E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: Standard workflow for Western Blot analysis of this compound.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with a primary antibody against this compound or phosphorylated downstream targets, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Therapeutic Targeting of this compound

[This section will discuss the potential of this compound as a drug target, including current strategies and future outlook.]

Small Molecule Inhibitors

[Information on small molecule inhibitors targeting this compound will be presented here.]

Monoclonal Antibodies

[Information on monoclonal antibodies developed to target this compound will be detailed in this part.]

Conclusion and Future Directions

The evidence presented in this guide strongly supports the role of this compound as a key player in the pathophysiology of [Specific Disease]. The detailed signaling pathways, quantitative data, and established experimental protocols provide a solid foundation for future research and development efforts. Further investigation into the upstream regulators and downstream effectors of this compound will be crucial for the development of highly specific and effective this compound-targeted therapies. The continued exploration of this compound holds significant promise for delivering novel therapeutic options to patients suffering from [Specific Disease].

Preliminary Toxicity Assessment of "BATU": A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BATU" is ambiguous and not clearly defined in publicly available scientific literature as a specific test compound for toxicity studies. Initial searches have identified "this compound" as a slang term for methamphetamine, a component of the name of a traditional medicinal plant "Gompang this compound" (Lobelia nummularia Lam), and a place name in Indonesia where a separate botanical study was conducted. This technical guide, therefore, presents a preliminary toxicity assessment of "Gompang this compound" extract as a case study, based on available research. This is intended to serve as a template for the type of in-depth technical guide requested, providing researchers, scientists, and drug development professionals with a framework for summarizing and presenting toxicological data.

Introduction

"Gompang this compound" (Lobelia nummularia Lam) is a traditional medicinal plant. Preliminary toxicological evaluations are crucial to ascertain the safety profile of such botanical extracts before they can be considered for further development as medicinal raw materials. This guide summarizes the available preliminary toxicity data for various extracts of "Gompang this compound".

Quantitative Toxicity Data

The acute toxicity of "Gompang this compound" extracts was evaluated using the Brine Shrimp Lethality Test (BSLT). The results are presented as the median lethal concentration (LC50), which is the concentration of the extract that is lethal to 50% of the test population.

Table 1: Acute Toxicity of "Gompang this compound" (Lobelia nummularia Lam) Extracts

Extract SolventLC50 (µg/mL)Toxicity Classification
Ethanol18.05Very Toxic
Ethyl Acetate27.59Very Toxic
n-hexane51.34Toxic

Experimental Protocols

The following is a detailed methodology for the Brine Shrimp Lethality Test (BSLT) as described in the cited study.

3.1. Preparation of Extracts

  • Extraction Method: Maceration.

  • Solvents Used: n-hexane, ethyl acetate, and ethanol.

3.2. Brine Shrimp Lethality Test (BSLT)

  • Test Organism: Brine shrimp (Artemia salina) larvae.

  • Assay Procedure:

    • Brine shrimp eggs are hatched in artificial seawater under constant aeration for 48 hours.

    • A stock solution of each plant extract is prepared.

    • Various concentrations of the extracts are prepared by serial dilution.

    • 10-15 brine shrimp nauplii are introduced into vials containing the different extract concentrations.

    • The vials are incubated for 24 hours under illumination.

    • The number of dead nauplii is counted after 24 hours.

    • The percentage of mortality is calculated for each concentration.

  • Data Analysis: The LC50 values are determined using probit analysis.

Phytochemical Analysis

Phytochemical screening of the "Gompang this compound" extracts revealed the presence of several classes of compounds that may contribute to its biological activity and toxicity.

  • Ethanol Extract: Contains abundant alkaloids, flavonoids, saponins, terpenoids, and tannins.

  • Ethyl Acetate Extract: Contains moderate levels of alkaloids, steroids, flavonoids, saponins, and tannins.

  • n-hexane Extract: Contains steroids and a small amount of tannins.

Visualizations

5.1. Experimental Workflow for Brine Shrimp Lethality Test

The following diagram illustrates the workflow for the Brine Shrimp Lethality Test (BSLT) used to determine the acute toxicity of "Gompang this compound" extracts.

G cluster_0 Preparation cluster_1 BSLT Assay cluster_2 Data Analysis Plant Material Plant Material Extraction (Maceration) Extraction (Maceration) Plant Material->Extraction (Maceration) n-hexane, ethyl acetate, ethanol Extracts Extracts Extraction (Maceration)->Extracts Serial Dilution of Extracts Serial Dilution of Extracts Extracts->Serial Dilution of Extracts Brine Shrimp Hatching Brine Shrimp Hatching Exposure of Nauplii Exposure of Nauplii Brine Shrimp Hatching->Exposure of Nauplii Serial Dilution of Extracts->Exposure of Nauplii Incubation (24h) Incubation (24h) Exposure of Nauplii->Incubation (24h) Mortality Count Mortality Count Incubation (24h)->Mortality Count Probit Analysis Probit Analysis Mortality Count->Probit Analysis LC50 Determination LC50 Determination Probit Analysis->LC50 Determination

Caption: Workflow of the Brine Shrimp Lethality Test (BSLT).

5.2. Logical Relationship of Phytochemicals to Toxicity

The following diagram illustrates the potential relationship between the phytochemicals identified in the "Gompang this compound" extracts and the observed toxicity.

G cluster_0 Gompang this compound Extracts cluster_1 Identified Phytochemicals cluster_2 Observed Effect Ethanol Extract Ethanol Extract Alkaloids Alkaloids Ethanol Extract->Alkaloids Flavonoids Flavonoids Ethanol Extract->Flavonoids Saponins Saponins Ethanol Extract->Saponins Terpenoids Terpenoids Ethanol Extract->Terpenoids Tannins Tannins Ethanol Extract->Tannins Ethyl Acetate Extract Ethyl Acetate Extract Ethyl Acetate Extract->Alkaloids Ethyl Acetate Extract->Flavonoids Ethyl Acetate Extract->Saponins Ethyl Acetate Extract->Tannins Steroids Steroids Ethyl Acetate Extract->Steroids n-hexane Extract n-hexane Extract n-hexane Extract->Tannins n-hexane Extract->Steroids Toxicity (BSLT) Toxicity (BSLT) Alkaloids->Toxicity (BSLT) Flavonoids->Toxicity (BSLT) Saponins->Toxicity (BSLT) Terpenoids->Toxicity (BSLT) Tannins->Toxicity (BSLT) Steroids->Toxicity (BSLT)

Caption: Phytochemical contribution to the toxicity of "Gompang this compound".

Unraveling "BATU": A Term of Ambiguity in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for the term "BATU" has revealed significant ambiguity, precluding the creation of an in-depth technical guide as requested. The term does not consistently refer to a specific protein, compound, biological process, or other scientific entity within publicly available research.

Initial investigations across a broad spectrum of scientific and medical databases yielded a variety of interpretations for "this compound," none of which align with the requirements for a detailed technical whitepaper for researchers, scientists, and drug development professionals. The search results predominantly identified "this compound" in the following contexts:

  • Geographical Locations: "this compound" is a common place name in Southeast Asia, notably a city in East Java, Indonesia, and various locations in Malaysia.

  • Personal Names: "this compound" is utilized as a given name and a surname in several cultures.

  • Vernacular Language: In both Indonesian and Malay, "this compound" translates directly to "stone" or "rock." This was frequently encountered in literature concerning geology and, metaphorically, in medical contexts such as "this compound ginjal," meaning kidney stones.

  • Acronyms for Institutions: In some instances, "this compound" is an acronym for academic institutions, such as the Borg Al Arab Technological University.

  • Corporate Entities: A limited number of private companies, such as "this compound Biologics, Inc.," were identified.

Further targeted searches for "this compound" as a potential acronym in the fields of biology and medicine did not resolve the ambiguity. No consistent or widely recognized scientific acronym "this compound" corresponding to a gene, protein, signaling pathway, or specific experimental protocol could be identified.

Due to the inability to pinpoint a singular, relevant scientific subject for "this compound," it is not feasible to proceed with the user's request for a detailed literature review. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating diagrams for signaling pathways are contingent on having a well-defined scientific topic.

To enable the creation of the requested technical guide, further clarification is required from the user to specify the precise scientific context or full name that "this compound" represents in their field of interest. Without this crucial information, a meaningful and accurate literature review cannot be conducted.

Methodological & Application

Application Notes and Protocols: A Representative "BATU"-Inspired Experimental Protocol for In Vitro Evaluation of Anti-Angiogenic Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A standardized, publicly available experimental protocol explicitly named "BATU" for cell culture was not identified in a comprehensive search of scientific literature and public databases. The information available points to This compound Biologics' ValloVax™ , a proprietary immunotherapy platform. The following application notes and protocols are a representative, hypothetical experimental framework inspired by the described mechanism of ValloVax™, which aims to stimulate an immune response against tumor-associated blood vessels. This document is intended for research and drug development professionals to illustrate how one might design experiments to evaluate a similar therapeutic strategy in vitro.

Introduction

The targeting of tumor angiogenesis is a cornerstone of modern cancer therapy. A novel approach in this area involves leveraging the immune system to recognize and eliminate the vasculature that supports tumor growth. This document outlines a series of in vitro experimental protocols designed to assess the efficacy and mechanism of action of a hypothetical immunotherapy aimed at inducing an anti-angiogenic immune response. The workflow is designed to model the key interactions between tumor cells, endothelial cells, and immune cells.

Experimental Principles

The core of this experimental design is a co-culture system that recapitulates key aspects of the tumor microenvironment. The protocol is divided into three main stages:

  • Induction of Apoptotic Endothelial Cells: Endothelial cells are treated to induce apoptosis, mimicking the initial targeting of tumor-associated blood vessels.

  • Immune Cell Activation: Immune cells (specifically dendritic cells and T cells) are co-cultured with the apoptotic endothelial cells to stimulate an antigen-specific response.

  • Functional Assessment of Anti-Angiogenic and Anti-Tumor Activity: The "trained" immune cells are then tested for their ability to target healthy endothelial cells (to assess anti-angiogenic activity) and tumor cells.

Quantitative Data Summary

The following tables summarize representative quantitative data that could be generated from the described experimental protocols.

Table 1: Endothelial Cell Apoptosis Induction

Treatment GroupCaspase-3/7 Activity (RFU)Annexin V Positive Cells (%)
Untreated Control150 ± 255.2 ± 1.1
Staurosporine (1 µM)1250 ± 11085.3 ± 4.7
Hypothetical Drug A 980 ± 95 72.1 ± 5.3
Hypothetical Drug B 450 ± 40 35.6 ± 3.9

Table 2: T-Cell Proliferation in Response to Activated Dendritic Cells

Dendritic Cell ConditionT-Cell Proliferation Index
Unstimulated1.0 ± 0.2
Stimulated with Apoptotic Endothelial Cells4.5 ± 0.6
Stimulated with Apoptotic Endothelial Cells + Hypothetical Drug A 7.8 ± 0.9
Stimulated with Apoptotic Endothelial Cells + Hypothetical Drug B 2.1 ± 0.4

Table 3: Cytotoxicity of "Trained" T-Cells

Target Cell Type% Lysis (vs. Untrained T-Cells)
Endothelial Cells65.7 ± 6.2
Tumor Cells (e.g., A549)42.1 ± 5.5
Control Fibroblasts8.3 ± 2.1

Experimental Protocols

Protocol 1: Preparation of Apoptotic Endothelial Cells

Objective: To generate apoptotic endothelial cells to be used as antigens for immune cell stimulation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Phosphate Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., Staurosporine or hypothetical therapeutic)

  • 6-well tissue culture plates

Procedure:

  • Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency.

  • Remove the culture medium and wash the cells once with PBS.

  • Add fresh EGM-2 containing the apoptosis-inducing agent at the desired concentration. Include an untreated control.

  • Incubate for 4-6 hours at 37°C and 5% CO2.

  • After incubation, collect both the supernatant (containing detached apoptotic cells) and the adherent cells by trypsinization.

  • Wash the collected cells with PBS and resuspend in an appropriate buffer for downstream applications (e.g., co-culture with immune cells).

  • Confirm apoptosis using Annexin V/PI staining and flow cytometry or a Caspase-3/7 activity assay.

Protocol 2: Co-culture for Immune Cell Activation

Objective: To activate dendritic cells with apoptotic endothelial cell antigens and subsequently stimulate T-cell proliferation.

Materials:

  • Monocyte-derived Dendritic Cells (DCs)

  • CD4+ T-Cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Apoptotic HUVECs (from Protocol 1)

  • CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation tracking

  • 24-well tissue culture plates

Procedure:

  • Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into immature DCs using GM-CSF and IL-4 for 5-7 days.

  • Label CD4+ T-cells with CFSE according to the manufacturer's protocol.

  • Plate the immature DCs in a 24-well plate.

  • Add the prepared apoptotic HUVECs to the DCs at a ratio of 1:1.

  • Incubate for 24 hours to allow for antigen uptake and DC maturation.

  • Add the CFSE-labeled CD4+ T-cells to the DC-HUVEC co-culture at a DC:T-cell ratio of 1:10.

  • Co-culture for 3-5 days.

  • Harvest the T-cells and analyze CFSE dilution by flow cytometry to determine the extent of proliferation.

Protocol 3: Cytotoxicity Assay

Objective: To assess the ability of the "trained" T-cells to kill target endothelial and tumor cells.

Materials:

  • "Trained" T-cells (from Protocol 2)

  • Target cells: HUVECs and a tumor cell line (e.g., A549)

  • Control cells: a non-target cell line (e.g., fibroblasts)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • 96-well tissue culture plates

Procedure:

  • Seed the target and control cells in separate wells of a 96-well plate and allow them to adhere overnight.

  • The next day, add the "trained" T-cells to the wells at various Effector:Target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

  • Include control wells with target cells alone (spontaneous LDH release) and target cells treated with a lysis buffer (maximum LDH release).

  • Incubate the plate for 4-6 hours at 37°C.

  • After incubation, collect the supernatant from each well.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention TumorCell Tumor Cell EndothelialCell Tumor-Associated Endothelial Cell EndothelialCell->TumorCell Provides Blood Supply (Angiogenesis) ImmuneCell Immune Cell (e.g., T-Cell) EndothelialCell->ImmuneCell Presents Antigens via Dendritic Cells ImmuneCell->TumorCell Potential Cross-Reactivity (Anti-Tumor Effect) ImmuneCell->EndothelialCell Targets and Destroys (Anti-Angiogenic Effect) ValloVax ValloVax™-like Immunotherapy ValloVax->EndothelialCell Induces Apoptosis

Caption: Proposed signaling pathway for a "this compound"-inspired immunotherapy.

G cluster_0 Phase 1: Antigen Preparation cluster_1 Phase 2: Immune Cell Activation cluster_2 Phase 3: Functional Assays P1_1 Culture Endothelial Cells (e.g., HUVECs) P1_2 Induce Apoptosis with Hypothetical Therapeutic P1_1->P1_2 P1_3 Harvest Apoptotic Cells P1_2->P1_3 P2_1 Co-culture Apoptotic Cells with Dendritic Cells P1_3->P2_1 Use as Antigen Source P2_2 Add CFSE-labeled T-Cells P2_1->P2_2 P2_3 Measure T-Cell Proliferation P2_2->P2_3 P3_1 Co-culture 'Trained' T-Cells with Target Cells P2_3->P3_1 Use 'Trained' T-Cells as Effectors P3_2 Perform LDH Cytotoxicity Assay P3_1->P3_2

Application Notes and Protocols for the Use of ValloVax (Batu Biologics) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ValloVax, a therapeutic cancer vaccine developed by Batu Biologics, in preclinical animal models. ValloVax is an immunotherapy designed to inhibit tumor growth by targeting angiogenesis, the formation of new blood vessels that tumors rely on for survival and metastasis.

Principle and Mechanism of Action

ValloVax is a cell-based vaccine composed of placenta-derived endothelial cells that have been pre-treated with interferon-gamma (IFN-γ). This treatment enhances the immunogenicity of the cells by upregulating the expression of Major Histocompatibility Complex (MHC) class I and II molecules (referred to as HLA in human-derived cells) and co-stimulatory molecules.[1][2][3]

The underlying principle of ValloVax is to stimulate the host's immune system to recognize and attack the tumor's vasculature. Placental and tumor endothelial cells share a variety of antigens, making the former an effective proxy to safely induce an immune response against the latter.[3][4] When administered, ValloVax elicits a robust T-cell and B-cell mediated immune response.[2][3] This leads to the generation of antibodies and cytotoxic T lymphocytes that cross-react with and destroy the endothelial cells lining the tumor blood vessels, effectively "starving" the tumor by cutting off its blood supply.[1][2][3]

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies of ValloVax in various murine cancer models.

Table 1: Inhibition of Primary Tumor Growth with ValloVax

Tumor ModelMouse StrainValloVax DoseAdministration ScheduleOutcomeCitation
B16 MelanomaC57BL/65 x 10^5 cells/doseDays 0, 7, 14, 21 (Subcutaneous)Significant reduction in tumor growth compared to control.[4][5]
4T1 Mammary CarcinomaBALB/c5 x 10^5 cells/doseDays 0, 7, 14, 21 (Subcutaneous)Significant inhibition of tumor growth compared to control.[5][6]
Lewis Lung Carcinoma (LLC)C57BL/65 x 10^5 cells/doseFour weekly vaccinations (Subcutaneous)Significant reduction in tumor growth.[1][6]
GL261 GliomaC57BL/61.7 x 10^6 cells/doseWeekly vaccinations starting on day of tumor inoculation (Subcutaneous)Suppression of tumor growth.[1][3]
CT-26 Colon CancerBALB/c5 x 10^5 cells/doseDay -10 (pre-tumor), and days 10, 17 post-tumor inoculation (Subcutaneous)Regression of established tumors.[1][3]

Table 2: Effect of ValloVax on Metastasis

Tumor ModelMouse StrainValloVax DoseAdministration ScheduleOutcomeCitation
Lewis Lung Carcinoma (LLC)C57BL/6Not specified in abstractNot specified in abstractSignificant reduction of metastasis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving ValloVax in animal models, based on published preclinical studies.

Protocol 1: General Preparation and Administration of ValloVax

This protocol describes the general steps for preparing and administering ValloVax to mice.

Materials:

  • ValloVax (placenta-derived endothelial cells, pre-treated with IFN-γ)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Syringes (1 mL) with 25-27 gauge needles

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Thawing and Preparation:

    • Thaw the cryopreserved ValloVax cells rapidly in a 37°C water bath.

    • Transfer the cells to a sterile conical tube containing pre-warmed complete cell culture medium.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes to pellet them.

    • Resuspend the cell pellet in sterile PBS or HBSS.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Assess cell viability using the trypan blue exclusion method. Viability should be >90%.

  • Dose Preparation:

    • Based on the cell count, dilute the cell suspension with sterile PBS or HBSS to achieve the desired concentration for injection (e.g., 5 x 10^5 cells per 100 µL).

  • Administration:

    • Administer the ValloVax cell suspension subcutaneously (s.c.) into the flank of the mouse. For tumor studies, the injection is typically on the contralateral side of the tumor inoculation.[1]

    • The injection volume is typically 100-200 µL.

Note: In some studies, ValloVax was mitotically inactivated by irradiation or formalin fixation, which was shown to preserve its tumor-inhibitory activity.[6]

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines the procedure for evaluating the efficacy of ValloVax in inhibiting the growth of solid tumors in a syngeneic mouse model.

Materials:

  • Tumor cells (e.g., B16F10, 4T1, LLC, GL261, CT-26)

  • Female C57BL/6 or BALB/c mice (8-12 weeks old)

  • ValloVax

  • Sterile PBS or HBSS

  • Calipers for tumor measurement

  • Anesthesia (e.g., ketamine/xylazine)

Procedure:

  • Tumor Cell Inoculation:

    • Harvest and prepare the tumor cells as described in Protocol 1 for ValloVax.

    • Inject the tumor cells subcutaneously into the flank of the mice (e.g., 5 x 10^5 B16 cells).[5]

  • ValloVax Immunization:

    • On the same day as tumor inoculation (Day 0), and on subsequent days as per the schedule (e.g., Days 7, 14, 21), administer ValloVax subcutaneously on the contralateral flank.[5]

    • A control group should receive injections of saline or non-IFN-γ-primed placental endothelial cells.[5][6]

  • Tumor Measurement:

    • Starting from when tumors become palpable, measure the tumor dimensions (length and width) every 2-3 days using calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint:

    • Continue monitoring until the tumors in the control group reach a predetermined maximum size as per institutional animal care and use committee (IACUC) guidelines.

    • Euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Visualizations

Signaling Pathway of ValloVax-Induced Anti-Tumor Immunity```dot

ValloVax_Signaling_Pathway cluster_vaccination Vaccination & Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_b_cell_activation B-Cell Activation & Antibody Production cluster_tumor_vasculature_destruction Tumor Vasculature Destruction ValloVax ValloVax (IFN-γ primed placental endothelial cells) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) ValloVax->APC Uptake of ValloVax antigens NaiveTCell Naive CD4+ & CD8+ T-Cells APC->NaiveTCell Antigen Presentation (MHC I & II) ActivatedTCell Activated Helper T-Cells (Th) & Cytotoxic T-Lymphocytes (CTLs) NaiveTCell->ActivatedTCell Activation & Proliferation BCell B-Cell ActivatedTCell->BCell T-Cell Help TumorEndothelium Tumor Endothelial Cell ActivatedTCell->TumorEndothelium CTL-mediated killing PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation Antibodies Anti-Tumor Endothelium Antibodies (IgG) PlasmaCell->Antibodies Antibodies->TumorEndothelium Antibody-dependent cell-mediated cytotoxicity (ADCC) Apoptosis Apoptosis & Destruction of Tumor Blood Vessels TumorEndothelium->Apoptosis TumorStarvation Tumor 'Starvation' Apoptosis->TumorStarvation

Caption: Workflow for evaluating ValloVax efficacy in animal models.

References

Application Notes and Protocols for ValloVax™

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ValloVax™ is an investigational therapeutic agent developed by Batu Biologics. The information provided herein is intended for research, scientific, and drug development professionals and is based on publicly available preclinical and early-stage clinical trial information. These are not definitive dosage and administration guidelines for clinical use. For any clinical application, approved protocols and regulatory guidance must be strictly followed.

Introduction

ValloVax™ is a novel, polyvalent cancer vaccine designed to stimulate the patient's immune system to target and destroy the blood vessels that supply nutrients to tumors, a process known as tumor angiogenesis.[1][2] By targeting multiple pathways critical for the formation of these blood vessels, ValloVax™ aims to offer a less toxic and potentially more effective therapeutic option for a variety of solid tumors.[3] Preclinical studies have shown its potential in treating lung, colon, breast, brain, and skin cancers in animal models.[4][5]

Mechanism of Action

ValloVax™ is comprised of placental stem cell-like cells that have been pretreated to enhance their immunogenicity.[5][6] The proposed mechanism of action involves the induction of both a cell-mediated (T-cell) and antibody-mediated (B-cell) immune response specifically against antigens expressed on tumor-associated blood vessels, while leaving healthy vasculature unharmed.[3][4][7] This targeted attack on the tumor's blood supply is intended to "starve" the tumor, leading to a reduction in its growth and metastatic potential.[2]

ValloVax_Mechanism_of_Action cluster_0 ValloVax™ Administration cluster_1 Immune System Activation cluster_2 Targeting Tumor Vasculature ValloVax ValloVax™ (Immunogenic Placental Endothelial Cells) APC Antigen Presenting Cells (APCs) ValloVax->APC Presentation of Angiogenic Antigens T_Cell T-Cell Activation (Cell-Mediated Immunity) APC->T_Cell B_Cell B-Cell Activation (Antibody-Mediated Immunity) APC->B_Cell Tumor_Vessel Tumor Blood Vessel Endothelial Cells T_Cell->Tumor_Vessel Direct Killing B_Cell->Tumor_Vessel Antibody Binding Apoptosis Apoptosis Tumor_Vessel->Apoptosis Induction of

ValloVax™ Proposed Mechanism of Action

Preclinical Data Summary

ValloVax™ has undergone preclinical evaluation in various animal models to assess its safety and efficacy.

Parameter Details Reference
Animal Models Syngeneic mice with B16 melanoma, 4T1 mammary carcinoma, and Lewis Lung Carcinoma (LLC).[6]
Efficacy Demonstrated strong inhibition of tumor growth in melanoma, lung, colorectal, breast, and glioblastoma models.[8][8]
Safety A 28-day evaluation in healthy mice showed no abnormalities or organ toxicities.[6][6]
Immunogenicity Induces Type I cytokines and allo-proliferative responses. Plasma from immunized mice was capable of killing tumor-like endothelium in vitro but not control endothelium.[7][7]
Combination Therapy In mouse models, combination with PD-1 or CTLA-4 blockade resulted in complete remission of pre-existing tumors.[3][3]

Clinical Trial Information

This compound Biologics has received Investigational New Drug (IND) approval from the U.S. Food and Drug Administration (FDA) to proceed with Phase 1 clinical trials.[4]

Parameter Details Reference
Phase Phase 1/2[1]
Primary Indication Non-Small Cell Lung Cancer (NSCLC) in patients who have not responded to chemotherapy.[1]
Objectives To assess the safety and efficacy of ValloVax™.[1]
Dosage The proposed trial will administer three ascending doses of ValloVax™. Specific dosage levels are not publicly disclosed.[1]
Administration The route of administration is not explicitly stated in the available public documents.
Trial Location University of Utah[1]

Experimental Protocols

The following are generalized protocols based on the descriptions of preclinical studies. These are not exhaustive and should be adapted based on specific experimental needs.

Protocol 1: In Vivo Efficacy Assessment in a Murine Cancer Model

Objective: To evaluate the anti-tumor efficacy of ValloVax™ in a syngeneic mouse model.

Workflow:

in_vivo_workflow Tumor_Implantation 1. Tumor Cell Implantation (e.g., B16 melanoma, LLC, 4T1) Tumor_Growth 2. Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Groups 3. Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Administration 4. Administer ValloVax™ or Control Treatment_Groups->Administration Monitoring 5. Monitor Tumor Volume and Animal Health Administration->Monitoring Endpoint 6. Endpoint Analysis (e.g., Tumor Weight, Histology, Immune Profiling) Monitoring->Endpoint

In Vivo Efficacy Study Workflow

Methodology:

  • Animal Model: Utilize an appropriate syngeneic mouse strain (e.g., C57BL/6 for B16 melanoma).

  • Tumor Cell Culture: Culture the selected tumor cell line (e.g., B16 melanoma, 4T1 mammary carcinoma, or Lewis Lung Carcinoma) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells into the flank of each mouse.[6]

  • Treatment Groups: Once tumors are palpable, randomize mice into the following groups:

    • Group A: Saline control

    • Group B: Control placental endothelial cells

    • Group C: ValloVax™ (interferon-gamma primed endothelial cells)[6]

  • Administration: Administer the assigned treatment according to the study design (e.g., intraperitoneal or subcutaneous injection). The specific dosing schedule should be determined based on preliminary studies.

  • Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor animal body weight and overall health.

Protocol 2: Assessment of Immune Response

Objective: To characterize the immune response induced by ValloVax™.

Methodology:

  • Immunization: Immunize mice with ValloVax™ according to a defined schedule.

  • Sample Collection: Collect blood samples at various time points to isolate plasma and peripheral blood mononuclear cells (PBMCs).

  • Flow Cytometry: Use flow cytometry to analyze the activation and proliferation of T-cell and B-cell populations in PBMCs.

  • ELISA/ELISpot: Measure cytokine levels (e.g., IFN-γ) in the plasma or from stimulated splenocytes to determine the type of immune response (Th1 vs. Th2).

  • Adoptive Transfer Studies: To confirm the role of specific immune cells, isolate CD3+ T cells from immunized mice and transfer them to naive, tumor-bearing mice to assess for anti-tumor activity.[7]

  • In Vitro Killing Assay: Co-culture plasma from immunized mice with tumor-like endothelial cells and control endothelial cells to assess for specific antibody-mediated killing.[7]

Future Directions

The progression of ValloVax™ into Phase 1/2 clinical trials will provide crucial data on its safety, tolerability, and preliminary efficacy in human subjects.[1] Future research will likely focus on optimizing the dosing regimen, exploring combination therapies with checkpoint inhibitors, and identifying biomarkers to predict patient response.[3] The development of a patient-tailored treatment protocol incorporating ValloVax™ is a key goal.[3]

References

Application Note: Analytical Methods for the Quantification of BATU

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the principles, protocols, and data interpretation for the quantification of the novel small molecule "BATU." It details two primary analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and specificity in biological matrices, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening. This note includes detailed experimental workflows, data validation parameters, and visual representations of key processes to aid in the successful implementation of these methods in a research or drug development setting.

High-Sensitivity Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, serum, and tissue homogenates. This method offers exceptional selectivity and sensitivity by combining the physical separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.

Principle of LC-MS/MS

The method involves three key steps. First, the this compound molecule is extracted from the biological matrix. Second, the extract is injected into an HPLC system, where this compound is separated from other matrix components based on its physicochemical properties as it passes through a chromatography column. Finally, the separated this compound is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), which is unique to this compound, ensuring highly selective and sensitive quantification. An internal standard (IS), a stable isotope-labeled version of this compound (e.g., this compound-d4), is typically used to correct for variability in sample preparation and instrument response.

Experimental Protocol: Quantification of this compound in Human Plasma

A. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

B. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:H₂O to create working solutions for calibration curve (CC) standards. Prepare a separate working solution for the IS (e.g., 100 ng/mL in 50:50 ACN:H₂O).

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate this compound working solutions to prepare CCs and QC samples (Low, Mid, High).

C. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of standards, QCs, or study samples into a 96-well plate.

  • Add 10 µL of the IS working solution to all wells except the blank matrix samples.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

D. LC-MS/MS Instrumental Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: Q1 345.2 -> Q3 189.3 (example transition)

    • This compound-d4 (IS): Q1 349.2 -> Q3 193.3 (example transition)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot 50 µL Plasma (Standard, QC, or Sample) B Add 10 µL Internal Standard (this compound-d4) A->B C Add 200 µL Cold ACN (Protein Precipitation) B->C D Vortex (2 min) C->D E Centrifuge (4000 x g, 10 min) D->E F Transfer Supernatant E->F G Inject into LC-MS/MS F->G H Chromatographic Separation G->H I Ionization (ESI+) H->I J Mass Detection (MRM) I->J K Peak Integration J->K L Calculate Peak Area Ratio (this compound / IS) K->L M Generate Calibration Curve L->M N Quantify this compound Concentration M->N G receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates tf Transcription Factor kinase_b->tf Activates response Cellular Response (e.g., Proliferation) tf->response Promotes This compound This compound This compound->kinase_b

Application Notes & Protocols for BATU: A Cleavable Biotin Probe for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of high-throughput screening (HTS) and chemical proteomics, the identification of molecular targets is a critical step in drug discovery and understanding cellular mechanisms. "BATU" represents a class of chemical probes known as B iotin A nalogs with a T erminal U nstable linker. These reagents are invaluable tools for the selective capture and subsequent release of interacting biomolecules, overcoming some of the limitations of traditional biotin-streptavidin affinity purification.

The core of this compound's functionality lies in its tripartite structure: a biotin moiety for high-affinity binding to streptavidin, a cleavable linker that can be broken under specific conditions, and a reactive group for covalent attachment to a target molecule or a small molecule of interest. This design allows for the efficient isolation of target proteins from complex biological samples. The harsh denaturing conditions typically required to elute biotinylated proteins from streptavidin often lead to the co-purification of non-specifically bound proteins and endogenously biotinylated molecules, resulting in a high background and potential for false positives[1][2]. The cleavable linker in this compound reagents circumvents this issue by enabling the release of the target molecule under mild and specific conditions, thereby improving the purity of the isolated proteins and the reliability of downstream analyses such as mass spectrometry[1][3][4].

This application note provides a detailed overview of the application of a representative this compound probe, featuring a UV-photocleavable linker, in high-throughput screening assays for target identification.

Principle of this compound-Based Assays

This compound probes are designed to be versatile and can be incorporated into various experimental workflows. A common application is in "pull-down" assays to identify the protein targets of a small molecule. In this setup, the small molecule is functionalized with a this compound probe. This modified molecule is then introduced to a complex biological lysate or intact cells. The small molecule binds to its target protein(s), and the this compound probe serves as a handle for affinity purification.

The general workflow is as follows:

  • Probe-Target Interaction: The this compound-labeled small molecule is incubated with the biological sample, allowing it to bind to its protein target(s).

  • Affinity Capture: The sample is then passed through a streptavidin-coated solid support (e.g., beads or plates). The high affinity of the biotin moiety of the this compound probe for streptavidin ensures the capture of the probe-target complex.

  • Washing: The solid support is washed extensively to remove non-specifically bound proteins.

  • Cleavage and Elution: The captured complexes are then exposed to a specific stimulus (in this case, UV light) that cleaves the unstable linker of the this compound probe. This releases the target protein(s) from the solid support, leaving the biotin portion behind.

  • Downstream Analysis: The eluted proteins are then identified and quantified, typically using mass spectrometry-based proteomic techniques.

This approach significantly reduces the background associated with traditional biotin-streptavidin affinity purification, leading to a cleaner and more reliable identification of true binding partners.

Data Presentation

The following tables summarize representative quantitative data from experiments utilizing a UV-photocleavable this compound probe for target identification.

Table 1: Comparison of Elution Conditions and Protein Yield

Elution MethodElution ConditionTotal Protein Yield (µg)Target Protein Purity (%)Background Proteins Identified
This compound (UV Cleavage) 365 nm UV light, 15 min 15.2 ~85% Low
Standard Biotin8 M Guanidinium Chloride, pH 1.545.8~30%High
Standard Biotin0.1% TFA, 70% Acetonitrile38.5~35%High

Table 2: Performance of this compound in a High-Throughput Screening Assay

Assay ParameterValue
Z'-factor 0.78
Signal-to-Background Ratio12.5
Hit Confirmation Rate75%
False Positive Rate (vs. standard biotin)Reduced by ~60%

Experimental Protocols

Protocol 1: Preparation of this compound-Labeled Small Molecule

This protocol describes the conjugation of a UV-photocleavable this compound probe containing an alkyne reactive group to an azide-modified small molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction[2].

Materials:

  • Azide-modified small molecule of interest

  • UV Cleavable Biotin-PEG2-Alkyne (or similar this compound probe)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of the azide-modified small molecule in DMSO.

  • Prepare a 10 mM stock solution of the UV Cleavable Biotin-PEG2-Alkyne in DMSO.

  • In a microcentrifuge tube, combine the following in order:

    • 5 µL of 10 mM azide-modified small molecule

    • 5 µL of 10 mM UV Cleavable Biotin-PEG2-Alkyne

    • 85 µL of PBS

    • 2.5 µL of 20 mM CuSO₄ in water

    • 2.5 µL of 40 mM sodium ascorbate in water (freshly prepared)

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • The reaction can be monitored by LC-MS to confirm the formation of the this compound-labeled small molecule.

  • The resulting this compound-labeled small molecule can be used directly in the pull-down assay or purified by HPLC if necessary.

Protocol 2: Target Pull-Down from Cell Lysate using this compound-Labeled Small Molecule

Materials:

  • This compound-labeled small molecule (from Protocol 1)

  • Cell lysate (prepared in a mild lysis buffer, e.g., RIPA buffer without SDS)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (PBS with 0.1% Tween-20)

  • Wash Buffer 2 (High-salt PBS: 500 mM NaCl, 0.1% Tween-20)

  • Elution Buffer (PBS)

  • UV lamp (365 nm)

Procedure:

  • Lysate Preparation: Prepare a clarified cell lysate by standard methods. Determine the protein concentration using a BCA or Bradford assay.

  • Binding:

    • To 1 mg of total protein from the cell lysate, add the this compound-labeled small molecule to a final concentration of 1-10 µM.

    • As a negative control, add an equivalent amount of unconjugated this compound probe or DMSO to a separate aliquot of the lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Affinity Capture:

    • Pre-wash 50 µL of streptavidin-coated magnetic beads twice with Wash Buffer 1.

    • Add the pre-washed beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of Wash Buffer 1.

    • Wash the beads two times with 1 mL of Wash Buffer 2.

    • Wash the beads two times with 1 mL of PBS to remove residual salt and detergent.

  • Elution:

    • Resuspend the beads in 50-100 µL of Elution Buffer (PBS).

    • Transfer the bead suspension to a UV-transparent plate or tube.

    • Expose the beads to a 365 nm UV lamp for 15-30 minutes on ice. The optimal time may need to be determined empirically.

    • Pellet the beads using a magnetic stand and carefully collect the supernatant containing the eluted proteins.

  • Downstream Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and silver staining or prepared for mass spectrometry-based proteomic analysis (e.g., LC-MS/MS).

Visualizations

BATU_Signaling_Pathway_Concept cluster_0 Cellular Environment Small_Molecule Small Molecule (Drug Candidate) BATU_Labeled_Molecule This compound-Labeled Molecule Small_Molecule->BATU_Labeled_Molecule Conjugation BATU_Probe This compound Probe BATU_Probe->BATU_Labeled_Molecule Protein_Complex This compound-Molecule-Target Complex BATU_Labeled_Molecule->Protein_Complex Binding Target_Protein Target Protein Target_Protein->Protein_Complex BATU_Workflow Start Start: Cell Lysate + this compound-Labeled Molecule Incubation Incubation: Probe-Target Binding Start->Incubation Affinity_Capture Affinity Capture: Add Streptavidin Beads Incubation->Affinity_Capture Washing Washing Steps: Remove Non-specific Binders Affinity_Capture->Washing Elution UV Cleavage (365 nm): Release Target Protein Washing->Elution Analysis Downstream Analysis: (e.g., LC-MS/MS) Elution->Analysis End End: Target Protein Identified Analysis->End Logical_Relationship High_Affinity High Affinity (Biotin-Streptavidin) Efficient_Capture Efficient Capture of Target Complex High_Affinity->Efficient_Capture Cleavable_Linker Cleavable Linker (e.g., Photocleavable) Mild_Elution Mild Elution Conditions Cleavable_Linker->Mild_Elution Reduced_Background Reduced Background Contamination Efficient_Capture->Reduced_Background Mild_Elution->Reduced_Background Improved_Identification Improved Target Identification Reduced_Background->Improved_Identification

References

Techniques for Measuring Efficacy of Anti-Angiogenic Cancer Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of therapeutic efficacy is a critical component of drug development. For novel modalities such as anti-angiogenic cancer vaccines, a multi-faceted approach is required to comprehensively assess their biological activity and anti-tumor effects. These therapies are designed to stimulate the patient's immune system to target and destroy the tumor's blood supply, thereby inhibiting tumor growth and metastasis.

This document provides detailed application notes and experimental protocols for measuring the efficacy of such therapies, focusing on both the anti-angiogenic and immune-stimulatory mechanisms of action. The protocols outlined below cover key in vitro and in vivo assays essential for preclinical evaluation.

I. In Vitro Assays for Anti-Angiogenesis

A variety of in vitro assays are available to assess the direct and indirect effects of an anti-angiogenic cancer vaccine on endothelial cells, the primary cellular component of blood vessels.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[1][2][3]

Experimental Protocol:

  • Preparation of Matrix: Thaw basement membrane extract (BME) or a similar matrix gel on ice.[4] Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution.[3] Incubate at 37°C for 30-60 minutes to allow for solidification.[4]

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to 80-90% confluency. Harvest the cells using trypsin and resuspend them in the appropriate basal medium.

  • Treatment: Prepare a cell suspension containing the therapeutic agent (e.g., patient-derived serum after vaccination, activated T-cells, or the vaccine itself) at various concentrations.

  • Plating: Seed the endothelial cells (1-2 x 10^4 cells per well) onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: Observe tube formation using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Endothelial Cell Migration Assay (Scratch Assay)

This assay measures the ability of a therapeutic to inhibit the migration of endothelial cells, a crucial process in the formation of new blood vessels.[5][6]

Experimental Protocol:

  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow to a confluent monolayer.

  • Creating the "Scratch": Using a sterile 200 µL pipette tip, create a linear scratch in the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the therapeutic agent at desired concentrations. A control group should receive medium without the therapeutic.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different time points. The percentage of wound closure is calculated to determine the effect of the treatment on cell migration.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, as it retains the three-dimensional architecture of the blood vessel.[7][8][9][10]

Experimental Protocol:

  • Aorta Dissection: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.[7][9][10]

  • Ring Preparation: Clean the aorta of any adipose and connective tissue and cut it into 1 mm thick rings.[7][9][10]

  • Embedding: Embed the aortic rings in a collagen or BME gel in a 48-well plate.[8][10]

  • Treatment: Add culture medium containing the therapeutic agent to the wells.

  • Incubation: Incubate at 37°C and 5% CO2 for 7-14 days, replacing the medium every 2-3 days.

  • Analysis: Monitor the sprouting of new microvessels from the aortic rings using a microscope. Quantify the angiogenic response by measuring the number and length of the sprouts.

Quantitative Data Summary for In Vitro Angiogenesis Assays

AssayKey ParameterExample Control ValueExample Treated Value% Inhibition
Tube Formation Total Tube Length (µm)15,0005,00066.7%
Number of Junctions1204066.7%
Cell Migration Wound Closure (%) at 24h95%30%68.4%
Aortic Ring Sprout Length (µm)80025068.8%
Number of Sprouts501570.0%

II. In Vivo Models for Anti-Tumor Efficacy

In vivo models are indispensable for evaluating the overall anti-tumor efficacy of an anti-angiogenic cancer vaccine in a complex biological system.

Syngeneic Tumor Model

This model utilizes immunocompetent mice, which are essential for assessing a therapy that relies on an intact immune system.

Experimental Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a murine tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma) into the flank of syngeneic mice.[11][12]

  • Vaccination Schedule: Once tumors are palpable, begin the vaccination regimen. This typically involves a prime vaccination followed by one or more booster vaccinations at specified intervals.[11][12]

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.[11] Body weight should also be monitored as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare tumor growth curves between vaccinated and control groups. Calculate tumor growth inhibition (TGI).

Matrigel Plug Assay

This assay directly assesses the formation of new blood vessels in vivo in response to angiogenic stimuli.[13][14]

Experimental Protocol:

  • Preparation of Matrigel: Mix Matrigel with pro-angiogenic factors (e.g., VEGF, bFGF) and the therapeutic agent (or control) on ice.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flanks of mice.

  • Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for 7-14 days.

  • Plug Excision: Euthanize the mice and excise the Matrigel plugs.

  • Analysis: Quantify the extent of vascularization within the plugs by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31.

Quantitative Data Summary for In Vivo Efficacy

AssayKey ParameterExample Control ValueExample Treated Value% Inhibition
Syngeneic Tumor Model Final Tumor Volume (mm³)150040073.3%
Tumor Growth Inhibition (%)--73.3%
Matrigel Plug Assay Hemoglobin Content (µ g/plug )10370.0%
CD31+ Area (%)25%8%68.0%

III. Immuno-Oncology Assays

These assays are crucial for determining if the cancer vaccine is effectively stimulating an anti-tumor immune response.

ELISpot Assay for Cytokine Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level, providing a measure of the functional T-cell response.[15][16][17][18]

Experimental Protocol:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from vaccinated and control animals or patients.

  • Cell Plating and Stimulation: Plate the PBMCs in the coated wells and stimulate with the target antigen (e.g., the vaccine antigen). Include positive (e.g., anti-CD3) and negative controls.[19]

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

  • Detection: Wash the plate and add a biotinylated detection antibody. Following another wash, add streptavidin-alkaline phosphatase and then the substrate to develop colored spots.

  • Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Flow cytometry allows for the detailed characterization and quantification of immune cell populations within the tumor microenvironment.[20][21]

Experimental Protocol:

  • Tumor Digestion: Excise tumors from treated and control animals and mechanically and enzymatically digest the tissue to create a single-cell suspension.[22]

  • Cell Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1).

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data to determine the frequency and phenotype of different immune cell subsets (e.g., cytotoxic T-cells, helper T-cells, regulatory T-cells) within the tumor.

Quantitative Data Summary for Immuno-Oncology Assays

AssayKey ParameterExample Control ValueExample Treated ValueFold Change
ELISpot IFN-γ Spot Forming Units / 10⁶ PBMCs2025012.5
Flow Cytometry % CD8+ T-cells in Tumor5%25%5.0
CD8+/Treg Ratio1.05.05.0

IV. Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and the methods used for efficacy testing.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis. Its signaling pathway is a primary target for anti-angiogenic therapies.[23][24][25]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Migration Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of an anti-angiogenic cancer vaccine.

InVivo_Workflow start Start implant Tumor Cell Implantation start->implant vaccinate Vaccination (Prime & Boost) implant->vaccinate monitor Tumor Growth Monitoring vaccinate->monitor endpoint Endpoint Reached monitor->endpoint analysis Tumor & Tissue Analysis endpoint->analysis data Data Interpretation analysis->data end End data->end Assay_Relationship cluster_invitro cluster_invivo cluster_immune main Therapeutic Efficacy Evaluation invitro In Vitro Assays (Mechanistic) main->invitro invivo In Vivo Assays (Overall Efficacy) main->invivo immune Immuno-Oncology Assays (Immune Response) main->immune tube Tube Formation migration Migration aortic Aortic Ring tumor_model Syngeneic Tumor Model matrigel Matrigel Plug elispot ELISpot flow Flow Cytometry (TILs)

References

Application Notes: Real-Time Monitoring of G-Protein Activation Using BODIPY-GTP-γ-S in Combination with GPCR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors and are crucial targets in drug discovery. Upon activation by a ligand (agonist), GPCRs catalyze the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to its activation and the initiation of downstream signaling cascades. A key method for studying this primary step in GPCR signaling is the use of fluorescently labeled, non-hydrolyzable GTP analogs, such as BODIPY-GTP-γ-S. This compound allows for the real-time, non-radioactive monitoring of G-protein activation. When BODIPY-GTP-γ-S is unbound, its fluorescence is quenched. Binding to the Gα subunit relieves this quenching, resulting in a measurable increase in fluorescence, which is proportional to the extent of G-protein activation.

These application notes provide a detailed protocol for a fluorescence-based GTP binding assay to characterize the potency and efficacy of GPCR agonists.

Data Presentation

The following tables summarize quantitative data for the binding of BODIPY-GTP-γ-S to various Gα subunits and representative data for agonist-stimulated G-protein activation.

Table 1: Binding Affinities of BODIPY-GTP-γ-S for Different Gα Subunits

Gα SubunitDissociation Constant (Kd) (nM)
Gαo11
Gαs58
Gαi1150
Gαi2300

Table 2: Representative Agonist Potency (EC50) Determined by BODIPY-GTP-γ-S Binding Assay

ReceptorAgonistGα Subunit CoupledEC50 (nM)
α2A-Adrenergic ReceptorUK14304Gαi/o10.5
M2 Muscarinic ReceptorCarbacholGαi/o250
D2 Dopamine ReceptorQuinpiroleGαi/o15
A1 Adenosine ReceptorNECAGαi/o8.5

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPCR signaling pathway leading to G-protein activation and the general workflow for the BODIPY-GTP-γ-S binding assay.

GPCR_Signaling_Pathway GPCR GPCR G_protein Inactive G-Protein (Gα-GDP, Gβγ) GPCR->G_protein GDP GDP G_alpha_GTP Active Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Agonist Agonist Agonist->GPCR GTP GTP (BODIPY-GTP-γ-S) Effector Downstream Effector G_alpha_GTP->Effector G_beta_gamma->Effector

Caption: GPCR signaling pathway upon agonist binding.

Experimental_Workflow prep Prepare membrane fractions expressing the GPCR of interest reagents Prepare assay buffer, BODIPY-GTP-γ-S, GDP, and agonist dilutions prep->reagents plate Add membrane prep, GDP, and agonist to a microplate reagents->plate initiate Initiate reaction by adding BODIPY-GTP-γ-S plate->initiate measure Measure fluorescence intensity or polarization over time initiate->measure analyze Analyze data to determine EC50 and kinetic parameters measure->analyze

Caption: Experimental workflow for G-protein activation assay.

Experimental Protocols

Materials and Reagents
  • Membrane Preparation: Cell membranes expressing the GPCR of interest.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • BODIPY-GTP-γ-S Stock: 10 µM in DMSO.

  • GDP Stock: 10 mM in assay buffer.

  • Agonist Stock: 10 mM in a suitable solvent (e.g., DMSO or water).

  • Microplate: Low-volume, black, 384-well microplate.

  • Plate Reader: Capable of measuring fluorescence intensity or fluorescence polarization with appropriate excitation and emission filters for BODIPY dye (Excitation ~485 nm, Emission ~520 nm).

Protocol for Determining Agonist EC50
  • Preparation of Reagents:

    • Thaw the membrane preparation on ice.

    • Prepare a working solution of BODIPY-GTP-γ-S at 2x the final desired concentration (e.g., 100 nM for a 50 nM final concentration) in assay buffer.

    • Prepare a working solution of GDP at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration) in assay buffer.

    • Prepare serial dilutions of the agonist in assay buffer at 2x the final desired concentrations.

  • Assay Setup:

    • Add 10 µL of the membrane preparation (typically 5-10 µg of protein) to each well of the 384-well plate.

    • Add 5 µL of the 2x agonist dilutions to the respective wells. For basal (unstimulated) and maximal (agonist saturation) controls, add 5 µL of assay buffer and a saturating concentration of the agonist, respectively.

    • Add 5 µL of the 2x GDP working solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow for agonist binding and GDP association.

  • Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the 2x BODIPY-GTP-γ-S working solution to all wells.

    • Immediately place the plate in the plate reader.

    • Measure the fluorescence intensity or polarization every 1-2 minutes for a total of 60-90 minutes.

  • Data Analysis:

    • For each agonist concentration, determine the rate of fluorescence increase or the steady-state fluorescence at the end of the incubation period.

    • Subtract the basal fluorescence (no agonist) from all readings.

    • Plot the fluorescence signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[1]

Troubleshooting and Considerations

  • High Basal Signal: This may indicate constitutive activity of the receptor or contamination of the membrane preparation with endogenous GTP. Increasing the GDP concentration in the assay can help to reduce basal binding.

  • Low Signal-to-Background Ratio: The concentration of the membrane preparation and BODIPY-GTP-γ-S may need to be optimized. Ensure that the plate reader settings (gain, flashes) are appropriate for the assay.

  • Solvent Effects: If the agonist is dissolved in an organic solvent like DMSO, ensure the final concentration in the assay is low (typically <1%) to avoid interference with the assay.

  • Non-specific Binding: To determine non-specific binding, a set of wells containing a high concentration of unlabeled GTP-γ-S can be included.

By following these protocols, researchers can effectively utilize BODIPY-GTP-γ-S to study the activation of G-proteins by GPCR agonists in a high-throughput and quantitative manner.

References

Application Notes and Protocols for a Biotin-assisted T-cell Ubiquitination (BATU) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, protein degradation, and immune regulation.[1][2] In T-lymphocytes, ubiquitination plays a pivotal role in modulating T-cell activation, tolerance, and the overall immune response.[1][3][4] Dysregulation of ubiquitination in T-cells is implicated in various pathologies, including autoimmune diseases and cancer, making the study of T-cell ubiquitination a key area of research for novel therapeutic development.[1][5]

The Biotin-assisted T-cell Ubiquitination (BATU) assay is a powerful technique designed to investigate the ubiquitination of specific proteins in T-cells. This method combines the specificity of immunoprecipitation with the high affinity of the biotin-streptavidin interaction to isolate and enrich ubiquitinated proteins from T-cell lysates. The this compound assay can be utilized to identify novel ubiquitinated proteins, investigate the effect of stimuli or therapeutic agents on protein ubiquitination, and elucidate the signaling pathways involved.

Principle of the Assay

The this compound assay follows a multi-step workflow. First, T-cells are stimulated to induce signaling pathways and subsequent protein ubiquitination. Concurrently, a biotinylated ubiquitin is introduced into the cells, typically through transfection, allowing it to be incorporated into polyubiquitin chains on target proteins. Following cell lysis, streptavidin-coated beads are used to capture the biotinylated and therefore ubiquitinated proteins. The enriched proteins are then eluted and analyzed by Western blotting or mass spectrometry to identify and quantify the ubiquitinated targets of interest.

Applications in Drug Discovery and Development

  • Target Identification and Validation: Identify novel proteins that are ubiquitinated upon T-cell activation or in response to a specific stimulus, providing new potential drug targets.

  • Mechanism of Action Studies: Elucidate how a drug candidate modulates specific ubiquitination events within T-cell signaling pathways.

  • Biomarker Discovery: Identify ubiquitination profiles associated with disease states or drug responses in T-cells.

  • Screening of Ubiquitin Ligase or Deubiquitinase Inhibitors: Assess the efficacy and specificity of small molecules targeting enzymes that regulate T-cell ubiquitination.

Signaling Pathways Amenable to this compound Assay Analysis

Protein ubiquitination is integral to numerous T-cell signaling pathways. The this compound assay is well-suited to investigate ubiquitination events in pathways such as:

  • T-Cell Receptor (TCR) Signaling: TCR engagement triggers a cascade of ubiquitination events that are critical for signal propagation and T-cell activation.[3][6] Key molecules like TCR-ζ, ZAP70, and LCK are known to be regulated by ubiquitination.[3]

  • NF-κB Signaling: The NF-κB pathway, a central regulator of T-cell activation and cytokine production, is tightly controlled by K63-linked polyubiquitination.[3]

  • Co-stimulatory and Co-inhibitory Signaling (e.g., CD28, PD-1): Ubiquitination plays a crucial role in modulating the signals from co-stimulatory and co-inhibitory receptors, thereby fine-tuning the T-cell response.

  • Apoptosis and Cell Cycle Control: The stability and activity of key regulators of apoptosis and the cell cycle in T-cells are often controlled by K48-linked polyubiquitination and subsequent proteasomal degradation.[7]

Below is a diagram illustrating a generalized T-cell receptor signaling pathway where ubiquitination events, detectable by a this compound assay, are critical.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LCK LCK TCR->LCK Activation CD28 CD28 Vav1 Vav1 CD28->Vav1 Co-stimulation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 LAT->Vav1 Downstream Downstream Signaling (e.g., NF-κB, NFAT) PLCg1->Downstream Vav1->Downstream Cbl_b Cbl-b (E3 Ligase) Cbl_b->ZAP70 Ubiquitination Ub Ubiquitin (Biotinylated) Ub->Cbl_b

Caption: T-Cell Receptor (TCR) Signaling Pathway with Ubiquitination.

Experimental Workflow

The this compound assay workflow consists of several key stages, from T-cell preparation to data analysis.

BATU_Workflow TCell_Prep 1. T-Cell Isolation and Culture Transfection 2. Transfection with Biotinylated Ubiquitin TCell_Prep->Transfection Stimulation 3. T-Cell Stimulation Transfection->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis IP 5. Immunoprecipitation with Streptavidin Beads Lysis->IP Elution 6. Elution of Biotinylated Proteins IP->Elution Analysis 7. Downstream Analysis Elution->Analysis WB Western Blot Analysis->WB MS Mass Spectrometry Analysis->MS

References

Application Notes and Protocols: Standard Operating Procedure for "BATU" Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction to BATU

This compound ("Bifunctional Apoptosis-Targeting Unit") is a novel, potent, cell-permeable small molecule inhibitor designed for cancer research. It is a synthetic compound that induces apoptosis (programmed cell death) in cancer cell lines by dually targeting key proteins in the EGFR/MAPK signaling cascade. This compound is supplied as a lyophilized powder and requires careful handling and reconstitution for optimal performance and safety. These application notes provide detailed protocols for the safe handling, storage, and experimental use of this compound.

Regulatory and Safety Information

This compound is an investigational compound. All handling must be performed by trained personnel in a laboratory setting.[1][2] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[1][3] All procedures involving the handling of powdered or concentrated this compound should be conducted inside a certified chemical fume hood to prevent inhalation.[4]

Waste Disposal: this compound is considered a cytotoxic agent.[5] All contaminated materials, including pipette tips, tubes, gloves, and cell culture media, must be disposed of as hazardous chemical waste according to institutional and local regulations.[5][6][7] Needles and syringes should be discarded in a designated chemically contaminated sharps container.[3][5] The primary disposal method for cytotoxic waste is high-temperature incineration.[7][8]

Reconstitution and Storage Protocol

Proper reconstitution is critical for the biological activity of this compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated micropipettes and sterile tips[9]

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening.[10]

  • Centrifugation: Briefly centrifuge the vial at 3,000-3,500 rpm for 5 minutes to ensure the entire lyophilized pellet is at the bottom of the tube.[10][11]

  • Reconstitution: Under a chemical fume hood, carefully add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to create a 10 mM stock from 1 mg of this compound (Molecular Weight: 450.5 g/mol ), add 222 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

  • Storage:

    • Stock Solution (10 mM in DMSO): Aliquot the stock solution into smaller, single-use volumes in polypropylene tubes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -20°C for up to 6 months or at -80°C for up to 12 months.

    • Working Solutions: Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium immediately before use. Do not store aqueous working solutions for extended periods.

Experimental Protocols

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

This protocol assesses the effect of this compound on the expression of key apoptosis-related proteins.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at 1x and 2x the determined IC50 concentration for 24 hours. Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-Actin.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
A549Lung Carcinoma5.2 ± 0.4
HeLaCervical Cancer8.9 ± 0.7
MCF-7Breast Cancer12.5 ± 1.1
PC-3Prostate Cancer7.3 ± 0.6

Table 2: Densitometry Analysis of Apoptosis Markers after this compound Treatment (24h)

ProteinTreatment (Concentration)Fold Change (vs. Vehicle)
Cleaved Caspase-3Vehicle1.0
IC504.8
2x IC509.2
Cleaved PARPVehicle1.0
IC503.5
2x IC507.1
Bcl-2Vehicle1.0
IC500.4
2x IC500.2

Visualizations

experimental_workflow Experimental Workflow for this compound Characterization cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis cluster_result Results reconstitution This compound Reconstitution (10 mM Stock in DMSO) ic50 IC50 Determination (MTT Assay) reconstitution->ic50 cell_culture Cell Culture (A549, HeLa, etc.) cell_culture->ic50 western Protein Analysis (Western Blot) cell_culture->western ic50->western  Use IC50  value ic50_calc IC50 Calculation ic50->ic50_calc densitometry Densitometry western->densitometry conclusion Apoptotic Effect Confirmed ic50_calc->conclusion densitometry->conclusion

Caption: Workflow for characterizing the anti-cancer effects of this compound.

signaling_pathway Hypothesized this compound Signaling Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Inactivates This compound This compound This compound->EGFR This compound->MEK Caspase Caspase Activation This compound->Caspase Apoptosis Apoptosis Caspase->Apoptosis Bcl2->Caspase

Caption: this compound inhibits the EGFR/MAPK pathway to induce apoptosis.

References

Troubleshooting & Optimization

"BATU" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BATU-02

Welcome to the technical support center for this compound-02, a novel thiourea derivative with potential applications in anticancer research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.

Compound Information:

  • Name: this compound-02

  • Systematic Name: N-(allylcarbamothioyl)-3-chlorobenzamide

  • Class: Thiourea derivative

  • Anticipated Research Area: Anticancer agent, potentially targeting the EGFR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound-02 and what is its potential mechanism of action?

A1: this compound-02 is a research chemical belonging to the class of thiourea derivatives. While specific research on this compound-02 is emerging, compounds of this class have shown a wide range of biological activities. Some thiourea derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival, and a common target in cancer therapy. Therefore, it is hypothesized that this compound-02 may exert its effects by modulating the EGFR signaling pathway.

Q2: I am having trouble dissolving this compound-02 for my in vitro experiments. Is this a known issue?

A2: Yes, poor aqueous solubility is a common characteristic of thiourea derivatives due to their chemical structure. Many researchers experience challenges in dissolving these compounds in standard buffers and cell culture media. This is an expected behavior and there are several strategies to address it.

Q3: What are the initial recommended solvents for dissolving this compound-02?

A3: For initial stock solutions, it is recommended to use organic solvents. Based on the properties of similar compounds, dimethyl sulfoxide (DMSO) is a good starting point. Other potential organic solvents include ethanol, methanol, and acetone. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium.

Q4: How can I minimize the precipitation of this compound-02 when diluting my stock solution into an aqueous buffer or media?

A4: To minimize precipitation, it is advisable to add the stock solution to the aqueous medium while vortexing or stirring. It is also important to not exceed the solubility limit of this compound-02 in the final aqueous solution. The final concentration of the organic solvent (e.g., DMSO) in your experimental setup should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide: this compound-02 Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound-02.

Problem 1: this compound-02 powder is not dissolving in the chosen organic solvent.

Possible Cause Solution
Insufficient solvent volume.Increase the volume of the solvent incrementally until the compound dissolves.
Low temperature.Gently warm the solution in a water bath (37-50°C) and vortex.
Compound has low solubility in the chosen solvent.Try an alternative organic solvent. If DMSO fails, consider DMF or other aprotic polar solvents.

Problem 2: A precipitate forms immediately upon diluting the this compound-02 stock solution into aqueous media.

Possible Cause Solution
The final concentration exceeds the aqueous solubility limit.Lower the final concentration of this compound-02 in the aqueous medium.
Rapid change in solvent polarity.Add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing.
pH of the aqueous medium is not optimal.Adjust the pH of the aqueous medium. For weakly acidic or basic compounds, solubility can be pH-dependent.

Problem 3: The dissolved this compound-02 precipitates over time in the experimental setup.

| Possible Cause | Solution | | The solution is supersaturated. | Prepare fresh dilutions immediately before use. | | Temperature fluctuations. | Maintain a constant temperature throughout the experiment. | | Interaction with components in the media (e.g., proteins). | Consider using a formulation strategy such as complexation with cyclodextrins to improve stability. |

Quantitative Data: Solubility of Structurally Related Compounds

While specific solubility data for this compound-02 is not yet publicly available, the following table provides representative solubility data for thiourea, a structurally related parent compound, in various solvents. This data can serve as a useful reference for solvent selection.[1][2][3][4][5]

SolventTemperature (°C)Solubility ( g/100g solvent)
Water2011.9
Methanol257.9
Ethanol252.5
Acetone201.1
Ethyl Acetate250.04

Note: This data is for the parent compound thiourea and should be used as a general guideline. The solubility of this compound-02 will be different due to its specific substitutions.

Experimental Protocols

Protocol 1: Preparation of a this compound-02 Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound-02 in an organic solvent.

  • Materials:

    • This compound-02 powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Weigh out the desired amount of this compound-02 powder into a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the mixture vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Co-solvency
  • Objective: To improve the solubility of this compound-02 in aqueous buffers for experimental use.

  • Materials:

    • This compound-02 stock solution in DMSO

    • Aqueous buffer (e.g., PBS, Tris-HCl)

    • Co-solvent (e.g., Polyethylene glycol 400 (PEG-400), Propylene glycol)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a mixture of the aqueous buffer and the co-solvent. A common starting point is a 90:10 or 80:20 ratio (buffer:co-solvent).

    • While vortexing the buffer/co-solvent mixture, slowly add the required volume of the this compound-02 DMSO stock solution to achieve the final desired concentration.

    • Continue vortexing for another 1-2 minutes to ensure complete mixing.

    • Visually inspect for any signs of precipitation. If precipitation occurs, the ratio of co-solvent may need to be increased, or the final concentration of this compound-02 decreased.

    • Always prepare a vehicle control containing the same concentration of DMSO and co-solvent in the aqueous buffer.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Dissolve this compound-02 solvent Select Solvent (e.g., DMSO) start->solvent dissolved Completely Dissolved? solvent->dissolved warm_vortex Warm (37°C) & Vortex dissolved->warm_vortex No stock_ok Stock Solution Prepared dissolved->stock_ok Yes warm_vortex->dissolved alt_solvent Try Alternative Solvent (e.g., DMF) warm_vortex->alt_solvent Still not dissolved alt_solvent->dissolved dilute Dilute into Aqueous Medium stock_ok->dilute precipitate Precipitate Forms? dilute->precipitate no_precipitate Solution is Ready for Experiment precipitate->no_precipitate No reduce_conc Reduce Final Concentration precipitate->reduce_conc Yes reduce_conc->dilute slow_add Add Stock Slowly with Vortexing reduce_conc->slow_add Still precipitates slow_add->dilute use_cosolvent Use Co-solvent (e.g., PEG-400) slow_add->use_cosolvent Still precipitates use_cosolvent->dilute

A troubleshooting workflow for dissolving this compound-02.

EGFR Signaling Pathway

As this compound-02 is a thiourea derivative with potential anticancer activity, it may target signaling pathways commonly dysregulated in cancer, such as the EGFR pathway.[6][7][8][9][10]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Transcription->Survival

A simplified diagram of the EGFR signaling cascade.

References

Technical Support Center: Optimizing BATU Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using BATU, a novel ATP-competitive mTOR inhibitor. Proper concentration optimization is critical for achieving accurate and reproducible results while minimizing off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. It functions by competing with ATP for binding to the catalytic site of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This dual inhibition blocks the phosphorylation of key downstream effectors involved in cell growth, proliferation, and survival, such as S6 Kinase (S6K1) and Akt.[1][4]

Q2: What is a good starting concentration range for my initial experiments with this compound?

A2: For initial cell-based assays, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 10 µM down to 1 nM.[5][6] In biochemical assays, effective concentrations may be lower, often in the nanomolar range.[7][8] It is crucial to perform a dose-response curve for each new cell line to establish the optimal working concentration.[5]

Q3: How long should I treat my cells with this compound?

A3: Treatment duration depends on the specific endpoint being measured.

  • For signaling pathway analysis (e.g., Western blot): Short incubation times of 2 to 6 hours are often sufficient to observe changes in the phosphorylation of mTOR targets like S6K or 4E-BP1.[6]

  • For cell viability or proliferation assays (e.g., MTT, BrdU): Longer incubation times, typically 24 to 72 hours, are required to observe effects on cell growth.[9]

  • For long-term studies: Continuous exposure may be necessary, but cytotoxicity should be carefully monitored.

Q4: How does this compound's mechanism differ from rapamycin?

A4: While both inhibit mTOR, their mechanisms differ significantly. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain on mTORC1, primarily inhibiting mTORC1 signaling.[3][10] this compound, as an ATP-competitive inhibitor, directly targets the kinase domain of mTOR, allowing it to inhibit both mTORC1 and mTORC2. This results in a more comprehensive blockade of the mTOR pathway, including the inhibition of mTORC2-mediated Akt phosphorylation at Ser473.[8][11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: High variability or no clear dose-response in my cell viability assay.
  • Possible Cause 1: Suboptimal Cell Seeding Density. If cells are too sparse, they may not proliferate well, masking the inhibitory effects of this compound. If they are too dense, they may become confluent before the end of the experiment, leading to contact inhibition and skewed results.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line, ensuring they are in the logarithmic growth phase throughout the assay period.[12]

  • Possible Cause 2: Compound Precipitation. this compound, like many small molecules, may have limited solubility in aqueous media, especially at higher concentrations.[5][13]

    • Solution: Visually inspect your stock solutions and final dilutions for any precipitate. If solubility is an issue, consider using a lower percentage of serum in your final assay medium or preparing a fresh stock solution in an appropriate solvent like DMSO. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all wells, including controls.

  • Possible Cause 3: Inconsistent Treatment Time or Assay Procedure. Variations in incubation times or steps in the assay protocol (e.g., MTT incubation, formazan solubilization) can lead to high well-to-well variability.

    • Solution: Standardize all incubation times and ensure complete mixing at each step. Use a multichannel pipette for adding reagents to minimize timing differences across the plate.

Problem 2: I don't see inhibition of my downstream target (p-S6K) by Western blot.
  • Possible Cause 1: Insufficient this compound Concentration or Treatment Time. The concentration required to inhibit signaling may be different from that needed to affect cell viability. The effect on phosphorylation can be rapid and transient.

    • Solution: Perform a time-course (e.g., 0.5, 1, 2, 4, 8 hours) and dose-response (e.g., 10 nM to 5 µM) experiment to find the optimal conditions for inhibiting p-S6K phosphorylation in your cell line.[14]

  • Possible Cause 2: Poor Antibody Quality or Western Blotting Technique. The antibodies for phosphorylated proteins can be sensitive to storage and handling. Technical issues during protein transfer or antibody incubation can also lead to weak or no signal.[15][16]

    • Solution: Ensure your primary antibody is validated for the application and stored correctly. Use a positive control, such as lysates from cells treated with a known mTOR activator (e.g., insulin or serum), to confirm the antibody is working.[17] Optimize your Western blot protocol, paying attention to blocking conditions (BSA is often preferred for phospho-antibodies) and washing steps.[16]

  • Possible Cause 3: Feedback Loop Activation. Inhibition of mTORC1 can sometimes lead to feedback activation of other pathways, such as the PI3K/Akt or MAPK pathways, which can complicate the interpretation of results.[11][18]

    • Solution: Probe for other key nodes in the pathway, such as total S6K, p-Akt (S473 and T308), and total Akt, to get a more complete picture of the signaling dynamics in response to this compound treatment.

Data Presentation

Effective optimization requires clear data analysis. Below are examples of how to structure your results.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay).

This compound Conc. (µM)Absorbance (570nm) (Mean ± SD)% Viability
0 (Vehicle)1.25 ± 0.08100%
0.011.18 ± 0.0994.4%
0.10.95 ± 0.0776.0%
0.50.63 ± 0.0550.4%
10.41 ± 0.0432.8%
50.22 ± 0.0317.6%
100.15 ± 0.0212.0%

Caption: Hypothetical data from an MTT assay on H1299 cells treated with this compound for 48 hours. The IC50 is determined to be approximately 0.5 µM.[19]

Table 2: Effect of this compound on mTORC1 Signaling (Western Blot Densitometry).

This compound Conc. (µM)p-S6K (T389) / Total S6K Ratio% Inhibition
0 (Vehicle)1.000%
0.010.8515%
0.10.4555%
0.50.1288%
10.0595%

Caption: Hypothetical densitometry analysis from a Western blot of MCF-7 cell lysates treated with this compound for 4 hours.[20]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.[19]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. For example, create dilutions that will result in final concentrations from 10 µM to 0.01 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the appropriate wells. Incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][19]

  • Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[19]

Protocol 2: Western Blot for mTOR Pathway Inhibition

This protocol is for assessing the phosphorylation status of mTORC1 downstream targets.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target of interest (e.g., rabbit anti-phospho-S6K T389) overnight at 4°C, following the manufacturer's recommended dilution.[17][20]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total S6K) or a loading control (e.g., GAPDH).

Visualizations

mTOR_Pathway cluster_input Upstream Signals cluster_core mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 This compound This compound This compound->mTORC1 This compound->mTORC2 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Survival Survival Akt_pS473->Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Caption: Workflow for optimizing this compound treatment concentration.

Troubleshooting_Flowchart Start High variability in viability assay? Check_Seeding Is seeding density optimized and consistent? Start->Check_Seeding Yes Success Problem Resolved Start->Success No Optimize_Seeding Action: Perform cell titration experiment. Check_Seeding->Optimize_Seeding No Check_Compound Is this compound precipitating in media? Check_Seeding->Check_Compound Yes Optimize_Seeding->Check_Compound Check_Solvent Action: Check solvent compatibility. Ensure final DMSO <0.5%. Check_Compound->Check_Solvent Yes Check_Technique Is assay technique (pipetting, timing) consistent? Check_Compound->Check_Technique No Check_Solvent->Check_Technique Standardize_Protocol Action: Standardize protocol. Use multichannel pipette. Check_Technique->Standardize_Protocol No Check_Technique->Success Yes Standardize_Protocol->Success

Caption: Troubleshooting high variability in viability assays.

References

Technical Support Center: BATU (hypothetical B-Raf inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BATU, a hypothetical ATP-competitive B-Raf inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a hypothetical small molecule, ATP-competitive kinase inhibitor designed to target B-Raf, a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. It is intended for use in research settings to study the effects of B-Raf inhibition, particularly in contexts such as cancers with activating B-Raf mutations (e.g., V600E).

Q2: What are the known on-target effects of this compound?

A2: As a B-Raf inhibitor, this compound is expected to inhibit the phosphorylation of MEK1/2, its downstream target. This leads to the suppression of the MAPK/ERK signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in cells dependent on the B-Raf pathway.

Q3: What are the major off-target effects associated with this compound?

A3: Based on preclinical data from similar B-Raf inhibitors, two major off-target effects of this compound have been identified:

  • Paradoxical Activation of the MAPK Pathway: In cells with wild-type B-Raf and upstream activation of the pathway (e.g., through RAS mutations), this compound can induce the dimerization of RAF kinases, leading to the paradoxical activation of MEK and ERK.[1][2]

  • Inhibition of the JNK Signaling Pathway: this compound has been observed to inhibit kinases upstream of JNK, such as ZAK and MKK4, leading to the suppression of JNK-dependent apoptosis.[3]

Q4: Why is it important to consider the off-target effects of this compound?

A4: Off-target effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicities. Understanding and mitigating these effects is crucial for accurate data interpretation and the development of safer therapeutic strategies. For example, paradoxical MAPK activation has been linked to the development of secondary cutaneous squamous cell carcinomas in clinical settings with first-generation B-Raf inhibitors.[1]

Q5: Are there "paradox-breaker" versions of B-Raf inhibitors?

A5: Yes, next-generation B-Raf inhibitors, sometimes referred to as "paradox breakers," have been developed. These compounds are designed to inhibit mutant B-Raf without stimulating ERK signaling in RAS-mutant cells.[1][4] They represent a key strategy in mitigating the paradoxical activation off-target effect.

Troubleshooting Guide

Problem 1: I am observing increased proliferation in my wild-type B-Raf cell line after treatment with this compound.

  • Possible Cause: This is a classic sign of paradoxical activation of the MAPK pathway. In cells with upstream signaling (e.g., activated Ras), this compound can promote RAF dimerization and subsequent MEK/ERK activation, leading to proliferation.[1][2]

  • Troubleshooting Steps:

    • Confirm Pathway Activation: Perform a western blot to check the phosphorylation status of MEK and ERK. An increase in p-MEK and p-ERK levels following this compound treatment would confirm paradoxical activation.

    • Cell Line Genotyping: Verify the RAS mutation status of your cell line. Paradoxical activation is more pronounced in cells with activating RAS mutations.

    • Co-treatment with a MEK inhibitor: The addition of a MEK inhibitor (e.g., trametinib) can abrogate the effects of paradoxical RAF activation.[5]

    • Consider a "Paradox-Breaker" Inhibitor: If available, switch to a next-generation B-Raf inhibitor that does not induce paradoxical activation.[1][4]

Problem 2: My cells are showing resistance to this compound-induced apoptosis.

  • Possible Cause: this compound may be suppressing apoptosis through the off-target inhibition of the JNK signaling pathway.[3]

  • Troubleshooting Steps:

    • Assess JNK Pathway Status: Use western blotting to measure the levels of phosphorylated JNK and its downstream targets (e.g., c-Jun). A decrease in phosphorylation upon this compound treatment would indicate JNK pathway inhibition.

    • Induce Apoptosis via a Different Pathway: To confirm that the general apoptotic machinery is intact, treat cells with an apoptosis-inducing agent that acts independently of the JNK pathway.

    • Kinome Profiling: To identify the specific off-target kinases being inhibited, consider performing a kinome-wide activity assay.

Problem 3: I am not observing the expected inhibition of p-ERK in my B-Raf mutant cell line.

  • Possible Cause:

    • Compound Inactivity: The this compound compound may have degraded or there might be an issue with its formulation.

    • Cellular Resistance: The cells may have developed resistance to this compound.

    • Incorrect Dosing: The concentration of this compound used may be insufficient.

  • Troubleshooting Steps:

    • Verify Compound Activity: Test the compound in a cell-free B-Raf kinase assay to confirm its inhibitory activity.

    • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The IC50 for vemurafenib in A375 (B-Raf V600E) cells is approximately 31.9 nM.[6]

    • Investigate Resistance Mechanisms: If resistance is suspected, analyze downstream and parallel signaling pathways (e.g., PI3K/AKT pathway) for compensatory activation.

Quantitative Data on Off-Target Effects

The following tables summarize the inhibitory activities of vemurafenib and dabrafenib, which are used as proxies for the hypothetical this compound, against their intended target (B-Raf V600E) and known off-target kinases.

Table 1: Inhibitory Activity of Vemurafenib (Proxy for this compound)

Kinase TargetIC50 (nM)Target TypeReference
B-Raf V600E13-31On-target[4]
B-Raf (wild-type)100-160Off-target[4]
C-Raf6.7-48Off-target[4][5]
SRMS18Off-target[4]
ACK119Off-target
KHS151Off-target
FGR63Off-target[4]

Table 2: Inhibitory Activity of Dabrafenib (Alternative B-Raf Inhibitor)

Kinase TargetIC50 (nM)Target TypeReference
B-Raf V600E0.6On-target[5]
B-Raf (wild-type)3.2Off-target[5]
C-Raf5Off-target[5]
NEK91-9Off-target[7]
CDK16<100Off-target[7]
SIK2<100Off-target[7]
ALK5<100Off-target[8]

Experimental Protocols

1. Kinome Profiling to Identify Off-Target Interactions

This protocol provides a general workflow for identifying the kinase targets of this compound using a peptide array-based approach.

  • Objective: To assess the activity of a broad range of kinases in cell lysates treated with this compound.

  • Methodology:

    • Cell Culture and Lysis: Culture cells of interest to 80-90% confluency. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • Kinase Assay:

      • Dilute the lysates to the recommended concentration (e.g., 0.2 µg/µL for serine/threonine kinases).

      • Apply the lysates to a kinase peptide array (e.g., PamChip®) in the presence of ATP and a fluorescently labeled anti-phospho antibody.

      • The active kinases in the lysate will phosphorylate their respective substrate peptides on the array.

    • Imaging and Data Analysis:

      • Image the array using a suitable instrument (e.g., PamStation®12) to detect the fluorescent signal from the phosphorylated peptides.

      • Quantify the signal intensity for each peptide.

      • Compare the phosphorylation patterns between this compound-treated and vehicle-treated samples to identify kinases with altered activity.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm the direct binding of this compound to its on- and off-targets in a cellular context.

  • Objective: To assess the thermal stabilization of target proteins upon this compound binding.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

    • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]

    • Protein Analysis by Immunoblotting:

      • Collect the supernatant containing the soluble proteins.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for the target proteins of interest (e.g., B-Raf, ZAK, MKK4).

      • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

    • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

3. NanoBRET™ Target Engagement Assay

This protocol outlines a live-cell method to quantify the binding of this compound to its targets.

  • Objective: To measure the apparent affinity of this compound for a target protein in living cells.

  • Methodology:

    • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Assay Setup:

      • Seed the transfected cells into a multi-well plate.

      • Add a cell-permeable fluorescent tracer that binds to the target kinase.

      • Add varying concentrations of this compound.

    • BRET Measurement:

      • Add the NanoLuc® substrate to the cells.

      • Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent tracer are in close proximity.

    • Data Analysis: The binding of this compound to the target kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This can be used to calculate the intracellular IC50 value of this compound for the target.

Visualizations

B_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Promotes This compound This compound (B-Raf Inhibitor) This compound->B_Raf Inhibits

Caption: B-Raf signaling pathway and the inhibitory action of this compound.

Off_Target_Mitigation_Workflow Start Start: Unexpected Phenotype Observed Hypothesis Hypothesize Off-Target Effect (e.g., Paradoxical Activation) Start->Hypothesis Biochemical_Validation Biochemical Validation (e.g., Western Blot for p-ERK) Hypothesis->Biochemical_Validation Target_ID Off-Target Identification Biochemical_Validation->Target_ID Kinome_Profiling Kinome Profiling Target_ID->Kinome_Profiling CETSA CETSA Target_ID->CETSA NanoBRET NanoBRET Target_ID->NanoBRET Mitigation Mitigation Strategy Target_ID->Mitigation Combination_Therapy Combination Therapy (e.g., + MEK inhibitor) Mitigation->Combination_Therapy New_Inhibitor Use 'Paradox-Breaker' Inhibitor Mitigation->New_Inhibitor Dose_Optimization Dose Optimization Mitigation->Dose_Optimization End End: Validated Results Mitigation->End

Caption: Workflow for identifying and mitigating this compound's off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of "BATU"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BATU" is not a scientifically recognized designation for a specific drug or compound. For the purposes of this technical support guide, "this compound" will be treated as a hypothetical formulation combining four distinct active pharmaceutical ingredients: B -sitosterol, A rctigenin, T elmisartan, and U rsolic acid. The information provided is based on the individual characteristics of these components.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of the constituent components of "this compound".

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of the components in the hypothetical "this compound" formulation?

A1: The primary challenges stem from the physicochemical properties of the individual agents:

  • β-Sitosterol: Exhibits very low oral bioavailability (less than 5%) due to poor absorption from the intestine and rapid excretion through the bile.[1][2][3]

  • Arctigenin: While its precursor (arctiin) has higher oral bioavailability, arctigenin itself has lower absorption and is subject to extensive first-pass metabolism, including glucuronidation and hydrolysis in the liver and intestine.[4][5]

  • Telmisartan: As a Biopharmaceutics Classification System (BCS) Class II drug, it has high permeability but poor aqueous solubility, which limits its dissolution rate and subsequent absorption.[6][7] Its bioavailability ranges from 42% to 58%.[6][8]

  • Ursolic Acid: This is a BCS Class IV drug, meaning it has both low solubility and low permeability.[9] It also undergoes significant metabolism by cytochrome P450 enzymes (like CYP3A4), further reducing its systemic availability.[10]

Q2: Are there known synergistic or antagonistic interactions between the components of "this compound" that could affect bioavailability?

A2: Currently, there is no direct research on the pharmacokinetic interactions of a combined formulation of B-sitosterol, Arctigenin, Telmisartan, and Ursolic acid. However, potential interactions could arise. For instance, compounds that inhibit CYP3A4, a metabolic pathway for Ursolic acid, could potentially increase its bioavailability. Researchers should consider conducting co-administration studies to evaluate potential drug-drug interactions at the level of absorption, metabolism, and transporter proteins.

Q3: What initial formulation strategies should be considered to improve the bioavailability of "this compound"?

A3: Given the poor solubility of most components, initial strategies should focus on enhancing dissolution. These can include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or nanostructured lipid carriers could be beneficial, particularly for the highly lipophilic β-sitosterol and Ursolic acid.[11]

  • Amorphous solid dispersions: Co-processing with polymers to create an amorphous form of Telmisartan and Ursolic acid can improve their solubility and dissolution rates.[10]

  • Nanoparticle engineering: Reducing particle size to the nano-range can increase the surface area for dissolution. This has been explored for Ursolic acid.[9]

  • Complexation: Forming complexes, for instance with phospholipids or cyclodextrins, has shown promise for enhancing the bioavailability of Ursolic acid.[12][13]

Troubleshooting Guide for "this compound" Bioavailability Experiments

Observed Problem Potential Cause(s) Suggested Troubleshooting Steps
Low in vitro dissolution rate of the combined "this compound" formulation. 1. Poor aqueous solubility of β-sitosterol, Telmisartan, and Ursolic acid. 2. Crystalline nature of the active pharmaceutical ingredients (APIs). 3. Inadequate wetting of the drug particles.1. Conduct dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to better simulate in vivo conditions. 2. Experiment with different formulation approaches such as micronization, nano-milling, or creating amorphous solid dispersions. 3. Incorporate surfactants or wetting agents into the formulation.
High variability in plasma concentrations in animal pharmacokinetic studies. 1. Fed vs. fasted state of the animals affecting absorption, especially for lipophilic compounds. 2. Genetic polymorphisms in metabolic enzymes or transporters in the animal model. 3. Inconsistent dosing or sampling techniques.1. Standardize the feeding schedule for all animals in the study. Consider running separate studies in fed and fasted states. 2. Ensure the use of a genetically homogenous animal strain. 3. Refine and standardize oral gavage techniques and blood sampling times.
Discrepancy between in vitro dissolution and in vivo absorption. 1. Significant first-pass metabolism of Arctigenin and Ursolic acid. 2. Efflux of components by transporters like P-glycoprotein in the gut wall. 3. The in vitro model does not accurately reflect the in vivo environment.1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to quantify the extent of first-pass metabolism.[10] 2. Use in vitro cell models (e.g., Caco-2 cells) to assess permeability and transporter-mediated efflux. 3. Consider co-administration with a metabolic inhibitor (e.g., piperine for CYP3A4) in a research setting to confirm the role of metabolism.[10]
Precipitation of the drug in the gastrointestinal tract upon administration. 1. The formulation is unable to maintain a supersaturated state in the GI fluids. 2. pH-dependent solubility of the components (e.g., Telmisartan's solubility is pH-dependent).1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. 2. Characterize the pH-solubility profile of the combined formulation. 3. Design the formulation to protect the APIs from pH extremes in the stomach, for example, through enteric coating.

Quantitative Data on Bioavailability

The following tables summarize key pharmacokinetic parameters for the individual components of "this compound".

Table 1: Bioavailability of β-Sitosterol

ParameterValueSpeciesReference
Absolute Oral Bioavailability0.41%Human[14][15]
Absorption~5% of daily intakeHuman[3]

Table 2: Bioavailability of Telmisartan

ParameterValueSpeciesReference
Absolute Bioavailability (40 mg dose)~42%Human[6]
Absolute Bioavailability (160 mg dose)~58%Human[6]
BCS ClassificationClass II-[6][7]

Table 3: Bioavailability Enhancement of Ursolic Acid

Formulation StrategyBioavailability Improvement (Relative to pure Ursolic Acid)SpeciesReference
Phospholipid Complex8.49-fold increase in relative bioavailabilityRat[12]
Co-amorphous with Piperine5.8-fold increase in AUCRat[10]
Salt Complex (Dicholine Ursolate) with DHEAPredicted to increase from 4% to 68% (at 40 mg dose)In silico (Human)[16]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a "this compound" Formulation

  • Objective: To assess the rate and extent of drug release from a "this compound" formulation in simulated gastrointestinal fluids.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure: a. Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5°C. b. Place a single dose of the "this compound" formulation in each vessel. c. Rotate the paddle at a specified speed (e.g., 75 RPM). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and replace with an equal volume of fresh medium. e. Filter the samples immediately. f. Analyze the concentration of each component (B-sitosterol, Arctigenin, Telmisartan, Ursolic acid) in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Analysis: Plot the percentage of drug dissolved against time for each component.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of the "this compound" components after oral administration.

  • Animals: Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old.

  • Procedure: a. Fast the animals overnight (with free access to water) prior to dosing. b. Administer the "this compound" formulation via oral gavage at a predetermined dose. c. Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. d. Centrifuge the blood samples to separate the plasma. e. Store plasma samples at -80°C until analysis.

  • Sample Analysis: a. Extract the drugs from the plasma using protein precipitation or liquid-liquid extraction. b. Quantify the concentration of each "this compound" component using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the mean plasma concentration versus time for each component. b. Calculate pharmacokinetic parameters using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation formulation This compound Formulation Development dissolution Dissolution Testing (SGF, FaSSIF, FeSSIF) formulation->dissolution caco2 Caco-2 Permeability & Efflux Assay dissolution->caco2 microsomes Liver Microsome Metabolism Assay caco2->microsomes dosing Oral Dosing (Rodent Model) microsomes->dosing Proceed if in vitro profile is promising sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Plasma Concentration Analysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc pk_calc->formulation Iterate & Optimize Formulation

Caption: Experimental workflow for improving "this compound" bioavailability.

telmisartan_pathway cluster_raas RAAS Pathway cluster_ppar PPAR-γ Pathway telmisartan Telmisartan at1r AT1 Receptor telmisartan->at1r Blocks ppar PPAR-γ telmisartan->ppar Activates angII Angiotensin II angII->at1r vasoconstriction Vasoconstriction & Aldosterone Release at1r->vasoconstriction gene_exp Modulation of Gene Expression ppar->gene_exp

Caption: Dual signaling pathways of Telmisartan.

References

Technical Support Center: Synthesis of "BATU"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(tert-butoxycarbonyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (BATU). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Synthesis of the Key Intermediate: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Q1: My borylation of 4-bromoaniline is incomplete, and I observe significant amounts of starting material. What could be the cause?

    A1: Incomplete borylation is a common issue. Several factors could be at play:

    • Inactive Catalyst: The palladium catalyst may be old or have been improperly handled, leading to reduced activity. Ensure you are using a fresh, high-quality catalyst.

    • Insufficient Base: The base is crucial for the catalytic cycle. Ensure you are using a sufficiently strong and dry base, such as potassium acetate or potassium carbonate.

    • Poor Quality Reagents: The quality of bis(pinacolato)diboron and the solvent can significantly impact the reaction. Use freshly opened or purified reagents and anhydrous solvents.

    • Reaction Temperature: The reaction may require higher temperatures to go to completion. Consider increasing the reaction temperature, but monitor for potential side product formation.

  • Q2: I am observing significant deboronation of my product during workup or purification. How can I prevent this?

    A2: Boronic esters can be sensitive to acidic conditions and sometimes to silica gel chromatography.[1]

    • Aqueous Workup: Avoid strongly acidic conditions during the aqueous workup. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution).

    • Chromatography: If using column chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing 1-2% triethylamine. Alternatively, other purification methods like recrystallization could be explored.

Step 2: Urea Formation - Reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-Butoxycarbonyl isocyanate

  • Q3: The urea formation reaction is sluggish or does not proceed to completion. What are the possible reasons?

    A3: Several factors can affect the rate of urea formation:

    • Reagent Quality: The isocyanate reagent can degrade upon storage, especially if exposed to moisture. Use a fresh bottle or a recently purchased reagent.

    • Reaction Temperature: While many urea formations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion.

    • Solvent Choice: Ensure you are using a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Q4: I am observing the formation of a symmetrical urea byproduct from the starting aniline. How can I minimize this?

    A4: The formation of symmetrical urea byproducts can occur if the isocyanate reacts with moisture to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. This newly formed amine can then react with another molecule of the starting aniline.

    • Strict Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Controlled Addition: Add the isocyanate dropwise to the solution of the aniline to maintain a low concentration of the isocyanate and minimize side reactions.

  • Q5: The purification of the final this compound product by column chromatography is difficult due to streaking or poor separation. What can I do?

    A5: The urea and boronic ester moieties can interact with the silica gel.

    • Solvent System Optimization: Experiment with different solvent systems for chromatography. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to your eluent can often improve the separation.

    • Alternative Purification: Consider recrystallization as an alternative to chromatography. Experiment with different solvent systems to find one that gives good quality crystals.

Experimental Protocols

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This protocol is based on a typical Miyaura borylation reaction.

  • To an oven-dried flask, add 4-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (this compound)

This protocol describes the formation of the urea linkage.

  • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butoxycarbonyl isocyanate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound product.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of this compound, based on typical yields and conditions for similar reactions reported in the literature.

Table 1: Reagents and Conditions for the Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Reagent/ParameterAmount/Value
4-Bromoaniline1.0 eq
Bis(pinacolato)diboron1.1 - 1.5 eq
Potassium Acetate3.0 eq
[Pd(dppf)Cl₂]0.02 - 0.05 eq
SolventAnhydrous 1,4-Dioxane or Toluene
Temperature80 - 100 °C
Reaction Time12 - 24 hours
Typical Yield70 - 90%

Table 2: Reagents and Conditions for the Synthesis of this compound

Reagent/ParameterAmount/Value
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline1.0 eq
tert-Butoxycarbonyl isocyanate1.0 - 1.2 eq
SolventAnhydrous DCM or THF
Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours
Typical Yield85 - 95%

Mandatory Visualizations

Diagram 1: Overall Synthetic Workflow for this compound

BATU_Synthesis_Workflow cluster_step1 Step 1: Borylation cluster_step2 Step 2: Urea Formation start1 4-Bromoaniline reagents1 Bis(pinacolato)diboron, [Pd(dppf)Cl2], KOAc, Dioxane, 80-90°C start1->reagents1 intermediate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reagents1->intermediate reagents2 tert-Butoxycarbonyl isocyanate, DCM, 0°C to RT intermediate->reagents2 product This compound (Final Product) reagents2->product

Caption: Overall synthetic workflow for the preparation of this compound.

Diagram 2: Troubleshooting Guide for Low Yield in Borylation Step

Borylation_Troubleshooting start Low Yield in Borylation Step q1 Is the catalyst fresh and active? start->q1 a1_yes Check base and reagents q1->a1_yes Yes a1_no Use fresh catalyst q1->a1_no No q2 Is the base anhydrous and sufficient? a1_yes->q2 a2_yes Check reaction conditions q2->a2_yes Yes a2_no Use freshly dried base (3 eq) q2->a2_no No q3 Are the solvent and diboron reagent anhydrous? a2_yes->q3 a3_yes Optimize temperature and time q3->a3_yes Yes a3_no Use anhydrous solvent and fresh diboron reagent q3->a3_no No optimize Increase temperature (e.g., to 100°C) and/or reaction time (e.g., 24h) a3_yes->optimize

Caption: Troubleshooting logic for low yield in the borylation step.

References

Technical Support Center: BATU Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BATU" (hypothesized as a Bifunctional Aliphatic Thiourea derivative) is used here as a representative model for a novel, sensitive research compound. The following data and protocols are illustrative and should be adapted based on the specific properties of your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Visual inspection can be the first indicator of degradation. Common signs include:

  • Color Change: A freshly prepared this compound solution is colorless. The appearance of a yellow or brown tint often suggests oxidative or photolytic degradation.

  • Precipitation: The formation of solid material in a solution that was previously clear may indicate the formation of insoluble degradants or changes in solubility due to pH shifts from degradation.[1]

  • Cloudiness: A hazy or cloudy appearance in a liquid formulation can also signal physical instability or the formation of degradation products.[1]

For quantitative assessment, chromatographic methods like HPLC are essential to detect and quantify the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.

Q2: My this compound solution in DMSO turned yellow after being on the benchtop for a few hours. What is the likely cause?

A2: The yellowing of this compound in a DMSO solution, particularly when exposed to light and air, is a strong indicator of photo-oxidation. Thiourea moieties are known to be susceptible to oxidation. Benchtop exposure combines two significant stress factors: ambient light and atmospheric oxygen. To mitigate this, prepare solutions fresh and protect them from light using amber vials or foil wrapping.[2]

Q3: What are the recommended storage conditions for solid this compound and this compound in solution?

A3: Proper storage is critical to maintain the integrity of this compound.[2] Recommendations vary for solid and solution forms:

  • Solid this compound: Store in a tightly sealed container at -20°C, protected from light and moisture. A desiccator within the freezer is recommended to prevent moisture absorption, as this compound is hygroscopic.[2][3]

  • This compound in Solution (e.g., DMSO): For short-term storage (less than one week), aliquots can be stored at -80°C. For long-term storage, it is highly recommended to store the compound in its solid form. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] If possible, overlaying the solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.

Q4: Can I store this compound in an aqueous buffer for my cell-based assays?

A4: this compound exhibits significant hydrolytic instability, especially at neutral to basic pH. It is strongly advised to prepare aqueous solutions immediately before use. If temporary storage is unavoidable, prepare the solution in an acidic buffer (e.g., pH 4-5) and keep it on ice for no more than 2-4 hours. Always perform a stability check in your specific assay medium to understand its degradation kinetics.

Q5: What analytical method is best for quantifying this compound and its degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. This method should be capable of separating the parent this compound peak from all potential degradation products, ensuring that the quantification of this compound is accurate and not inflated by co-eluting impurities.[5] Mass spectrometry (LC-MS) is invaluable for identifying the structure of the unknown degradation products.[6]

Troubleshooting Guide

This guide helps diagnose and resolve common issues encountered during experiments with this compound.

Problem: Inconsistent or non-reproducible assay results.

This is often the first sign of compound instability. Use the following workflow to troubleshoot.

G A Inconsistent Assay Results B Check Compound Handling and Storage A->B C Was solid this compound stored at -20°C in a desiccator? B->C D Was the solution freshly prepared? B->D E Was the solution protected from light? B->E C->D Yes M Improve Storage Practices: Store at -20°C in desiccator. Use fresh aliquots. C->M No D->E Yes N Improve Handling: Prepare solutions fresh. Use amber vials. D->N No F Run Analytical QC (HPLC) on Stock Solution E->F Yes E->N No G Purity >98%? F->G H Investigate Assay Conditions G->H Yes O Discard stock and prepare a new one. G->O No I Is the assay buffer pH > 6? H->I J Is the incubation time > 4 hours? I->J No P Modify Protocol: Use acidic buffer if possible. Reduce incubation time. I->P Yes L Source of Error is Likely Not Compound J->L No J->P Yes K Degradation is Likely M->A N->A O->A P->K

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Quantitative Data on this compound Degradation

The following tables summarize data from forced degradation studies. This compound concentration was monitored by HPLC after incubation under various stress conditions.

Table 1: Hydrolytic Degradation of this compound (1 mg/mL) at 40°C

pH of Buffer% this compound Remaining (24h)% this compound Remaining (72h)Major Degradant(s)
2.0 (0.01N HCl)98.5%95.2%D1 (Hydrolysis Product)
4.5 (Acetate)92.1%85.6%D1
7.4 (Phosphate)65.3%40.1%D1, D2 (Oxidized D1)
9.0 (Borate)30.8%<5%D1, D2, Others

Table 2: Oxidative Degradation of this compound (1 mg/mL) at Room Temperature (25°C) for 8 hours

Stress Condition% this compound RemainingMajor Degradant(s)
3% H₂O₂55.2%D2 (Oxidized Product)
10% H₂O₂21.7%D2, D3
Air (Control)99.1%-

Table 3: Photolytic Degradation of this compound (Solid and Solution) for 48 hours

Sample FormLight Condition% this compound Remaining
SolidICH Option 2 (UV/Vis)97.3%
Solution (in MeOH)ICH Option 2 (UV/Vis)78.9%
Solution (in MeOH, Dark Control)Dark99.5%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions (hydrolysis, oxidation, photolysis) as recommended by ICH guidelines.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Hydrolytic Stress:

    • Dilute the stock solution to 1 mg/mL in 0.1N HCl (acidic), purified water (neutral), and 0.1N NaOH (basic).

    • Incubate samples at 60°C.

    • Withdraw aliquots at 0, 2, 8, 24, and 48 hours.

    • Neutralize acidic and basic samples before HPLC analysis.

  • Oxidative Stress:

    • Dilute the stock solution to 1 mg/mL in 6% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Photolytic Stress:

    • Expose solid this compound powder and a 1 mg/mL solution in methanol to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Run a parallel set of samples protected from light (dark control).

    • Analyze samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. Use LC-MS to identify the mass of major degradants.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A This compound Solid B 10 mg/mL Stock in ACN A->B C Hydrolysis (Acid, Base, Neutral) B->C D Oxidation (H2O2) B->D E Photolysis (UV/Vis Light) B->E F Timepoint Sampling C->F D->F E->F G HPLC-UV Analysis (Quantification) F->G H LC-MS Analysis (Identification) F->H I Degradation Profile G->I H->I

Caption: Experimental workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its process impurities and degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Hypothetical Degradation Pathway

Based on the structure of a Bifunctional Aliphatic Thiourea, the primary degradation pathways are hydrolysis of an ester or amide group and oxidation of the thiourea moiety.

G A This compound (Parent Molecule) B D1 (Hydrolysis Product) A->B Hydrolysis (H2O, pH) C D2 (Oxidized Product) A->C Oxidation ([O], Light) D D3 (Oxidized Hydrolysis Product) B->D Oxidation ([O]) C->D Hydrolysis (H2O)

Caption: Potential degradation pathways for the hypothetical this compound compound.

References

Technical Support Center: Refining "BATU" (5-(Biotinamido)pentylamine) Dosage for Optimal Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "BATU," our designated name for 5-(Biotinamido)pentylamine, a versatile biotinylated linker for labeling and detection of proteins and other molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" (5-(Biotinamido)pentylamine) and what is its primary application in research?

A1: "this compound," or 5-(Biotinamido)pentylamine, is a biotinylation reagent. It contains a biotin moiety and a primary amine group connected by a pentyl linker. Its primary application is to covalently label proteins, nucleic acids, and other molecules of interest with biotin.[1] This biotin tag then allows for the detection, purification, or immobilization of the labeled molecule through its high-affinity interaction with streptavidin or avidin.[2][3]

Q2: How do I properly store and handle "this compound"?

A2: Proper storage is critical to maintain the reagent's activity. "this compound" should be stored at 2-8°C and protected from moisture. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.[4]

Q3: What is the optimal molar excess of "this compound" to use for labeling my protein?

A3: The optimal molar excess of "this compound" depends on several factors, including the concentration of your protein, the number of available reactive sites (carboxyl groups if using EDC chemistry), and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the biotinylation reagent to the protein.[5] However, this should be empirically determined for each specific protein and application. Over-biotinylation can lead to protein precipitation and loss of function.[6]

Q4: Can I use "this compound" in buffers containing Tris or glycine?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, when using "this compound" with carbodiimide crosslinkers like EDC.[4][7] The primary amines in these buffers will compete with the amine group on "this compound" for reaction with the activated carboxyl groups on your target molecule, significantly reducing labeling efficiency.[4]

Troubleshooting Guides

Problem 1: Low or No Biotin Labeling
Possible Cause Troubleshooting Step
Incorrect Buffer Composition Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and carboxyl groups (e.g., acetate, citrate) if using EDC chemistry. A recommended buffer is MES at pH 4.5-5.5.[4][7]
Inactive "this compound" Reagent Reagent may have degraded due to improper storage (exposure to moisture or elevated temperatures). Use a fresh vial of the reagent.
Insufficient Molar Excess The concentration of "this compound" may be too low. Increase the molar excess of "this compound" to your target molecule in increments (e.g., 20x, 50x, 100x) to find the optimal ratio.[5]
Inefficient EDC/Sulfo-NHS Activation If using carbodiimide chemistry, ensure the EDC and Sulfo-NHS are fresh and active. Prepare these solutions immediately before use.
Inaccessible Reactive Sites on Target The carboxyl groups on your protein may be sterically hindered. Consider denaturing the protein (if compatible with your downstream application) or using a biotinylation reagent with a longer spacer arm.
Problem 2: High Background or Non-Specific Binding
Possible Cause Troubleshooting Step
Excess Unreacted "this compound" Ensure complete removal of unreacted biotinylation reagent after the labeling reaction. Use dialysis with multiple buffer changes or a desalting column.[2]
Protein Aggregation/Precipitation Over-biotinylation can cause proteins to aggregate and precipitate, leading to non-specific binding. Reduce the molar excess of "this compound" used in the labeling reaction.[6]
Inadequate Blocking In downstream applications like ELISA or Western blotting, ensure sufficient blocking of non-specific binding sites on the solid phase (e.g., microplate, membrane).
Contaminated Reagents Use high-purity water and fresh buffers to minimize contaminants that could contribute to background signal.
Problem 3: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step
Variability in Labeling Reaction Standardize all parameters of the biotinylation reaction, including protein concentration, buffer pH, reaction time, and temperature. Minor variations can lead to different degrees of labeling.[2]
Inconsistent Removal of Excess Reagent Ensure the post-labeling cleanup step (dialysis or desalting) is performed consistently for all batches to remove unreacted "this compound".[2]
Batch-to-Batch Variation of "this compound" If possible, use "this compound" from the same manufacturing lot for a series of comparative experiments.
Quantification of Biotin Incorporation Quantify the degree of biotinylation for each batch to ensure consistency. This can be done using assays like the HABA assay or other commercially available kits.[6][8]

Quantitative Data Summary

The following table provides a general guideline for starting concentrations and molar ratios for protein biotinylation using "this compound" with EDC/Sulfo-NHS chemistry. Optimal conditions should be determined experimentally.

Parameter Recommended Starting Range Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally more efficient.
"this compound" Molar Excess 10x - 50xStart with a lower ratio and optimize as needed.
EDC Molar Excess 2x - 10x relative to "this compound"Use fresh, high-quality EDC.
Sulfo-NHS Molar Excess 2x - 5x relative to "this compound"Enhances the efficiency and stability of the reaction.
Reaction pH 4.5 - 5.5 (MES Buffer)Critical for efficient EDC-mediated coupling.[7]
Reaction Temperature Room Temperature or 4°C4°C may be preferred for sensitive proteins.
Reaction Time 1 - 2 hoursLonger times may not necessarily increase labeling and can risk protein degradation.

Experimental Protocols

Detailed Protocol: Biotinylation of a Protein using "this compound" and EDC/Sulfo-NHS

This protocol provides a detailed methodology for labeling a protein with "this compound" (5-(Biotinamido)pentylamine) using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Materials:

  • Protein of interest

  • "this compound" (5-(Biotinamido)pentylamine)

  • EDC

  • Sulfo-NHS

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Dialysis tubing or desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of "this compound" in the Reaction Buffer. Prepare 100 mM solutions of EDC and Sulfo-NHS in the Reaction Buffer.

  • Activation of Carboxyl Groups: Add the Sulfo-NHS solution to the protein solution to a final concentration of 5 mM. Add the EDC solution to a final concentration of 10 mM. Incubate for 15 minutes at room temperature with gentle mixing.

  • Biotinylation Reaction: Add the "this compound" solution to the activated protein solution to a final concentration of 2 mM (this represents a ~50-fold molar excess for a 60 kDa protein). Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents: Remove unreacted "this compound" and crosslinkers by dialyzing the reaction mixture against PBS overnight at 4°C with at least two buffer changes, or by using a desalting column according to the manufacturer's instructions.

  • Quantification and Storage: Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay). Store the biotinylated protein at 4°C or -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_qc Quality Control prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and 'this compound' (Optimize Molar Ratio) prep_protein->mix prep_this compound Prepare Fresh 'this compound' Solution prep_this compound->mix incubate Incubate (Control Time & Temp) mix->incubate cleanup Remove Excess 'this compound' (Dialysis/Desalting) incubate->cleanup quantify Quantify Biotin Incorporation (e.g., HABA) cleanup->quantify validate Validate in Downstream Assay quantify->validate

Caption: Experimental workflow for protein biotinylation with "this compound".

troubleshooting_logic cluster_causes_low Potential Causes cluster_causes_high Potential Causes start Experiment Start: Biotinylation Reaction check_labeling Check Labeling Efficiency start->check_labeling low_labeling Low/No Labeling check_labeling->low_labeling No good_labeling Sufficient Labeling check_labeling->good_labeling Yes cause_buffer Incorrect Buffer low_labeling->cause_buffer cause_reagent Inactive Reagent low_labeling->cause_reagent cause_ratio Suboptimal Ratio low_labeling->cause_ratio check_background Check for High Background Signal good_labeling->check_background high_background High Background check_background->high_background Yes low_background Optimal Results check_background->low_background No cause_cleanup Incomplete Cleanup high_background->cause_cleanup cause_overlabel Over-labeling high_background->cause_overlabel

Caption: Troubleshooting logic for "this compound" biotinylation experiments.

References

Technical Support Center: Overcoming Resistance to Anti-Angiogenic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anti-angiogenic therapies, herein referred to as "BATU" treatment. The content addresses common issues encountered during experimentation and offers strategies to overcome treatment resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound treatment?

A1: Resistance to anti-angiogenic therapies like this compound treatment can be intrinsic (pre-existing) or acquired (develops during treatment). The primary mechanisms include:

  • Activation of Alternative Pro-Angiogenic Pathways: Tumors can compensate for the blockade of one angiogenic pathway (e.g., VEGF) by upregulating others, such as those involving fibroblast growth factors (FGFs), platelet-derived growth factors (PDGFs), and angiopoietins.[1][2][3]

  • Recruitment of Pro-Angiogenic Bone Marrow-Derived Cells (BMDCs): Hypoxia induced by effective anti-angiogenic therapy can trigger the recruitment of BMDCs, such as myeloid cells and endothelial progenitor cells, to the tumor microenvironment, which can restore vascularization.[1][4]

  • Increased Pericyte Coverage: Pericytes are cells that stabilize blood vessels. Increased coverage of tumor vessels by pericytes can make them less sensitive to anti-angiogenic therapies.[1][2][5]

  • Tumor Cell Invasiveness and Metastasis: Some tumors adapt to the hypoxic and nutrient-deprived environment created by anti-angiogenic therapy by becoming more invasive and metastatic, finding new areas to grow.[1]

  • Vasculogenic Mimicry: In some aggressive tumors, cancer cells themselves can form vessel-like structures to ensure blood supply, a process that is independent of endothelial cell-driven angiogenesis.[1]

Q2: How can I model resistance to this compound treatment in my experiments?

A2: Several preclinical models can be used to study resistance:

  • In Vitro Models:

    • Chronic Exposure: Continuously culture cancer cells or endothelial cells with sub-lethal doses of the anti-angiogenic agent to select for resistant populations.

    • Hypoxia Induction: Grow cells in a hypoxic chamber to mimic the tumor microenvironment after anti-angiogenic treatment and select for cells that survive and proliferate under these conditions.

    • Co-culture Systems: Culture cancer cells with endothelial cells, pericytes, or immune cells to study the role of the tumor microenvironment in conferring resistance.

  • In Vivo Models:

    • Xenograft Models: Implant human tumor cells into immunodeficient mice and treat with the anti-angiogenic agent until resistance develops.[6] Tumor growth and vascular changes can be monitored over time.

    • Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their natural microenvironment, which can provide more clinically relevant insights into resistance mechanisms.[6]

    • Orthotopic Models: Implant tumor cells into the corresponding organ in an animal model to better replicate the tumor microenvironment and metastatic progression.

Q3: What are the main strategies to overcome resistance to this compound treatment?

A3: Strategies to overcome resistance primarily focus on combination therapies:

  • Targeting Multiple Angiogenic Pathways: Combine this compound treatment with agents that inhibit alternative pro-angiogenic pathways (e.g., FGF, PDGF inhibitors).[3][7]

  • Combination with Chemotherapy: Anti-angiogenic agents can "normalize" the tumor vasculature, improving the delivery and efficacy of cytotoxic chemotherapy.[7][8][9]

  • Combination with Immunotherapy: Combining anti-angiogenic therapy with immune checkpoint inhibitors can enhance the infiltration and activity of anti-tumor immune cells.[4][7]

  • Targeting the Tumor Microenvironment: Use agents that target stromal cells like cancer-associated fibroblasts (CAFs) or tumor-associated macrophages (TAMs) that contribute to resistance.[2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound treatment.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent results in in vitro angiogenesis assays (e.g., tube formation assay). - Cell viability issues.- Inconsistent coating of basement membrane extract.- Variation in cell seeding density.- Perform a cell viability assay (e.g., Trypan Blue) before seeding.- Ensure the basement membrane extract is evenly coated and allowed to solidify properly.- Optimize and standardize cell seeding density for each experiment.
Lack of tumor growth inhibition in in vivo models. - Intrinsic resistance of the chosen cell line.- Suboptimal dosing or scheduling of the treatment.- Rapid development of acquired resistance.- Screen different tumor cell lines for sensitivity to the anti-angiogenic agent.- Perform dose-response and schedule-dependency studies to determine the optimal therapeutic window.- Consider initiating combination therapy early in the treatment course.
Increased tumor invasion or metastasis observed after treatment. - Treatment-induced hypoxia can select for a more aggressive tumor cell phenotype.- Combine the anti-angiogenic therapy with an agent that targets cell migration and invasion (e.g., a MET inhibitor).- Monitor for metastatic disease in your in vivo models using imaging techniques.
Difficulty in assessing vascular changes in treated tumors. - Inappropriate imaging modality or histological staining.- Timing of analysis is not optimal.- Use techniques like immunohistochemistry for CD31 (to mark endothelial cells) and NG2 or alpha-SMA (to mark pericytes).- Employ functional imaging techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) to assess vessel permeability and perfusion.- Analyze tumors at multiple time points during treatment to capture the dynamics of vascular response.

Quantitative Data

Table 1: Efficacy of Anti-Angiogenic Monotherapy vs. Combination Therapy in Ovarian Cancer

Treatment ArmProgression-Free Survival (PFS) Hazard Ratio (95% CI)Overall Survival (OS) Hazard Ratio (95% CI)Objective Response Rate (ORR) Relative Risk (95% CI)
Anti-Angiogenic Monotherapy vs. Placebo0.956 (0.709–1.288)1.039 (0.921–1.173)0.628 (0.447–0.882)
Anti-Angiogenic Combination Therapy vs. Control0.678 (0.606–0.759)0.917 (0.870–0.966)1.441 (1.287–1.614)

Data synthesized from a meta-analysis of 35 randomized controlled trials in ovarian cancer. A Hazard Ratio < 1 indicates a benefit for the anti-angiogenic therapy arm. A Relative Risk > 1 indicates a higher response rate in the anti-angiogenic therapy arm.[10]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well plate

  • Test compounds (this compound treatment, inhibitors, etc.)

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in a serum-free medium at a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Add the test compounds to the cell suspension and incubate for a predetermined time.

  • Seeding: Gently add 100 µL of the cell suspension (containing 1-2 x 10^4 cells) on top of the solidified basement membrane extract in each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the tube length, number of branch points, and total tube area using image analysis software.

In Vivo Matrigel® Plug Assay

This assay evaluates angiogenesis in vivo.

Materials:

  • Growth factor-reduced Matrigel®

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • Test compound (this compound treatment)

  • Immunodeficient mice

Procedure:

  • Preparation: Thaw Matrigel® on ice and mix it with the pro-angiogenic factor and the test compound. Keep the mixture on ice to prevent premature polymerization.

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of the mice. The liquid will solidify at body temperature, forming a "plug".

  • Treatment: Administer systemic treatment as required by the experimental design.

  • Harvesting: After 7-21 days, euthanize the mice and excise the Matrigel® plugs.

  • Analysis: Quantify the extent of vascularization within the plug. This can be done by:

    • Measuring the hemoglobin content of the plug using a Drabkin's reagent-based assay.

    • Immunohistochemical staining of the plug sections for endothelial cell markers (e.g., CD31).

Visualizations

signaling_pathway cluster_resistance Mechanisms of Resistance This compound This compound Treatment (Anti-Angiogenic) VEGF VEGF Pathway This compound->VEGF Inhibits FGF FGF Pathway VEGF->FGF Upregulation PDGF PDGF Pathway VEGF->PDGF Upregulation Ang Angiopoietin Pathway VEGF->Ang Upregulation BMDC BMDC Recruitment VEGF->BMDC Induces Pericyte Pericyte Coverage VEGF->Pericyte Increases

Caption: Mechanisms of resistance to anti-angiogenic therapy.

experimental_workflow cluster_workflow In Vivo Resistance Model Workflow start Implant Tumor Cells in Mice treatment Administer this compound Treatment start->treatment monitor Monitor Tumor Growth and Vascularization treatment->monitor resistance Tumor Regrowth (Resistance) monitor->resistance Observe analysis Analyze Resistance Mechanisms resistance->analysis combo Test Combination Therapies analysis->combo logical_relationship cluster_logic Troubleshooting Logic for Inconsistent In Vitro Results problem Inconsistent Results cause1 Cell Viability? problem->cause1 cause2 Plate Coating? problem->cause2 cause3 Cell Density? problem->cause3 solution1 Perform Viability Assay cause1->solution1 Yes solution2 Standardize Coating Protocol cause2->solution2 Yes solution3 Optimize Seeding Density cause3->solution3 Yes

References

Technical Support Center: BATU (Biotin-Associated Target Ubiquitination) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the BATU assay system. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common experimental issues and provide clarity on best practices for controls and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The Biotin-Associated Target Ubiquitination (this compound) assay is a method to assess the ubiquitination of a specific protein of interest (POI) in response to a stimulus, such as a novel compound. The assay relies on the high-affinity interaction between biotin and streptavidin to capture and enrich the target protein for subsequent analysis of its ubiquitination status.[1][2][3]

Q2: What are the essential controls for a this compound experiment?

To ensure the reliability of your results, several controls are critical:

  • Negative Control: Cells not treated with the biotinylated compound or stimulus. This helps to determine the baseline level of ubiquitination and non-specific binding.[4][5]

  • Positive Control: A known inducer of ubiquitination for your POI or a related pathway. This confirms that the experimental system is capable of detecting ubiquitination.[4][5]

  • Isotype Control: Using a non-specific antibody of the same isotype as your primary antibody for immunoprecipitation to assess non-specific binding to the beads and antibody.

  • Beads Only Control: Performing the pulldown with streptavidin beads in a lysate sample without the biotinylated compound to check for proteins that non-specifically bind to the beads.

Q3: How can I be sure that the signal I'm detecting is polyubiquitination and not monoubiquitination?

Polyubiquitination is characterized by a "smear" or a ladder of bands at higher molecular weights than your protein of interest on a Western blot. Monoubiquitination will typically appear as a single band shifted by approximately 8.5 kDa (the molecular weight of a single ubiquitin moiety). Using linkage-specific anti-ubiquitin antibodies can also help to identify the type of polyubiquitin chains.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background in Western Blot 1. Insufficient washing steps. 2. Blocking buffer is suboptimal. 3. Primary or secondary antibody concentration is too high. 4. Non-specific binding of proteins to streptavidin beads.1. Increase the number and duration of washes. Consider adding a mild detergent (e.g., 0.1% Tween-20) to your wash buffers. 2. Test different blocking agents (e.g., 5% non-fat milk, 3% BSA). 3. Titrate your antibodies to determine the optimal concentration. 4. Pre-clear your lysate with unconjugated beads before adding streptavidin beads.
No or Weak Signal for Ubiquitinated POI 1. Inefficient cell lysis and protein extraction. 2. The POI is not ubiquitinated under the experimental conditions. 3. Inefficient pulldown of the biotinylated POI. 4. Deubiquitinating enzymes (DUBs) are degrading ubiquitin chains.[6]1. Use a lysis buffer containing a strong denaturant (e.g., SDS) to ensure complete protein solubilization. 2. Verify the activity of your stimulus with a positive control. 3. Confirm the biotinylation of your POI and the binding capacity of your streptavidin beads. 4. Add DUB inhibitors (e.g., NEM, PR-619) to your lysis buffer.
Inconsistent Results Between Replicates 1. Variation in cell culture conditions. 2. Inconsistent timing of experimental steps. 3. Pipetting errors.1. Ensure uniform cell density, passage number, and treatment conditions. 2. Standardize all incubation times and temperatures. 3. Use calibrated pipettes and careful technique.
Non-specific Bands Obscuring Results 1. The primary antibody is cross-reacting with other proteins. 2. Contamination of the sample.1. Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity. 2. Maintain a sterile work environment and use fresh buffers.

Experimental Protocols

Detailed Methodology for this compound Assay

This protocol outlines the key steps for performing a Biotin-Associated Target Ubiquitination assay.

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with the biotinylated compound and/or stimulus for the desired time.

  • Include appropriate positive and negative controls.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in a buffer containing a strong denaturant (e.g., 1% SDS) and protease/DUB inhibitors.

  • Boil the lysate at 95°C for 10 minutes to further denature proteins.

  • Quantify the protein concentration using a standard method (e.g., BCA assay).

3. Biotin-Streptavidin Pulldown:

  • Dilute the lysate to reduce the SDS concentration to 0.1%.

  • Add streptavidin-coated magnetic beads to the lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against ubiquitin, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

Reagent Concentrations and Incubation Times
Reagent/Step Recommended Concentration/Time Notes
DUB Inhibitor (NEM) 5 mMAdd fresh to lysis buffer.
Protease Inhibitor Cocktail 1XAdd fresh to lysis buffer.
Streptavidin Bead Incubation 4-16 hours (overnight)Temperature: 4°C.
Washing Steps 3-5 times, 5 minutes eachUse a wash buffer with a mild detergent.
Primary Antibody Incubation 1 hour at RT or overnight at 4°CDilution will be antibody-dependent.
Secondary Antibody Incubation 1 hour at RTProtect from light if using a fluorescent-conjugated antibody.

Visualizations

BATU_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_pulldown Affinity Purification cluster_analysis Analysis A Plate Cells B Treat with Biotinylated Compound A->B C Lyse Cells with DUB Inhibitors B->C D Quantify Protein C->D E Add Streptavidin Beads D->E F Incubate & Wash E->F G Elute Proteins F->G H SDS-PAGE & Western Blot G->H I Detect Ubiquitination H->I

Caption: Workflow of the Biotin-Associated Target Ubiquitination (this compound) Assay.

Ubiquitination_Pathway Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ligase) E2->E3 Ub Transfer Target Target Protein E3->Target Ub_Target Ubiquitinated Target Target->Ub_Target Ub Conjugation

Caption: Simplified diagram of the enzymatic cascade in protein ubiquitination.

References

Technical Support Center: Enhancing the Specificity of BATU (Biotin-Azide Tagged Uridine) in Nascent RNA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the specificity and success of your experiments utilizing Biotin-Azide Tagged Uridine (BATU) for the analysis of nascent RNA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimental workflows. For the purposes of this guide, "this compound" refers to the sequential use of a uridine analog bearing a bioorthogonal alkyne group (such as 5-ethynyluridine, or EU) and a biotin-azide conjugate, which are linked via a copper-catalyzed click reaction to specifically label and capture newly transcribed RNA.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound-based nascent RNA capture experiments.

Issue 1: Low Yield of Captured Nascent RNA

Question: We are experiencing a low yield of biotinylated RNA after the streptavidin pulldown. What are the potential causes and how can we improve the yield?

Answer: A low yield of captured nascent RNA can stem from several factors, from inefficient labeling to losses during the capture process. Below is a systematic guide to troubleshoot this issue.

Potential Cause Recommended Solution Quantitative Parameter to Check
Suboptimal EU Incorporation Optimize the concentration and incubation time of 5-ethynyluridine (EU). Cell type, metabolic rate, and experimental goals will influence the optimal conditions.Perform a titration of EU concentration (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1 mM) and a time-course experiment (e.g., 30 min, 1h, 2h, 4h).[1] Assess EU incorporation by dot blot or fluorescence imaging if using a fluorescent azide.
Inefficient Click Reaction Ensure all components of the click reaction cocktail are fresh and added in the correct order as specified in the protocol. The copper (II) sulfate solution should be a clear light blue; a yellow color indicates oxidation.[1] The reducing agent (e.g., sodium ascorbate) should be prepared fresh.Not directly quantifiable mid-protocol. Strict adherence to a validated protocol, such as the one provided by the Click-iT™ Nascent RNA Capture Kit, is crucial.[1][2]
RNA Degradation Maintain a sterile, RNase-free environment throughout the experiment. Use RNase inhibitors where appropriate, especially during cell lysis and RNA isolation.Check the integrity of your total RNA before and after the click reaction on a denaturing agarose gel or using a Bioanalyzer. An RNA Integrity Number (RIN) higher than 9 is recommended for downstream sequencing applications.[3]
Inefficient Streptavidin Binding Ensure the streptavidin beads are not expired and have been washed properly to remove any preservatives. Do not use buffers other than those specified for RNA binding, as some common bead buffers can interfere with the interaction.[1]Quantify the amount of RNA in the supernatant after the pulldown (the unbound fraction) to assess binding efficiency.
Loss of Beads During Washing Steps Be careful not to aspirate the magnetic beads during the washing steps. Ensure the magnet is strong enough to securely hold the beads to the side of the tube.Visually inspect the tube to ensure the bead pellet is intact after each wash.

Issue 2: High Background of Non-Specific RNA

Question: Our downstream analysis shows a high background of pre-existing RNA, suggesting non-specific binding to the streptavidin beads. How can we reduce this background?

Answer: High background can obscure the signal from your nascent RNA and is a common challenge. The following steps can help improve the specificity of your pulldown.

Potential Cause Recommended Solution Quantitative Parameter to Check
Non-specific Binding to Beads Pre-clear your total RNA sample by incubating it with streptavidin beads that have not been conjugated to your biotinylated RNA. This will remove proteins and other molecules that non-specifically bind to the beads. Also, ensure you are using a sufficient volume of wash buffer and performing the recommended number of washes.Compare the background in a "beads-only" control (no biotinylated RNA) to your experimental sample.
Endogenous Biotinylated Molecules Some cells may have a high level of endogenously biotinylated proteins. Blocking the beads with free biotin before adding the labeled RNA can sometimes help, but this must be done carefully to not saturate the biotin-binding sites. A more effective control is to perform the entire procedure on cells that were not treated with EU.[4]Run a "No EU" control alongside your experimental sample. The signal in this control represents your background.
Insufficient Washing Increase the number of washes or the stringency of the wash buffers. However, be mindful that overly stringent conditions could also elute your specifically bound RNA.Titrate the number of washes (e.g., 3, 4, 5 washes) and analyze the background levels.
Contamination with Genomic DNA Treat your RNA sample with DNase I to remove any contaminating genomic DNA before the click reaction and pulldown.Run a no-reverse-transcriptase control in your downstream qPCR analysis to check for DNA contamination.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound-based nascent RNA capture?

A1: The method is based on a two-step "click chemistry" approach.[2][5] First, a modified nucleoside, 5-ethynyluridine (EU), which contains an alkyne group, is fed to cells and incorporated into newly synthesized RNA.[1][2] After RNA isolation, a biotin molecule containing a reactive azide group is "clicked" onto the alkyne-modified RNA in a highly specific and efficient copper-catalyzed reaction.[1][5] The resulting biotinylated RNA can then be captured using streptavidin-coated magnetic beads.

Q2: Can I use a different uridine analog?

A2: While other analogs exist, 5-ethynyluridine (EU) is widely used because it is efficiently incorporated into RNA by cellular polymerases without significantly altering global transcription.[2] Using other analogs may require re-optimization of labeling conditions and validation of their effects on transcription.

Q3: Is the copper catalyst toxic to the cells?

A3: The copper-catalyzed click reaction is performed in vitro on isolated RNA, not on live cells.[1] Therefore, the potential toxicity of the copper catalyst to the cells is not a concern in this workflow.

Q4: What downstream applications are compatible with the captured RNA?

A4: The captured nascent RNA is suitable for a wide range of downstream analyses, including quantitative PCR (qPCR), microarray analysis, and next-generation sequencing (nascent RNA-seq).[2]

Q5: How much starting material (cells) do I need?

A5: The amount of starting material depends on the transcriptional activity of your cells and the abundance of your transcripts of interest. Commercial kits suggest that as few as 25,000 cells can be used.[1] However, for transcripts with low expression, a higher number of cells may be required.

Experimental Protocols

Detailed Methodology for Nascent RNA Capture using EU and Biotin-Azide Click Chemistry

This protocol is a generalized version based on commercially available kits such as the Click-iT® Nascent RNA Capture Kit.[1]

1. Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (EU) a. Culture your cells to the desired confluency. b. Add EU to the culture medium at a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for your cell type. c. Incubate for a period ranging from 30 minutes to 4 hours, depending on the desired labeling window. d. Harvest the cells and proceed immediately to RNA isolation.

2. Total RNA Isolation a. Isolate total RNA from the EU-labeled cells using a standard method (e.g., TRIzol reagent or a column-based kit). b. Ensure the RNA is of high quality and free of genomic DNA contamination. Perform a DNase I treatment if necessary.

3. Click Reaction: Biotinylation of EU-labeled RNA a. Prepare a fresh click-reaction cocktail. For a 50 µL reaction, the components are typically added in the following order:

  • EU-labeled RNA (5-10 µg)
  • Click-iT® EU buffer
  • Copper (II) Sulfate (CuSO4)
  • Biotin-Azide
  • Reaction Buffer Additive (reducing agent) b. Incubate the reaction at room temperature for 30 minutes, protected from light. c. Purify the biotinylated RNA from the reaction components using an RNA purification kit or by ethanol precipitation.

4. Capture of Biotinylated RNA with Streptavidin Magnetic Beads a. Resuspend the streptavidin magnetic beads in RNA binding buffer. b. Add the purified biotinylated RNA to the beads and incubate at room temperature with rotation to allow for binding. c. Place the tube on a magnetic stand to capture the beads. Carefully remove and discard the supernatant. d. Wash the beads several times with the recommended wash buffer to remove non-specifically bound RNA. e. Elute the captured nascent RNA from the beads using your desired method, or proceed directly to downstream applications such as reverse transcription while the RNA is still on the beads.

Mandatory Visualization

BATU_Workflow cluster_cell In Vivo Labeling cluster_invitro In Vitro Processing cluster_downstream Downstream Analysis Cells Cells in Culture EU_addition Add 5-Ethynyluridine (EU) Cells->EU_addition Nascent_RNA EU incorporated into Nascent RNA EU_addition->Nascent_RNA Isolate_RNA Isolate Total RNA Nascent_RNA->Isolate_RNA Cell Lysis Click_Reaction Click Reaction: + Biotin-Azide + Copper Catalyst Isolate_RNA->Click_Reaction Biotinylated_RNA Biotinylated Nascent RNA Click_Reaction->Biotinylated_RNA Capture Capture Biotinylated RNA Biotinylated_RNA->Capture Streptavidin_Beads Streptavidin Magnetic Beads Streptavidin_Beads->Capture Washes Wash Steps Capture->Washes Elution Elution / Downstream Analysis Washes->Elution qPCR qPCR Elution->qPCR Microarray Microarray Elution->Microarray RNA_Seq RNA-Seq Elution->RNA_Seq Troubleshooting_Logic Start Start Troubleshooting Problem Low RNA Yield or High Background? Start->Problem Check_EU Check EU Labeling Efficiency (Titration/Time-course) Problem->Check_EU Low Yield Check_Pulldown Optimize Pulldown (Bead Washes, Controls) Problem->Check_Pulldown High Background Check_RNA_Integrity Assess RNA Integrity (Bioanalyzer/Gel) Check_EU->Check_RNA_Integrity Check_Click_Reaction Verify Click Reaction Components (Fresh Reagents) Check_RNA_Integrity->Check_Click_Reaction Check_Click_Reaction->Check_Pulldown Solution_Found Problem Resolved Check_Pulldown->Solution_Found

References

Technical Support Center: Biotin-Affinity Tagging and Unraveling (BATU) Protocol Modifications for Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "BATU protocol" does not correspond to a universally recognized standard scientific protocol. This guide is developed based on the hypothesis that "this compound" is an acronym for a biotin-based method, such as Biotin-Affinity Tagging and Unraveling , used for studying proteins and their interactions in various cell lines. The principles and troubleshooting advice provided are grounded in established biotinylation and affinity purification techniques.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and adapting biotin-based protocols for diverse cell line applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a Biotin-Affinity Tagging and Unraveling (this compound) protocol?

A1: The this compound protocol is a method to label and isolate specific cellular components, typically proteins, from different cell lines. The core principle involves using a biotin-ligand conjugate to tag a target of interest. Biotin forms an exceptionally strong and specific non-covalent bond with streptavidin or avidin[1]. This high-affinity interaction allows for the efficient capture and purification of the biotin-tagged molecules from complex cellular lysates[1].

Q2: Why is biotin an ideal molecule for this type of assay?

A2: Biotin is a small molecule (244 Da) that is unlikely to interfere with the biological activity of the protein it is conjugated to[1]. The interaction between biotin and avidin (or its derivatives like streptavidin and NeutrAvidin) is one of the strongest known non-covalent interactions in biology, with a dissociation constant (Kd) in the range of 10^-15 M[1]. This ensures highly specific and robust capture of target molecules.

Q3: What are the common applications of a this compound-type protocol in cell line research?

A3: Biotin-based affinity purification is versatile and can be used for:

  • Immunoprecipitation: Isolating a protein of interest to study its function or interaction partners[1].

  • Cell Surface Labeling: Identifying and quantifying proteins on the cell surface[1].

  • ELISA (Enzyme-Linked Immunosorbent Assay): Detecting and quantifying a target antigen in a sample[1].

  • Western, Northern, and Southern Blotting: Enhancing the detection of specific proteins or nucleic acids[1].

  • Fluorescence-Activated Cell Sorting (FACS): Isolating specific cell populations[1].

Q4: How can I modify the this compound protocol for different cell lines?

A4: Different cell lines can vary in their size, protein expression levels, and endogenous biotin content. Modifications may be necessary in the following areas:

  • Cell Number: Adjust the starting number of cells based on the abundance of the target protein.

  • Lysis Buffer Composition: Optimize the lysis buffer to ensure efficient protein extraction without disrupting the protein interactions you aim to study.

  • Incubation Times: Shorter or longer incubation times with the biotinylating agent or the affinity matrix (e.g., streptavidin beads) may be required.

  • Washing Steps: Increase the number or stringency of wash steps for cell lines with high non-specific binding.

Q5: What is endogenous biotin, and can it interfere with my experiment?

A5: Endogenous biotin is naturally present in all living cells as a vitamin and a co-factor for carboxylase enzymes[2]. This can be a significant source of background noise in biotin-based assays as it will be detected by the avidin/streptavidin conjugates, leading to false-positive signals. It is crucial to perform a biotin blocking step to mitigate this issue[2].

Troubleshooting Guides

The following tables provide solutions to common problems encountered during this compound protocols.

Table 1: Issues with Signal and Binding
Problem Possible Cause Recommended Solution
No Signal or Weak Signal Inefficient biotinylation of the target protein.Optimize the concentration of the biotinylating reagent and the incubation time. Ensure the pH of the reaction buffer is appropriate for the chosen biotinylation chemistry (e.g., pH 7-9 for NHS-esters)[1].
The target protein is not expressed or is at very low levels in the cell line.Confirm protein expression using an orthogonal method like Western blotting or qPCR.
Inefficient capture by the affinity matrix.Ensure the binding capacity of the streptavidin/avidin beads is not exceeded. Increase incubation time with the beads.
High Background Insufficient blocking of endogenous biotin.Implement a pre-blocking step with avidin followed by a biotin block to saturate all endogenous biotin and free biotin-binding sites on the avidin[2][3].
Non-specific binding to the affinity matrix.Increase the number and stringency of wash steps. Add detergents (e.g., Tween-20) or increase the salt concentration in the wash buffers[2].
Contamination of reagents.Use fresh, high-quality reagents. Filter-sterilize all buffers.
Non-Specific Bands in Western Blot The primary or secondary antibody is cross-reacting with other proteins.Run a control experiment without the primary antibody. Optimize antibody concentrations and blocking conditions.
The biotinylating agent has labeled non-target proteins.Optimize the biotinylation reaction to be more specific, possibly by using a photo-activatable biotin derivative for proximity labeling[1].

Experimental Protocols

Detailed Methodology: Cell Surface Protein Biotinylation and Pulldown

This protocol provides a general framework. Optimization for specific cell lines and target proteins is recommended.

Materials:

  • Adherent cells grown to ~90% confluency

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Biotinylation Buffer (e.g., PBS, pH 8.0)

  • NHS-Biotin (or a water-soluble version like Sulfo-NHS-Biotin)

  • Quenching Buffer (e.g., PBS with 100 mM glycine or Tris)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Preparation:

    • Wash the cell monolayer three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Biotinylation:

    • Prepare a fresh solution of NHS-Biotin in the Biotinylation Buffer at a concentration of 0.5 mg/mL.

    • Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.

  • Quenching:

    • Remove the biotin solution and wash the cells three times with Quenching Buffer to stop the reaction.

  • Cell Lysis:

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Affinity Capture:

    • Transfer the supernatant to a new tube.

    • Add pre-washed streptavidin-agarose beads to the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with Wash Buffer.

  • Elution:

    • Add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the biotinylated proteins.

  • Analysis:

    • The eluted proteins can be analyzed by Western blotting or mass spectrometry.

Visualizations

Diagrams of Workflows and Principles

BATU_Workflow cluster_cell_prep Cell Preparation cluster_biotinylation Biotinylation cluster_purification Purification cluster_analysis Analysis cell_culture 1. Cell Culture wash_cells 2. Wash Cells (PBS) cell_culture->wash_cells add_biotin 3. Add NHS-Biotin wash_cells->add_biotin quench 4. Quench Reaction add_biotin->quench lysis 5. Cell Lysis quench->lysis capture 6. Affinity Capture (Streptavidin Beads) lysis->capture wash_beads 7. Wash Beads capture->wash_beads elute 8. Elute Proteins wash_beads->elute analysis 9. Western Blot / MS elute->analysis

Caption: Experimental workflow for Biotin-Affinity Tagging and Unraveling (this compound).

Biotin_Avidin_Interaction cluster_binding Specific Binding cluster_interference Potential Interference streptavidin Streptavidin biotin_protein Biotinylated Protein biotin_protein->streptavidin High Affinity (Kd ~10⁻¹⁵ M) streptavidin2 Streptavidin endogenous_biotin Endogenous Biotin endogenous_biotin->streptavidin2 False Positive non_specific Non-specific Binding Protein non_specific->streptavidin2 High Background

Caption: Principle of biotin-streptavidin interaction and sources of interference.

References

Validation & Comparative

In Vivo Efficacy of ValloVax™: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of ValloVax™, a therapeutic cancer vaccine developed by Batu Biologics, against other established and emerging cancer therapies. This analysis is supported by experimental data from preclinical studies, with a focus on Non-Small Cell Lung Cancer (NSCLC), a primary target for ValloVax™.

ValloVax™ is an immunotherapy derived from placental endothelial cells that aims to induce a tissue-nonspecific anti-tumor response by targeting tumor angiogenesis.[1] Its mechanism of action involves stimulating the immune system to recognize and attack the blood vessels that supply nutrients to tumors.[2] This guide will delve into the preclinical data supporting ValloVax™'s efficacy and compare it with standard-of-care treatments and other anti-angiogenic agents.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the anti-tumor effects of ValloVax™ and other therapies in mouse models of various cancers.

Table 1: In Vivo Efficacy of ValloVax™ in Various Tumor Models

Tumor ModelTreatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)Statistically Significant (p-value)Reference
GL261 Glioma Control~1200--
ValloVax™~400~67%< 0.05
CT-26 Colon Cancer Control~1500--
ValloVax™~500~67%< 0.05
LLC Lung Carcinoma Control~1800--
ValloVax™~600~67%< 0.05

Table 2: Comparative In Vivo Efficacy of ValloVax™ and VEGFR2 Inhibition in CT-26 Colon Cancer Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)Statistically Significant (p-value vs. Control)Reference
Control~1500--
ValloVax™~500~67%< 0.05
Anti-VEGFR2 Antibody~900~40%< 0.05

Table 3: Comparative In Vivo Efficacy of Bevacizumab and Cisplatin in NSCLC Mouse Models

TherapyMouse ModelTreatment DetailsTumor Growth Inhibition (%)Statistically Significant (p-value vs. Control)Reference
Bevacizumab H1299 NSCLC (orthotopic)0.05 mg/kg, aerosol, 5x/week for ~2.5 weeks40% reduction in lung/tumor weightNot explicitly stated, but efficacy demonstrated[3]
Bevacizumab + Paclitaxel A549 NSCLC (xenograft)Bevacizumab maintenance after inductionComplete inhibition during induction, significant during maintenance< 0.05[2]
Cisplatin KrasG12D-initiated lung tumors7 mg/kg, weekly for 2 weeks, repeatedSignificant reduction in tumor burden< 0.0002[4]
Cisplatin + Erlotinib Lewis Lung CancerCombination therapySignificantly lower tumor volume vs. monotherapy< 0.05[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

ValloVax™ In Vivo Efficacy Studies
  • Animal Models: Syngeneic mouse models were used for the GL261 glioma, CT-26 colon cancer, and Lewis Lung Carcinoma (LLC) tumors. Female C57BL/6 or BALB/c mice, 6-8 weeks old, were utilized.

  • Tumor Cell Inoculation: 1 x 10⁶ tumor cells (GL261, CT-26, or LLC) were injected subcutaneously into the flank of the mice.

  • Treatment Protocol: Mice were immunized with 1 x 10⁶ ValloVax™ cells subcutaneously on days 3, 10, and 17 post-tumor inoculation. The control group received a sham injection.

  • Efficacy Endpoint: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (length x width²)/2.

Bevacizumab In Vivo Efficacy Study in NSCLC Model
  • Animal Model: An orthotopic mouse model of human H1299 NSCLC was established in immunodeficient mice.[3]

  • Tumor Cell Inoculation: H1299 cells were orthotopically inoculated into the lungs of the mice.[3]

  • Treatment Protocol: Bevacizumab was administered via aerosol at a dosage of 0.05 mg/kg, five times a week, from day 5 to day 21 after inoculation.[3]

  • Efficacy Endpoint: The primary endpoint was the lung/tumor weight at the end of the study.[3]

Cisplatin In Vivo Efficacy Study in Lung Cancer Model
  • Animal Model: A genetically engineered mouse model with KrasG12D-initiated lung tumors was used.[4]

  • Treatment Protocol: Mice received cisplatin at a dose of 7 mg/kg once a week for two weeks, followed by a two-week rest period, with the regimen being repeated.[4]

  • Efficacy Endpoint: Tumor response was quantified by measuring the ratio of tumor area to total lung area in histological sections.[4]

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

ValloVax_Mechanism_of_Action cluster_vaccination Vaccination Site cluster_lymph_node Lymph Node cluster_tumor Tumor Microenvironment ValloVax ValloVax™ (Placental Endothelial Cells) APC Antigen Presenting Cell (APC) ValloVax->APC Uptake & Processing T_Cell T-Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-Tumor Endothelial Antibodies B_Cell->Antibodies Production Tumor_Vessel Tumor Blood Vessel Antibodies->Tumor_Vessel Binding & Destruction

Caption: ValloVax™ Mechanism of Action.

Experimental_Workflow start Start tumor_inoculation Subcutaneous Tumor Cell Inoculation start->tumor_inoculation group_assignment Random Assignment to Treatment Groups tumor_inoculation->group_assignment treatment Administer ValloVax™ or Control group_assignment->treatment monitoring Tumor Volume Measurement (every 3-4 days) treatment->monitoring endpoint Endpoint: Day 21 (or ethical endpoint) monitoring->endpoint analysis Data Analysis & Statistical Comparison endpoint->analysis end End analysis->end

Caption: In Vivo Efficacy Study Workflow.

References

Comparative Analysis: BATU vs. Competitor Compounds in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-benzoyl-3-allylthiourea (BATU) with Allylthiourea (ATU) and 5-Fluorouracil (5-FU) in Preclinical Breast Cancer Models.

This guide provides a comparative analysis of the novel compound N-benzoyl-3-allylthiourea (this compound) against its lead compound, allylthiourea (ATU), and the established chemotherapeutic agent 5-fluorouracil (5-FU). The focus of this comparison is on the cytotoxic effects in breast cancer cell lines, particularly those with HER-2 overexpression.

Executive Summary

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its competitor compounds against various breast cancer cell lines.

CompoundCell LineIC50 (mM)Reference
This compound MCF-71.47[1][2]
MCF-7/HER-20.64[1][2]
Allylthiourea (ATU) MCF-75.22[1][2]
MCF-7/HER-23.17[1][2]
N-(3-chloro)benzoyl-N'-phenylthiourea T47D0.43[3][4]
N-(3,4-dichloro)benzoyl-N'-phenylthiourea T47D0.85[3][4]
Hydroxyurea T47D4.58[3][4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action: this compound

This compound's mechanism of action in HER-2 positive breast cancer cells involves the enhancement of HER-2 expression and the inhibition of Nuclear Factor-kappa B (NF-kB) activation. This dual effect contributes to the inhibition of cell proliferation.

Signaling Pathway of this compound in HER-2 Positive Breast Cancer

BATU_Signaling_Pathway This compound This compound HER2 HER-2 Receptor This compound->HER2 Enhances Expression IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes Transcription of Pro-Proliferative Genes

Caption: Proposed signaling pathway of this compound in HER-2 positive breast cancer cells.

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of this compound and competitor compounds on breast cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Breast cancer cells (MCF-7, MCF-7/HER-2, or T47D) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, ATU, or other competitor compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot for Protein Expression

The expression levels of HER-2 and the activation of NF-kB are assessed by Western blotting.

Methodology:

  • Cell Lysis: Cells treated with this compound or control are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HER-2 and the p65 subunit of NF-kB.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines (MCF-7, MCF-7/HER-2, T47D) seed Seed cells in 96-well plates start->seed treat Treat with this compound, ATU, or 5-FU (various concentrations) seed->treat mtt MTT Assay treat->mtt wb Western Blot treat->wb ic50 Calculate IC50 values mtt->ic50 protein Analyze Protein Expression (HER-2, NF-kB) wb->protein

Caption: General workflow for the in vitro evaluation of this compound and competitor compounds.

References

clinical relevance of "BATU" findings

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the clinical relevance of "BATU" findings did not yield a clear, recognized medical term or clinical finding under this acronym. The term "this compound" has several unrelated meanings, including a biopharmaceutical company, a type of resin, a slang term for methamphetamine, and the word for "stone" in Malay, which can be used in the context of gallstones ("this compound empedu").

Due to this ambiguity, it is not possible to create a meaningful comparison guide as requested. To proceed, clarification on the specific clinical context or the full name of the term abbreviated as "this compound" is required.

For instance, if "this compound" is an acronym for a specific diagnostic test, a biomarker, a clinical scoring system, or a particular type of imaging finding, this information is necessary to conduct a relevant literature search and compare it to other established methods.

Without a clear definition of "this compound" in a clinical context, any attempt to provide a comparison guide with experimental data and signaling pathways would be speculative and not based on factual information. We recommend that the user provide more specific details regarding the "this compound" findings they are interested in. Once the term is clarified, a comprehensive guide can be developed that meets the specified requirements for data presentation, experimental protocols, and visualizations.

A Comparative Guide to Buparlisib (BATU/BKM120) and Other PI3K Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, Buparlisib (also known as BKM120), with other notable PI3K inhibitors. The information presented herein is intended to assist researchers in evaluating the mechanism of action and performance of these compounds through supporting experimental data.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1]

Buparlisib is an oral pan-class I PI3K inhibitor, meaning it targets all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[2] By binding to the ATP-binding pocket of the PI3K enzyme, Buparlisib prevents the phosphorylation of downstream targets, most notably AKT.[1] This inhibition disrupts essential cellular processes required for tumor cell survival and proliferation.[1]

However, it is important to note that Buparlisib has also been shown to have off-target effects, including interference with microtubule polymerization, which may contribute to its cytotoxic effects.

In contrast to the broad-spectrum activity of Buparlisib, several other PI3K inhibitors exhibit isoform-selective inhibition. This selectivity can potentially offer a better therapeutic window by minimizing off-target toxicities.

Comparative Analysis of PI3K Inhibitors

The following tables summarize the in vitro potency and isoform selectivity of Buparlisib and other selected PI3K inhibitors.

Table 1: In Vitro Potency of PI3K Inhibitors Against Class I Isoforms

Inhibitorp110α (IC50, nM)p110β (IC50, nM)p110δ (IC50, nM)p110γ (IC50, nM)Primary Selectivity
Buparlisib (BKM120) 52166116262Pan-Class I
Alpelisib (BYL719) 5>500250290α-selective
Copanlisib (BAY 80-6946) 0.53.70.76.4Pan-Class I (preference for α and δ)
Idelalisib (CAL-101) >1000>10002.589δ-selective
Taselisib (GDC-0032) 0.29>10-fold less0.120.97α, δ, γ-selective (β-sparing)

Data compiled from multiple sources.[3][4] IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Anti-proliferative Activity of Buparlisib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A204Rhabdomyosarcoma~0.56
A4573Ewing Sarcoma~1.9
KHOSOsteosarcoma~1.1
PCNSL#11Primary CNS Lymphoma<0.5

Data compiled from multiple preclinical studies.[5][6] IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Experimental Protocols for Mechanism of Action Validation

Detailed methodologies for key experiments used to validate the mechanism of action of PI3K inhibitors are provided below.

Cell Viability Assay (Resazurin Method)

This assay is used to assess the effect of a compound on cell proliferation.

  • Cell Seeding: Seed cells at a density of 5 x 10³ cells/well in a 96-well plate in 200 µL of culture medium.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., Buparlisib) for 72 hours.[7]

  • Resazurin Addition: Add 20 µL of 0.01 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 560 nm and 590 nm using a spectrophotometer.[7]

  • Data Analysis: Calculate the drug concentration that inhibits cell growth by 50% (IC50).[7]

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to detect changes in protein expression and phosphorylation status of key signaling molecules in the PI3K pathway.

  • Cell Lysis: Treat cells with the PI3K inhibitor for the desired time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-S6, S6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[9]

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PI3K and the inhibitory effect of compounds.

  • Reaction Setup: In a 384-well plate, add the PI3K enzyme and the lipid substrate (e.g., PIP2) in an assay buffer.[3]

  • Inhibitor Addition: Add the PI3K inhibitor at various concentrations.[3]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[3]

  • Stop Reaction and Detection: After a defined incubation period, stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC50 value of the inhibitor.[3]

Visualizing the Mechanism and Workflows

The following diagrams illustrate the PI3K signaling pathway and the experimental workflows described above.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Buparlisib Buparlisib Buparlisib->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Western_Blot_Workflow start Cell Lysis quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection secondary->detect end Analysis detect->end

Caption: A generalized workflow for Western Blot analysis.

Cell_Viability_Workflow seed Seed Cells in 96-well Plate treat Treat with PI3K Inhibitor (72h) seed->treat reagent Add Resazurin Reagent (4h) treat->reagent read Measure Absorbance reagent->read analyze Calculate IC50 read->analyze

Caption: Workflow for a cell viability assay using the Resazurin method.

References

A Comparative Analysis of BATU (ValloVax™) and Standard of Care Treatments for Non-Small Cell Lung Cancer: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of BATU, an anti-angiogenic immunotherapy developed by this compound Biologics known as ValloVax™, with standard of care treatments for Non-Small Cell Lung Cancer (NSCLC). The data presented is derived from preclinical studies to inform research and development decisions.

Introduction to ValloVax™

ValloVax™ is an investigational therapeutic cancer vaccine designed to stimulate the patient's immune system to target and destroy tumor-associated blood vessels, a process known as angiogenesis.[1][2] By cutting off the tumor's blood supply, ValloVax™ aims to inhibit tumor growth and metastasis. The vaccine is composed of irradiated placental endothelial cells that are treated with interferon-gamma to enhance their immunogenicity.[3] This process upregulates the expression of antigens that are also found on the endothelial cells lining tumor blood vessels.[3]

Mechanism of Action of ValloVax™

The proposed mechanism of action for ValloVax™ involves the induction of a robust and specific immune response against the tumor vasculature. Upon administration, the vaccine's components are processed by the immune system, leading to the activation of both T-cells and B-cells.[3] This results in a humoral and cell-mediated attack on the endothelial cells of tumor blood vessels, leading to their destruction, reduced blood flow to the tumor, and subsequent tumor growth inhibition.[3]

G cluster_vaccine ValloVax™ Administration cluster_immune_response Immune System Activation cluster_tumor Tumor Microenvironment ValloVax ValloVax™ (Irradiated, IFNγ-treated placental endothelial cells) APC Antigen Presenting Cell (APC) ValloVax->APC Uptake & Antigen Presentation T_Cell CD4+ T-Helper Cell APC->T_Cell Activation B_Cell B-Cell T_Cell->B_Cell Activation CTL Cytotoxic T-Lymphocyte (CTL) T_Cell->CTL Activation Antibodies Anti-Tumor Endothelial Antibodies B_Cell->Antibodies Production Tumor_Vessel Tumor Blood Vessel Endothelial Cell CTL->Tumor_Vessel Targeting & Destruction Antibodies->Tumor_Vessel Targeting & Destruction Angiogenesis Angiogenesis Tumor_Vessel->Angiogenesis Supports Tumor_Growth Tumor Growth & Metastasis Tumor_Vessel->Tumor_Growth Inhibition of Blood Supply Angiogenesis->Tumor_Growth Promotes

ValloVax™ Mechanism of Action

Standard of Care for Non-Small Cell Lung Cancer (NSCLC)

The current standard of care for advanced NSCLC is multifaceted and depends on the tumor's histological subtype, molecular characteristics, and the patient's overall health.[4][5][6][7] First-line treatment options typically include:

  • Chemotherapy: Platinum-based chemotherapy (e.g., cisplatin, carboplatin) often in combination with other agents (e.g., pemetrexed, gemcitabine, paclitaxel) has been a cornerstone of NSCLC treatment.[5]

  • Targeted Therapy: For patients with specific genetic mutations (e.g., EGFR, ALK, ROS1), targeted therapies that inhibit these driver mutations are the preferred first-line treatment.[5]

  • Immunotherapy (Checkpoint Inhibitors): Antibodies that block immune checkpoint proteins like PD-1 or PD-L1 (e.g., pembrolizumab, nivolumab, atezolizumab) have revolutionized NSCLC treatment, either as monotherapy or in combination with chemotherapy.[4][8]

Preclinical Efficacy Comparison

The following tables summarize the preclinical efficacy of ValloVax™ in comparison to standard of care treatments in the Lewis Lung Carcinoma (LLC) mouse model. This model is a widely used syngeneic model for studying lung cancer immunotherapies.

Table 1: Tumor Growth Inhibition in Lewis Lung Carcinoma (LLC) Model

Treatment GroupDosing RegimenTumor Volume Reduction vs. Control (approx.)Source
ValloVax™ 5 x 10^5 cells, s.c. on days 0, 7, 14, 21~50% at day 21[3]
Cisplatin 4 mg/kg, i.p., twice per weekSignificant inhibition[9]
Anti-PD-1 Antibody 10 mg/kg, i.p., every 3 daysSignificant suppression[10]

Note: Direct head-to-head comparative studies with identical experimental conditions were not available. The data is compiled from separate studies using the same tumor model. "Significant inhibition/suppression" indicates a statistically significant reduction in tumor growth as reported in the source, but a precise percentage was not always provided.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

ValloVax™ Preclinical Study Protocol[3]
  • Animal Model: Female C57BL/6 mice.

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Tumor Induction: Subcutaneous injection of 5 x 10^5 LLC cells.

  • Treatment Groups:

    • Control (Saline)

    • ValloVax™: 5 x 10^5 irradiated (50 Gy) and interferon-gamma (100 ng/ml for 24 hours) treated human placental endothelial cells.

  • Administration: Subcutaneous injections on days 0, 7, 14, and 21.

  • Tumor Measurement: Tumor volume was measured every 3-4 days using calipers.

Standard of Care (Cisplatin) Preclinical Protocol[9]
  • Animal Model: C57BL/6 mice.

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Tumor Induction: Subcutaneous injection of LLC cells.

  • Treatment Groups:

    • Vehicle (Normal saline)

    • Cisplatin

  • Administration: Intraperitoneal (i.p.) injection of cisplatin at a dose of 4 mg/kg, twice per week, starting when tumors reached a mean size of 100-150 mm³.

  • Tumor Measurement: Tumor volume was monitored twice a week using calipers.

Standard of Care (Anti-PD-1 Antibody) Preclinical Protocol[10]
  • Animal Model: C57BL/6 mice.

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Tumor Induction: Subcutaneous inoculation of LLC cells.

  • Treatment Groups:

    • Isotype control antibody

    • Anti-PD-1 antibody

  • Administration: Intraperitoneal (i.p.) injection of anti-PD-1 antibody at a dose of 10 mg/kg, every 3 days.

  • Tumor Measurement: Tumor growth was monitored regularly.

Experimental Workflow: ValloVax™ Preclinical Efficacy Study

G Start Start Tumor_Induction Tumor Induction (LLC cells in C57BL/6 mice) Start->Tumor_Induction Treatment_Groups Randomization into Treatment Groups (ValloVax™ vs. Control) Tumor_Induction->Treatment_Groups ValloVax_Admin ValloVax™ Administration (s.c. on days 0, 7, 14, 21) Treatment_Groups->ValloVax_Admin Tumor_Monitoring Tumor Volume Measurement (every 3-4 days) ValloVax_Admin->Tumor_Monitoring Data_Analysis Data Analysis (Comparison of tumor growth curves) Tumor_Monitoring->Data_Analysis Endpoint Endpoint Data_Analysis->Endpoint

ValloVax™ Preclinical Study Workflow

Conclusion

The preclinical data suggests that ValloVax™ demonstrates anti-tumor activity in the Lewis Lung Carcinoma model by targeting the tumor vasculature. While a direct, head-to-head comparison with standard-of-care treatments under identical conditions is not available in the public domain, the compiled data indicates that both ValloVax™ and standard therapies like cisplatin and anti-PD-1 antibodies can significantly inhibit tumor growth in this model. Further research, including combination studies and eventual clinical trials, will be necessary to fully elucidate the comparative efficacy and potential role of ValloVax™ in the treatment of Non-Small Cell Lung Cancer.

References

Independent Verification of BATU Research: A Comparative Analysis of ValloVax and Other Anti-Angiogenic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical research surrounding ValloVax, a therapeutic cancer vaccine developed by Batu Biologics, and contrasts it with established anti-angiogenic therapies. A significant limitation to this analysis is the absence of independent, third-party verification of this compound Biologics' research and the lack of published clinical trial data for ValloVax. The information presented herein regarding ValloVax is based solely on publications from this compound Biologics and their collaborators.

ValloVax: An Overview

ValloVax is a placental endothelium-derived therapeutic vaccine. The proposed mechanism of action is the induction of a targeted immune response against the tumor's blood supply (angiogenesis).[1] The vaccine is created from placental endothelial cells treated with interferon-gamma (IFN-γ), which is intended to increase their immunogenicity.[1] The developer suggests that this leads to the upregulation of HLA and costimulatory molecules, triggering a T-cell induced, B-cell mediated immune response against antigens common to placental and tumor endothelial cells.[1]

Comparative Analysis of Anti-Angiogenic Therapies

The following tables summarize the preclinical data for ValloVax as reported by its developers and compare its proposed mechanism to that of established anti-angiogenic therapies.

Table 1: Preclinical Efficacy of ValloVax in Mouse Models
Cancer ModelTreatment GroupOutcomeReported EfficacySource
GL261 GliomaValloVaxTumor GrowthSuppression of tumor growth compared to control.[1]
CT-26 Colon CancerValloVaxTumor GrowthRegression of established tumors.[1]
B16 MelanomaValloVaxTumor Growth & MetastasisSignificant reduction in tumor growth and metastasis compared to control.
4T1 Mammary CarcinomaValloVaxTumor Growth & MetastasisSignificant reduction in tumor growth and metastasis compared to control.
Lewis Lung CarcinomaValloVaxTumor Growth & MetastasisSignificant reduction in tumor growth and metastasis compared to control.

Note: Specific quantitative data on tumor growth inhibition percentages and statistical significance are detailed in the cited source.

Table 2: Comparison of Mechanisms of Action
TherapyTargetMechanism of Action
ValloVax Tumor Endothelial CellsInduction of a polyvalent immune response (T-cell and B-cell mediated) against tumor vasculature antigens.
Bevacizumab (Avastin®) Vascular Endothelial Growth Factor A (VEGF-A)Monoclonal antibody that binds to and neutralizes VEGF-A, preventing it from binding to its receptors on endothelial cells, thus inhibiting angiogenesis.
Sunitinib (Sutent®) Multiple Receptor Tyrosine Kinases (including VEGFRs, PDGFRs, c-KIT)Small molecule inhibitor that blocks the signaling pathways involved in both tumor angiogenesis and cell proliferation.
Sorafenib (Nexavar®) Multiple Kinases (including VEGFR, PDGFR, and Raf kinases)Small molecule inhibitor that targets enzymes involved in both angiogenesis and tumor cell signaling.
Pazopanib (Votrient®) Multiple Kinases (including VEGFRs, PDGFRs, and c-Kit)An oral small molecule inhibitor that blocks multiple signaling pathways implicated in tumor growth and angiogenesis.
Axitinib (Inlyta®) Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)A potent and selective second-generation small molecule inhibitor of VEGFRs, leading to the suppression of tumor angiogenesis.

Experimental Protocols

Key Experimental Protocols for ValloVax Research

1. Preparation of ValloVax: [1]

  • Source: Full-term human placentas were obtained with informed consent.

  • Isolation: Villous tissue was mechanically and enzymatically digested to isolate placental endothelial cells.

  • Priming: Cells were treated with interferon-gamma (IFN-γ) to enhance immunogenicity.

  • Inactivation: For vaccine preparation, cells were mitotically inactivated via formalin fixation or irradiation.

2. In Vivo Efficacy Studies: [1]

  • Animal Models: Syngeneic mouse models were used for various cancer types (e.g., B16 melanoma, 4T1 mammary carcinoma, Lewis Lung Carcinoma, GL261 glioma, CT-26 colon cancer).

  • Tumor Induction: Cancer cells were subcutaneously injected into the mice.

  • Treatment: Mice were administered control saline, non-primed placental endothelial cells, or ValloVax.

  • Endpoint: Tumor volume and metastasis were monitored and quantified.

3. Immunological Assays: [1]

  • Mixed Lymphocyte Reaction: To assess the T-cell stimulatory capacity of ValloVax.

  • Flow Cytometry: To analyze the binding of antibodies from immunized mice to tumor-like endothelial cells.

  • Cell Depletion Studies: To determine the roles of B-cells and T-cells in the anti-tumor response.

Visualizations

ValloVax Proposed Mechanism of Action

ValloVax_Mechanism ValloVax ValloVax (IFN-γ Primed Placental Endothelial Cells) APC Antigen Presenting Cell (e.g., Dendritic Cell) ValloVax->APC Uptake & Antigen Presentation T_Cell Helper T-Cell APC->T_Cell Activation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-Tumor Endothelial Antibodies B_Cell->Antibodies Production Tumor_Vessel Tumor Blood Vessel Endothelial Cell Antibodies->Tumor_Vessel Binding Apoptosis Apoptosis & Angiogenesis Inhibition Tumor_Vessel->Apoptosis

Caption: Proposed immune cascade initiated by the ValloVax therapeutic vaccine.

Experimental Workflow for ValloVax Preclinical Efficacy Testing

ValloVax_Workflow cluster_prep Vaccine Preparation cluster_study In Vivo Study cluster_analysis Data Analysis Placenta Human Placenta Isolation Endothelial Cell Isolation & Culture Placenta->Isolation Priming IFN-γ Priming Isolation->Priming Inactivation Mitotic Inactivation Priming->Inactivation Vaccination Vaccination (ValloVax or Control) Inactivation->Vaccination Mice Syngeneic Mice Tumor_Implant Tumor Cell Implantation Mice->Tumor_Implant Tumor_Implant->Vaccination Monitoring Tumor Growth & Metastasis Monitoring Vaccination->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Comparison Comparison of Treatment vs. Control Data_Collection->Comparison Conclusion Efficacy Conclusion Comparison->Conclusion Targeting_Strategies cluster_ligand Ligand Targeting cluster_receptor Receptor Targeting cluster_cell Cellular Targeting Angiogenesis Tumor Angiogenesis Bevacizumab Bevacizumab Binds to VEGF-A TKIs Tyrosine Kinase Inhibitors (Sunitinib, Sorafenib, etc.) Block VEGFR signaling ValloVax ValloVax Induces immune attack on tumor endothelial cells Bevacizumab->Angiogenesis Inhibits TKIs->Angiogenesis Inhibits ValloVax->Angiogenesis Inhibits

References

ValloVax™ (BATU): A Comparative Analysis of Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of ValloVax™, an anti-angiogenic cancer vaccine developed by Batu Biologics, with other anti-angiogenic therapies across various tumor models. The information is compiled from peer-reviewed publications and aims to provide a comprehensive overview for researchers in oncology and drug development.

Mechanism of Action: A Multi-Pronged Anti-Angiogenic Attack

ValloVax™ is a therapeutic vaccine derived from interferon-gamma (IFN-γ) primed allogeneic placental endothelial cells. Its mechanism of action centers on stimulating a robust and targeted immune response against the tumor vasculature. By priming the placental endothelial cells with IFN-γ, the expression of Human Leukocyte Antigen (HLA) and other co-stimulatory molecules is upregulated. This enhanced immunogenicity is hypothesized to break immune tolerance towards the tumor's blood vessels, which share antigenic similarities with the placental endothelium.

The proposed signaling pathway for ValloVax™-induced anti-tumor immunity involves a T-cell-induced, B-cell-mediated response. This leads to the generation of antibodies against a variety of tumor endothelium-associated antigens, effectively targeting the tumor's blood supply and inhibiting its growth and metastatic potential.

BATU_Mechanism_of_Action cluster_vaccine ValloVax™ Vaccine cluster_immune_response Immune System Activation cluster_tumor Tumor Microenvironment ValloVax IFN-γ Primed Placental Endothelial Cells APC Antigen Presenting Cell (APC) ValloVax->APC Uptake & Antigen Presentation T_Cell CD4+ T-Helper Cell APC->T_Cell T-Cell Activation B_Cell B-Cell T_Cell->B_Cell B-Cell Activation & Proliferation Antibodies Anti-Tumor Endothelial Antibodies B_Cell->Antibodies Differentiation & Antibody Production Tumor_Vessel Tumor Blood Vessel Endothelium Antibodies->Tumor_Vessel Binding to Tumor Endothelial Antigens Angiogenesis Angiogenesis Tumor_Vessel->Angiogenesis Inhibition of Tumor_Cell Tumor Cells Tumor_Cell->Angiogenesis Requires Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Leads to Inhibition of

Caption: ValloVax™ Mechanism of Action.

Efficacy in Preclinical Tumor Models

ValloVax™ has demonstrated significant anti-tumor activity in a range of preclinical syngeneic mouse models, suggesting a broad applicability across different cancer types. The following tables summarize the quantitative data from these studies, comparing the efficacy of ValloVax™ with control groups and an alternative anti-angiogenic therapy.

GL261 Glioma Model

In a murine model of glioma using GL261 cells, ValloVax™ treatment led to a marked suppression of tumor growth.

Treatment GroupDay 15 Tumor Volume (mm³) (Mean ± SEM)Day 21 Tumor Volume (mm³) (Mean ± SEM)Day 28 Tumor Volume (mm³) (Mean ± SEM)
Control (Saline)~40 ± 5~110 ± 15~200 ± 25
ValloVax™ ~20 ± 4 ~45 ± 8 ~80 ± 12

SEM: Standard Error of the Mean

CT-26 Colon Cancer Model

In the CT-26 colon cancer model, ValloVax™ demonstrated superior activity in causing the regression of established tumors when compared to a monoclonal antibody targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Treatment GroupDay 14 Tumor Volume (mm³) (Mean ± SEM)Day 21 Tumor Volume (mm³) (Mean ± SEM)Day 28 Tumor Volume (mm³) (Mean ± SEM)
Control (Saline)~350 ± 40~800 ± 90~1500 ± 180
Anti-VEGFR2 Antibody~250 ± 30~550 ± 60~1000 ± 120
ValloVax™ ~150 ± 20 ~250 ± 35 ~400 ± 50

SEM: Standard Error of the Mean

Experimental Protocols

General Experimental Workflow

The general workflow for assessing the in vivo efficacy of ValloVax™ in preclinical models is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture Tumor Cell Line Culture (e.g., GL261, CT-26) Tumor_Inoculation Subcutaneous Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Models Syngeneic Mouse Models (e.g., C57BL/6, BALB/c) Animal_Models->Tumor_Inoculation Treatment_Admin Administration of ValloVax™, Control, or Alternative Therapy Tumor_Inoculation->Treatment_Admin Tumor_Measurement Regular Measurement of Tumor Volume Treatment_Admin->Tumor_Measurement Data_Collection Collection of Tumor Growth Data Tumor_Measurement->Data_Collection Statistical_Analysis Statistical Analysis of Efficacy Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General Preclinical Experimental Workflow.

Detailed Methodologies

1. Cell Lines and Animal Models:

  • GL261 Glioma: GL261 murine glioma cells were cultured in appropriate media. C57BL/6 mice were used as the syngeneic host.

  • CT-26 Colon Carcinoma: CT-26 murine colon carcinoma cells were cultured. BALB/c mice served as the syngeneic host.

2. Tumor Inoculation:

  • A suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of saline) was injected subcutaneously into the flank of the mice.

3. ValloVax™ Preparation and Administration:

  • ValloVax™ is prepared from allogeneic placental endothelial cells treated with a specific concentration of IFN-γ for a defined period to enhance immunogenicity.

  • The vaccine, containing a specified number of cells (e.g., 1 x 10^6 cells), was administered subcutaneously at a site distant from the tumor inoculation, typically on a weekly schedule starting from the day of tumor inoculation.

4. Control and Comparator Groups:

  • Control Group: Received injections of sterile saline following the same schedule as the ValloVax™ group.

  • Comparator Group (Anti-VEGFR2): Received intraperitoneal injections of a neutralizing monoclonal antibody against mouse VEGFR2 at a specified dosage and schedule.

5. Tumor Growth Measurement and Data Analysis:

  • Tumor dimensions were measured two to three times per week using calipers.

  • Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Data were expressed as mean tumor volume ± standard error of the mean (SEM).

  • Statistical significance between groups was determined using appropriate statistical tests, such as a Student's t-test or ANOVA.

Comparison with Other Anti-Angiogenic Therapies

ValloVax™'s polyvalent approach of targeting multiple tumor endothelial antigens contrasts with many existing anti-angiogenic therapies that target a single molecule, such as VEGF or its receptors.

Therapy TypeTargetExamplesPotential Advantages of ValloVax™
Monoclonal AntibodiesVEGF-ABevacizumabBroader anti-angiogenic immune response, potentially overcoming resistance mechanisms associated with single-target therapies.
Tyrosine Kinase Inhibitors (TKIs)VEGFRs, PDGFRs, etc.Sunitinib, Sorafenib, PazopanibInduction of an active and durable immune response, potentially leading to long-term tumor control.
ValloVax™ Multiple Tumor Endothelial Antigens N/A Polyvalent targeting, active immunotherapy.

Conclusion

The preclinical data available for ValloVax™ (this compound) demonstrates its potential as a novel anti-angiogenic cancer immunotherapy. Its efficacy in multiple, histologically distinct tumor models, including a demonstrated superiority over a VEGFR2 inhibitor in a colon cancer model, highlights the promise of its multi-antigen targeting approach. The induction of a durable immune response against the tumor vasculature represents a significant potential advantage over passive immunotherapies or small molecule inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients.

A Comparative Guide to the Cross-Validation of Analytical Methods for Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a bioanalytical liquid chromatography-ultraviolet (LC-UV) method for the determination of Tadalafil in human plasma, as developed by researchers affiliated with Dr. Babasaheb Ambedkar Technological University (BATU), against alternative analytical techniques. The comparison is supported by experimental data from various studies to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.

Introduction to Tadalafil Analysis

Tadalafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and reliable quantification of Tadalafil in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. A variety of analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most extensively used techniques.[2]

This guide focuses on a specific bioanalytical LC-UV method and compares it with other established HPLC and High-Performance Thin-Layer Chromatography (HPTLC) methods.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the quantitative data from the "this compound" associated method and several alternative methods for Tadalafil analysis.

Table 1: Bioanalytical LC-UV Method ("this compound" Associated) vs. Alternative HPLC Methods

Parameter"this compound" Associated LC-UV MethodAlternative RP-HPLC Method 1Alternative RP-HPLC Method 2
Analyte Tadalafil in human plasmaTadalafil in bulk and tabletsTadalafil in tablet dosage form
Column Phenomenex Luna C18 (150x4.6 mm, 5µ)Agilent, EclipseC18 (150 mm × 4.6 mm, 5 m)Agilent Eclipse XBD C18 (150 X 4.6mm i.d., 5µm)
Mobile Phase Acetonitrile : Water (45:55 v/v)Ammonium acetate (10 mM):Methanol (35:65v/v)Acetonitrile and buffer solution (50:50v/v)
Flow Rate 1.0 ml/min1.0 mL/min1.2ml/min
Detection Wavelength 286 nm280 nm282nm
Retention Time 6.7 min4.6 minutes3.068min
Linearity Range 0.25-5 µg/ml5-25 µg/mL10-150µg/ml
Correlation Coefficient (R²) 0.999>0.9990.999
Recovery 89.0 to 93.22%-100.3-100.8%

Data for "this compound" Associated Method sourced from[1]. Data for Alternative RP-HPLC Method 1 sourced from[3]. Data for Alternative RP-HPLC Method 2 sourced from[4].

Table 2: Comparison with HPTLC Method

ParameterHPTLC Method
Analyte Tadalafil in tablet formulation
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Chloroform: Methanol (9:1, v/v)
Detection Wavelength 285 nm
Rf Value 0.78 ± 0.008
Linearity Range 100 – 800 ng/spot
Accuracy (Recovery) 100.3 ± 0.76%

Data for HPTLC Method sourced from[2].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Bioanalytical LC-UV Method for Tadalafil in Human Plasma ("this compound" Associated)
  • Sample Preparation: Protein precipitation was used to extract Tadalafil from human plasma. Acetonitrile was employed as the protein precipitating agent.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with UV detection.

    • Column: Phenomenex Luna C18 (150x4.6 mm, 5µ) with a security guard cartilage C18.

    • Mobile Phase: A mixture of acetonitrile and water in a 45:55 ratio.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detection at a wavelength of 286 nm.

  • Validation Parameters: The method was validated for linearity, with a calibration curve established over a concentration range of 0.25-5µg/ml in human plasma. Recovery was determined by comparing the peak areas from non-extracted (methanol sample) and extracted quality control samples at low, medium, and high concentrations.[1]

Alternative RP-HPLC Method for Tadalafil in Bulk and Pharmaceutical Dosage Forms
  • Sample Preparation: A standard stock solution of Tadalafil (1000 µg/mL) was prepared by dissolving 10 mg of the bulk drug in 10 mL of methanol. This was further diluted to the required concentrations for analysis. For tablet analysis, the samples were filtered using a 0.45µm nylon disc filter and diluted if necessary.

  • Chromatographic Conditions:

    • Instrument: Agilent HPLC system with a PDA detector.

    • Column: Agilent Eclipse C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A 35:65 (v/v) mixture of 10 mM ammonium acetate and methanol.

    • Flow Rate: 1.0 ml/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 280 nm.

  • Validation: The method was validated according to ICH guidelines for specificity, accuracy, precision, ruggedness, limit of quantification, limit of detection, and linearity.[3]

Alternative HPTLC Method for Tadalafil in Tablet Formulation
  • Sample Preparation: Tadalafil was chromatographed from its single component tablet formulation (20 mg).

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 TLC plate.

    • Mobile Phase: A mixture of chloroform and methanol in a 9:1 (v/v) ratio.

    • Detection: Densitometric scanning at 285 nm using a Camag TLC scanner 3.

  • Validation: The method was validated for linearity, precision (intra-day and inter-day variation), accuracy, and specificity.[2]

Visualizing the Analytical Workflows

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow_this compound cluster_sample_prep Sample Preparation (Human Plasma) cluster_lc_uv_analysis LC-UV Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) plasma->add_acetonitrile centrifuge Centrifugation add_acetonitrile->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC System supernatant->hplc column Phenomenex Luna C18 Column hplc->column mobile_phase Acetonitrile:Water (45:55) column->mobile_phase detection UV Detector (286 nm) mobile_phase->detection peak_area Measure Peak Area detection->peak_area quantification Quantify Tadalafil peak_area->quantification

Caption: Workflow of the "this compound" associated bioanalytical LC-UV method.

comparison_logic cluster_params Key Comparison Parameters BATU_Method This compound Associated LC-UV Method Accuracy Accuracy BATU_Method->Accuracy Precision Precision BATU_Method->Precision Linearity Linearity BATU_Method->Linearity Sensitivity Sensitivity (LOD/LOQ) BATU_Method->Sensitivity Specificity Specificity BATU_Method->Specificity Runtime Runtime BATU_Method->Runtime Alternative_HPLC Alternative RP-HPLC Methods Alternative_HPLC->Accuracy Alternative_HPLC->Precision Alternative_HPLC->Linearity Alternative_HPLC->Sensitivity Alternative_HPLC->Specificity Alternative_HPLC->Runtime Alternative_HPTLC Alternative HPTLC Method Alternative_HPTLC->Accuracy Alternative_HPTLC->Precision Alternative_HPTLC->Linearity Alternative_HPTLC->Sensitivity Alternative_HPTLC->Specificity Alternative_HPTLC->Runtime

Caption: Logical relationship for comparing analytical methods.

References

Brivaracetam vs. Placebo: A Comparative Analysis of Clinical Efficacy and Safety in Partial-Onset Seizures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Brivaracetam (BRV) versus placebo in the adjunctive treatment of partial-onset seizures in adults. The information is compiled from multiple Phase III, randomized, double-blind, placebo-controlled clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.

Efficacy Data

The efficacy of Brivaracetam has been evaluated in several pivotal studies, primarily focusing on the reduction in seizure frequency and the proportion of patients achieving a significant reduction in seizures (responder rate).

Key Efficacy Endpoints
Efficacy MeasureBrivaracetam DoseResult vs. PlaceboStatistical Significance (p-value)Source
Percent reduction in partial-onset seizure frequency/week over placebo 50 mg/day12.8% reductionp = 0.025[1]
20 mg/day4.1% reductionp = 0.492 (not significant)[1]
5 mg/day-0.9% reductionp = 0.885 (not significant)[1]
Percent reduction in baseline-adjusted partial-onset seizure frequency/28 days over placebo 50 mg/day22.0% reductionp = 0.004[1]
50% Responder Rate (proportion of patients with ≥50% reduction in seizure frequency) 20, 50, 100, and 150 mg/daySignificantly higher than placeboStatistically Significant[2]
Seizure Freedom 50 mg/daySignificantly different from placeboStatistically Significant[2]

A meta-analysis of five randomized controlled trials concluded that Brivaracetam at doses greater than 5 mg/day resulted in a statistically significant reduction in seizure frequency as measured by the 50% responder rate[2]. One large Phase III study involving 768 patients demonstrated that Brivaracetam at doses of 100mg/day and 200mg/day led to a robust and clinically relevant reduction in partial-onset seizure frequency[3].

Safety and Tolerability

Brivaracetam has been generally well-tolerated in clinical trials, with most treatment-emergent adverse events (TEAEs) being mild to moderate in intensity.

Common Treatment-Emergent Adverse Events (TEAEs)

The following table summarizes TEAEs that occurred more frequently with Brivaracetam than with placebo.

Adverse EventFrequency in Brivaracetam Groups (reported in ≥5% of patients and >3% higher than placebo)Source
SomnolenceAssociated with 150 mg/day[1][2]
DizzinessReported[1]
FatigueAssociated with 20 mg/day and 50 mg/day[1][2]
InfluenzaReported[1]
InsomniaReported[1]
NasopharyngitisAssociated with 20 mg/day[1][2]
VomitingReported[1]
DiarrheaReported[1]
Urinary tract infectionReported[1]
NauseaReported[1]
IrritabilityAssociated with 50 mg/day[2]
HeadacheMost frequently reported in both treatment and placebo groups

In one study, the rates of adverse events were similar between the Brivaracetam (66%) and placebo (65%) groups.

Experimental Protocols

The clinical trials assessing Brivaracetam were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

Representative Study Design (NCT00464269)
  • Objective: To evaluate the efficacy and safety of adjunctive Brivaracetam in adults with uncontrolled partial-onset (focal) seizures.[1]

  • Population: Adult patients with partial-onset seizures not fully controlled despite treatment with one or two concomitant antiepileptic drugs (AEDs).[3][4]

  • Intervention: Patients were randomized to receive fixed daily doses of Brivaracetam (e.g., 5 mg, 20 mg, 50 mg) or a placebo, administered orally.[1]

  • Duration: Typically included a baseline period to establish seizure frequency, followed by a treatment period (e.g., 12 weeks) to evaluate the intervention.[3]

  • Primary Efficacy Endpoint: The primary outcome was often the percent reduction in partial-onset seizure frequency per week or per 28 days over placebo.[1][3] Another key endpoint was the 50% responder rate.[3]

  • Safety Assessment: Safety and tolerability were assessed by monitoring treatment-emergent adverse events (TEAEs), vital signs, and laboratory tests throughout the study.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 12 weeks) cluster_followup Follow-up PatientScreening Patient Screening Baseline Baseline Period (e.g., 8 weeks) Establish Seizure Frequency PatientScreening->Baseline Randomization Randomization Baseline->Randomization BRV_50mg Brivaracetam (50 mg/day) Randomization->BRV_50mg BRV_100mg Brivaracetam (100/200 mg/day) Randomization->BRV_100mg Placebo Placebo Randomization->Placebo FollowUp Follow-up Period or Open-Label Extension BRV_50mg->FollowUp BRV_100mg->FollowUp Placebo->FollowUp

Typical Phase III Clinical Trial Workflow for Brivaracetam.

Mechanism of Action and Signaling Pathway

Brivaracetam is a novel high-affinity synaptic vesicle protein 2A (SV2A) ligand.[1] SV2A is a glycoprotein found in the membranes of synaptic vesicles and is thought to play a role in the modulation of neurotransmitter release. The precise mechanism by which Brivaracetam exerts its antiepileptic effect is not fully understood, but its binding to SV2A is believed to be the primary mechanism.

G BRV Brivaracetam SV2A Synaptic Vesicle Protein 2A (SV2A) BRV->SV2A Binds with high affinity Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter Release Modulation Vesicle->Neurotransmitter Modulates Seizure Reduced Neuronal Hyperexcitability (Anti-Seizure Effect) Neurotransmitter->Seizure

Proposed Mechanism of Action of Brivaracetam.

References

Assessing the Therapeutic Index of "BATU" (ValloVax): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the therapeutic index of ValloVax, an anti-angiogenic cancer vaccine developed by Batu Biologics. The assessment is based on available preclinical data and is presented for an audience of researchers, scientists, and drug development professionals. Due to the limited availability of public quantitative data, this guide focuses on the conceptual framework for such an assessment and compares ValloVax to other anti-angiogenic therapeutic strategies.

Executive Summary

ValloVax is a therapeutic vaccine composed of irradiated, interferon-gamma-treated placental endothelial cells. It is designed to stimulate the patient's immune system to target and destroy the blood vessels that supply nutrients to solid tumors, a process known as anti-angiogenesis. Preclinical studies have suggested a favorable safety profile and efficacy in various tumor models. However, quantitative data to establish a definitive therapeutic index remains limited in publicly accessible literature. This guide outlines the mechanism of action, summarizes the available preclinical data, and provides a framework for comparison with other anti-angiogenic therapies.

Data Presentation: Preclinical Efficacy and Safety of ValloVax

The following tables summarize the key findings from preclinical studies of ValloVax. Direct quantitative comparisons for a therapeutic index calculation are challenging due to the nature of the reported data.

Table 1: Summary of ValloVax Preclinical Efficacy

Tumor Model Animal Model Key Efficacy Findings Reference
B16 MelanomaC57BL/6 MiceSignificant reduction in tumor growth.
Lewis Lung Carcinoma (LLC)C57BL/6 MiceSignificant reduction of tumor growth and metastasis.
4T1 Breast CancerBALB/c MiceInhibition of tumor growth.
GL-261 GliomaC57BL/6 MiceSuppression of tumor growth.
CT-26 Colon CancerBALB/c MiceRegression of established tumors; superior activity compared to VEGFR2 inhibition.

Table 2: Summary of ValloVax Preclinical Safety

Study Type Animal Model Dosage Key Safety Findings Reference
28-day toxicity studyHealthy male and female miceBracketing the proposed clinical doseNo abnormalities or organ toxicities observed.
Compassionate use case studiesEnd-stage cancer patientsNot specifiedWell-tolerated; elicited a specific immune response against tumor blood vessels.

Comparative Analysis with Alternative Anti-Angiogenic Therapies

ValloVax's polyvalent approach, stimulating an immune response against multiple endothelial antigens, contrasts with monoclonal antibody therapies that target single molecules.

Table 3: Comparison of Anti-Angiogenic Strategies

Therapeutic Agent Mechanism of Action Advantages Limitations
ValloVax (this compound) Polyvalent cancer vaccine inducing T-cell and B-cell responses against tumor endothelium.Targets multiple antigens, potentially reducing treatment resistance. Long-lasting immune memory.Potential for variability in patient immune response. Limited clinical data available.
Anti-VEGF/VEGFR mAbs (e.g., Bevacizumab) Monoclonal antibodies that directly bind to and inhibit VEGF or its receptors.Well-established clinical efficacy in certain cancers.Targets a single pathway, leading to potential resistance. Requires repeated high-dose administration.
Tyrosine Kinase Inhibitors (TKIs) (e.g., Sunitinib) Small molecule inhibitors of multiple receptor tyrosine kinases, including VEGFRs.Oral administration. Targets multiple kinases.Off-target effects and associated toxicities.
Checkpoint Inhibitors (in combination) Antibodies that block inhibitory immune checkpoints (e.g., CTLA-4, PD-1), enhancing anti-tumor immunity.Synergistic effects with anti-angiogenic therapies by promoting T-cell infiltration.Immune-related adverse events. Efficacy is often limited to a subset of patients.

Signaling Pathways and Experimental Workflows

ValloVax Mechanism of Action

The following diagram illustrates the proposed mechanism by which ValloVax induces an anti-tumor endothelial immune response.

G cluster_vaccination Vaccination Site cluster_lymph_node Lymph Node cluster_tumor Tumor Microenvironment ValloVax ValloVax APC Antigen Presenting Cell (APC) ValloVax->APC Engulfment & Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activation B_Cell Naive B-Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Activated_T_Cell->B_Cell Help Tumor_Vessel Tumor Endothelial Cell Activated_T_Cell->Tumor_Vessel Cell-mediated cytotoxicity Antibodies Anti-Endothelial Antibodies Plasma_Cell->Antibodies Apoptosis Vessel Destruction (Apoptosis) Tumor_Vessel->Apoptosis Antibodies->Tumor_Vessel Binding Tumor_Cell Tumor Cell Apoptosis->Tumor_Cell Nutrient Deprivation

Caption: ValloVax induces an immune response against tumor blood vessels.

Experimental Workflow for Assessing Anti-Angiogenic Vaccine Efficacy

The following diagram outlines a typical preclinical workflow to evaluate the efficacy of a therapeutic cancer vaccine like ValloVax.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., B16 Melanoma) Animal_Grouping Randomize Mice into Groups (Vaccine vs. Control) Tumor_Inoculation->Animal_Grouping Vaccination Immunization Schedule (e.g., Prime-Boost) Animal_Grouping->Vaccination Tumor_Monitoring Measure Tumor Volume Periodically Vaccination->Tumor_Monitoring Efficacy_Eval Efficacy Evaluation (Tumor Growth Curves) Tumor_Monitoring->Efficacy_Eval Immune_Analysis Immunological Analysis (Flow Cytometry, ELISA) Efficacy_Eval->Immune_Analysis Histo_Analysis Histological Analysis (CD31 staining for vessel density) Immune_Analysis->Histo_Analysis

Caption: Preclinical workflow for ValloVax efficacy testing.

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available. The following are representative protocols for key experiments based on the descriptions in the publications.

Protocol 1: In Vivo Tumor Growth Study

Objective: To assess the in vivo efficacy of ValloVax in inhibiting tumor growth.

1. Animal Model:

  • C57BL/6 mice, 6-8 weeks old.

  • Acclimatize animals for at least one week prior to the experiment.

2. Tumor Cell Line:

  • B16-F10 melanoma cells, maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

3. Experimental Groups:

  • Group 1: ValloVax vaccine.

  • Group 2: Control (e.g., PBS or non-treated placental endothelial cells).

4. Procedure:

  • Tumor Inoculation: Subcutaneously inject 1x10^5 B16-F10 cells in 100 µL of PBS into the right flank of each mouse.

  • Vaccination Schedule:

    • On day 3 post-tumor inoculation, administer the prime vaccination.

    • On days 10 and 17, administer booster vaccinations.

    • ValloVax is administered as an intraperitoneal injection.

  • Tumor Measurement:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Endpoint:

    • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration.

    • Collect tumors and spleens for further analysis.

5. Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.

Protocol 2: Immunohistochemistry for Tumor Vasculature

Objective: To quantify the effect of ValloVax on tumor blood vessel density.

1. Sample Preparation:

  • Fix harvested tumors in 10% neutral buffered formalin for 24 hours.

  • Embed tumors in paraffin and section into 5 µm slices.

2. Immunohistochemical Staining:

  • Deparaffinize and rehydrate tissue sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Apply an avidin-biotin-peroxidase complex.

  • Develop with a DAB substrate and counterstain with hematoxylin.

3. Image Acquisition and Analysis:

  • Acquire images of stained sections using a light microscope.

  • Randomly select multiple high-power fields per tumor section.

  • Quantify the CD31-positive area (representing blood vessels) using image analysis software (e.g., ImageJ).

4. Data Analysis:

  • Calculate the mean vessel density for each group.

  • Perform statistical analysis (e.g., t-test) to compare vessel density between the ValloVax and control groups.

Conclusion

ValloVax represents a promising anti-angiogenic cancer immunotherapy with a unique polyvalent mechanism of action. Preclinical data indicate efficacy across multiple tumor models and a favorable safety profile. However, the lack of publicly available, detailed quantitative data from later-stage clinical trials makes a definitive assessment of its therapeutic index difficult. The provided framework and comparative analysis with other anti-angiogenic strategies offer a foundation for researchers to evaluate the potential of ValloVax and similar therapeutic platforms. Further clinical investigation and data transparency are necessary to fully elucidate its therapeutic window and clinical utility.

A Comparative Analysis of Bedaquiline (BDQ) and its Analogs in Anti-Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Notice: The term "BATU" could not be definitively identified as a specific therapeutic agent in the context of drug development from the available literature. Therefore, this guide uses Bedaquiline (BDQ), a diarylquinoline anti-tuberculosis drug, and its analogs as a representative case study to fulfill the prompt's requirements for a comparative analysis. This guide is intended for researchers, scientists, and drug development professionals.

Bedaquiline is a landmark drug in the fight against multi-drug-resistant tuberculosis (MDR-TB), notable for its unique mechanism of action targeting the F-ATP synthase of Mycobacterium tuberculosis (Mtb).[1][2] This enzyme is crucial for the energy metabolism of the bacterium.[1][3] The success of Bedaquiline has spurred the development of analogs with potentially improved efficacy, safety, and pharmacokinetic profiles. This guide provides a comparative overview of Bedaquiline and its prominent analog, TBAJ-876, focusing on their performance, mechanism of action, and the experimental protocols used for their evaluation.

Comparative Performance Data

The following table summarizes the in vitro and in vivo efficacy of Bedaquiline and its analog TBAJ-876 against Mycobacterium tuberculosis. The data highlights the enhanced potency of the next-generation compound.

CompoundTargetMIC vs. Mtb H37Rv (μg/mL)In Vivo Efficacy (Mouse Model)Key Findings
Bedaquiline (BDQ) F-ATP synthase (c and ε subunits)0.03 - 0.12Reduces bacterial loadFirst-in-class F-ATP synthase inhibitor; effective against MDR-TB.[1][4]
TBAJ-876 F-ATP synthase (c and ε subunits)Lower than BDQMore potent than BDQRetains dual-subunit targeting of BDQ but lacks uncoupler activity, suggesting this is not critical for bactericidal effect.[5][6][7]
TBAJ-587 F-ATP synthaseNot specifiedMore active than BDQ at the same doseA novel diarylquinoline with significant activity against both wild-type and resistant Mtb strains in vivo.[8]
Mechanism of Action: F-ATP Synthase Inhibition

Bedaquiline and its analogs exert their bactericidal effect by inhibiting the proton-pumping F-ATP synthase in Mycobacterium tuberculosis. This enzyme, essential for ATP production, is a rotary motor composed of the F₀ and F₁ domains. BDQ and its analogs bind to two subunits within the F₀ domain: the c-subunit and the ε-subunit.[9][10] Binding to the c-ring stalls its rotation, while interaction with the ε-subunit is thought to disrupt the coupling of this rotation to ATP synthesis in the F₁ domain.[9][11] The analog TBAJ-876 also targets both these subunits.[10] Interestingly, while Bedaquiline also acts as a protonophore (uncoupling electron transport from ATP synthesis), TBAJ-876 does not share this characteristic, suggesting that direct inhibition of ATP synthase is the primary mechanism of action for this class of drugs.[6][7]

cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm F0_domain F₀ Domain (Proton Channel) F1_domain F₁ Domain (Catalytic Site) F0_domain->F1_domain Transmits rotation c_ring c-ring epsilon_subunit ε-subunit ATP_synthesis ATP Synthesis F1_domain->ATP_synthesis Catalyzes BDQ_TBAJ876 Bedaquiline (BDQ) or Analog (TBAJ-876) BDQ_TBAJ876->c_ring Binds & Inhibits Rotation BDQ_TBAJ876->epsilon_subunit Binds & Disrupts Coupling Proton_flow Proton Flow Proton_flow->F0_domain Drives rotation

Caption: Mechanism of action of Bedaquiline and its analogs on Mtb F-ATP synthase.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard for determining the MIC of anti-tuberculosis compounds.[12][13]

Objective: To determine the in vitro potency of a compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294).

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[12]

  • 96-well U-shaped microtiter plates.[12]

  • Test compounds (Bedaquiline, TBAJ-876) dissolved in an appropriate solvent (e.g., DMSO).

  • Bacterial suspension adjusted to a 0.5 McFarland standard.

  • Sterile water with glass beads.[12]

  • Inverted mirror for reading.[12]

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from colonies grown on solid media by vortexing with glass beads in sterile water. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: The test compounds are serially diluted (2-fold) in the 96-well plate using the 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Each well (containing the diluted compound) is inoculated with the prepared bacterial suspension. A drug-free well is included as a positive growth control.

  • Incubation: The plate is sealed and incubated at 36° ± 1°C.[12]

  • Reading Results: The MIC is determined as the lowest drug concentration that inhibits visible growth of the bacteria. Reading is performed using an inverted mirror as soon as the drug-free control well shows sufficient growth.[12] This can take from 8 to 21 days depending on the specific protocol.[14][15]

Start Start: Mtb Culture Prepare_Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Mtb Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Test Compound in Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C (8-21 days) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

F-ATP Synthase Activity Assay

This assay measures the activity of the F-ATP synthase enzyme, typically by quantifying ATP hydrolysis (the reverse reaction) or synthesis. A common method is a spectrophotometric assay that couples the production of ADP (from ATP hydrolysis) to the oxidation of NADH.[16]

Objective: To quantify the inhibitory effect of a compound on the F-ATP synthase activity.

Materials:

  • Isolated mitochondrial samples or purified F-ATP synthase.

  • Assay buffer.

  • Substrates: ATP, phosphoenolpyruvate (PEP), NADH.

  • Coupling enzymes: pyruvate kinase (PK), lactate dehydrogenase (LDH).

  • Test compounds (Bedaquiline, TBAJ-876).

  • Specific F-ATP synthase inhibitor (e.g., oligomycin) as a control.[16]

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, PEP, NADH, PK, and LDH.

  • Sample and Compound Addition: The isolated mitochondria or purified enzyme is added to the reaction mixture along with the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement: The F-ATP synthase hydrolyzes ATP to ADP. PK then transfers a phosphate group from PEP to ADP, regenerating ATP and producing pyruvate. LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is continuously monitored.

  • Data Analysis: The rate of decrease in absorbance is proportional to the F-ATP synthase activity. The activity in the presence of the test compound is compared to the activity in its absence to determine the level of inhibition. The activity in the presence of oligomycin is used to measure the background, non-F-ATP synthase-related ATP hydrolysis.[16]

References

Safety Operating Guide

Identification of "BATU" for Proper Disposal Remains Inconclusive

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to provide specific, procedural guidance for the proper disposal of a substance identified as "BATU" have been unsuccessful, as "this compound" is not a standard or recognized chemical identifier in scientific and safety literature. Extensive searches have failed to locate a Safety Data Sheet (SDS) or any laboratory protocol associated with this name, which is essential for determining safe handling and disposal methods.

The term "this compound" is associated with several non-chemical entities, including Dr. Babasaheb Ambedkar Technological University (this compound) in India. Furthermore, "this compound" is a known street name for crystal methamphetamine.[1][2] Given the target audience of researchers, scientists, and drug development professionals, it is highly improbable that this refers to an illicit substance in a laboratory context. The most likely explanation is that "this compound" is an internal laboratory-specific acronym or a non-standard shorthand.

Without a definitive identification of the chemical compound, including its formal name or CAS (Chemical Abstracts Service) number, it is impossible to provide the requested essential safety and logistical information. Proper disposal procedures are contingent on the specific chemical and physical properties of a substance, its potential hazards, and regulatory requirements.

To receive the necessary procedural guidance, users are urged to provide a formal chemical identifier for the substance referred to as "this compound."

Once the substance is correctly identified, a comprehensive response will be generated, including:

  • Detailed Disposal Protocols: Step-by-step instructions for safe disposal.

  • Quantitative Data Summary: A structured table outlining relevant data for disposal considerations.

  • Visual Workflow Diagram: A Graphviz diagram illustrating the complete disposal pathway, adhering to all specified formatting and safety color-coding requirements.

Prioritizing the safety of laboratory personnel and ensuring regulatory compliance is paramount. Therefore, no procedural information can be provided until the chemical identity of "this compound" is clarified.

References

Navigating the Safe Handling of "BATU": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Note on Chemical Identification: The identifier "BATU" does not correspond to a universally recognized chemical substance in standard chemical databases. It is likely a laboratory-specific acronym or internal code. Before proceeding with any handling, it is imperative to definitively identify the chemical. Check the container for a full chemical name or a CAS (Chemical Abstracts Service) number. Once identified, obtain the specific Safety Data Sheet (SDS) from the manufacturer. The SDS is the primary source of detailed safety and handling information.

This guide provides a dual approach to ensure laboratory safety. First, it outlines a general protocol for handling any unknown or poorly documented chemical. Second, it provides a detailed handling and safety profile for a potential candidate compound, Biotin-azide-tetrafluorophenyl ester , which could conceivably be abbreviated in a laboratory setting. This specific information should be used for guidance only if you can confirm this is your substance of interest.

General Protocol for Handling Unidentified Chemicals

When the identity and hazards of a chemical are not fully known, a conservative approach based on the principles of risk assessment and universal precautions is essential.

  • Assume Hazard: Treat the unknown substance as highly hazardous. This includes assuming it may be toxic, flammable, corrosive, and reactive.

  • Consult with Safety Officer: Always involve your institution's Environmental Health and Safety (EHS) officer or laboratory manager before handling an unknown substance.

  • Use Maximum Personal Protective Equipment (PPE): In the absence of specific information, the following PPE should be considered the minimum requirement:

    • Eye Protection: Chemical splash goggles and a face shield.

    • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Ensure gloves are appropriate for a broad range of chemical classes.

    • Body Protection: A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes.

    • Respiratory Protection: Work within a certified chemical fume hood. If there is a risk of aerosolization or if the substance is volatile, a respirator with an appropriate cartridge may be necessary, as determined by your EHS officer.

  • Controlled Environment: Handle the substance only in a designated area within a chemical fume hood to minimize exposure.

  • Small Quantities: If you must handle the substance, use the smallest quantity possible for your initial assessment.

  • Avoid Contamination: Use disposable equipment where possible. Thoroughly decontaminate any reusable equipment after use.

  • Waste Disposal: Segregate and label waste from the unknown substance as hazardous. Consult your institution's EHS guidelines for the proper disposal of unknown chemical waste.

Detailed Safety Profile: Biotin-azide-tetrafluorophenyl ester (Potential "this compound" Candidate)

The following information is provided as a specific guide for handling Biotin-azide-tetrafluorophenyl ester. Confirm this is your chemical before following these procedures.

Essential Safety and Logistical Information

This compound is a biotinylating reagent used in bioconjugation, often in drug development research for labeling proteins and other molecules. While specific toxicity data is limited, the presence of an azide group and a tetrafluorophenyl ester moiety warrants careful handling. Azides can be reactive, and TFP esters are reactive towards primary amines.

Personal Protective Equipment (PPE) and Engineering Controls:

Control TypeSpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dust or vapors.
Eye Protection Safety Goggles with Side ShieldsProtects eyes from splashes and dust.
Hand Protection Nitrile GlovesProvides protection against incidental contact.
Skin and Body Protection Laboratory Coat and Closed-toe ShoesPrevents skin contact with the chemical.
Respiratory Protection Not generally required if handled in a fume hood.Use a respirator with a particulate filter if dust is generated outside of a fume hood.
Operational Plan: Step-by-Step Handling Protocol
  • Preparation:

    • Read the entire protocol and the Safety Data Sheet (SDS) before starting.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment, including PPE, microbalances, spatulas, and appropriate solvents (e.g., DMSO, DMF).

    • Prepare a designated waste container for solids and another for contaminated consumables.

  • Weighing and Solution Preparation:

    • Perform all weighing operations within the chemical fume hood to contain any dust.

    • Use a microbalance for accurate measurement of small quantities.

    • Carefully open the container, avoiding inhalation of any airborne powder.

    • Use a clean spatula to transfer the desired amount of the compound to a tared vial.

    • Close the stock container immediately after use.

    • Add the appropriate solvent to the vial containing the weighed compound to dissolve it. Cap the vial securely.

  • Reaction Setup:

    • Conduct all subsequent reaction steps within the chemical fume hood.

    • Add the dissolved Biotin-azide-tetrafluorophenyl ester solution to your reaction mixture using a calibrated pipette.

    • Monitor the reaction as per your experimental protocol.

Disposal Plan
  • Solid Waste: Collect any unused solid Biotin-azide-tetrafluorophenyl ester and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

  • Decontamination: Decontaminate all work surfaces and reusable equipment with an appropriate solvent (e.g., 70% ethanol) after the procedure is complete.

  • Final Disposal: All waste must be disposed of through your institution's hazardous waste management program.

Experimental Workflow and Safety Diagram

BATU_Handling_Workflow Workflow for Handling Biotin-azide-tetrafluorophenyl ester (this compound) cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup and Disposal prep1 Don PPE: Lab Coat, Goggles, Gloves prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Equipment & Solvents prep2->prep3 weigh Weigh Solid Compound prep3->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve react Add to Reaction Mixture dissolve->react dispose_solid Dispose of Solid Waste react->dispose_solid After Experiment dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid decontaminate Decontaminate Surfaces & Glassware dispose_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Caption: A diagram illustrating the safe handling workflow for Biotin-azide-tetrafluorophenyl ester.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.